molecular formula C7H3ClFNO4 B1456369 2-Chloro-6-fluoro-3-nitrobenzoic acid CAS No. 206884-30-2

2-Chloro-6-fluoro-3-nitrobenzoic acid

Cat. No.: B1456369
CAS No.: 206884-30-2
M. Wt: 219.55 g/mol
InChI Key: KLIABKNSCATNJU-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H3ClFNO4 and its molecular weight is 219.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-6-fluoro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO4/c8-6-4(10(13)14)2-1-3(9)5(6)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIABKNSCATNJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206884-30-2
Record name 2-chloro-6-fluoro-3-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Chloro-6-fluoro-3-nitrobenzoic acid CAS 206884-30-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-6-fluoro-3-nitrobenzoic acid (CAS 206884-30-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key chemical intermediate. We will delve into its chemical and physical properties, spectral data, a detailed synthesis protocol, safety and handling guidelines, and its applications in research and development, particularly in the pharmaceutical industry.

Molecular Structure and Properties

This compound is a substituted benzoic acid derivative with the chemical formula C₇H₃ClFNO₄.[1][2] Its structure is characterized by a carboxylic acid group, and three substituents on the benzene ring: a chlorine atom at position 2, a fluorine atom at position 6, and a nitro group at position 3.[3] These electron-withdrawing groups significantly influence the molecule's reactivity and acidity.[3]

Diagram of the chemical structure of this compound:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 206884-30-2[1][2]
Molecular Formula C₇H₃ClFNO₄[1][2]
Molecular Weight 219.55 g/mol [1][2]
Boiling Point (Predicted) 350.2 ± 42.0 °C[4]
Density (Predicted) 1.689 ± 0.06 g/cm³[4]
pKa (Predicted) 1.08 ± 0.29[4]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Key Spectral Data for this compound

Spectroscopic TechniqueCharacteristic Peaks/SignalsSource
FT-IR ~1700 cm⁻¹ (C=O of carboxylic acid), ~1530 cm⁻¹ (asymmetric stretch of NO₂), ~750 cm⁻¹ (C-Cl)[3]
Mass Spectrometry (ESI-MS, negative mode) [M-H]⁻ at m/z 232.5[3]
¹H NMR Deshielded aromatic protons in the range of δ 8.2–8.5 ppm due to the proximity of the nitro group.[3]

Synthesis Protocol

A common method for the synthesis of this compound is through the nitration of 2-chloro-6-fluorobenzoic acid.[1]

Materials and Reagents
  • 2-Chloro-6-fluorobenzoic acid

  • Concentrated sulfuric acid

  • Nitric acid

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Water

Experimental Procedure
  • In a suitable reaction vessel, dissolve 2-chloro-6-fluorobenzoic acid in concentrated sulfuric acid.

  • Cool the mixture to 0°C using an ice bath.[1]

  • Slowly add nitric acid to the cooled solution while maintaining the temperature between 0°C and 20°C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately one hour.[1]

  • Quench the reaction by carefully diluting the mixture with water.

  • Extract the product from the aqueous layer using dichloromethane (3x).[1]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.[1]

  • Concentrate the solution to obtain the solid product, this compound.[1]

Diagram of the synthesis workflow:

cluster_0 Synthesis of this compound start Start: 2-Chloro-6-fluorobenzoic acid step1 Dissolve in conc. H₂SO₄ at 0°C start->step1 step2 Slowly add HNO₃ (0-20°C) step1->step2 step3 Stir at room temperature for 1 hour step2->step3 step4 Quench with water step3->step4 step5 Extract with Dichloromethane (3x) step4->step5 step6 Dry organic layer (Na₂SO₄) step5->step6 step7 Concentrate to yield solid product step6->step7 end End: this compound step7->end

Caption: Workflow for the synthesis of this compound.

Safety and Handling

General Precautions:

  • Eye Protection: Causes serious eye irritation.[5][9] Wear appropriate safety glasses or goggles.

  • Skin Protection: Causes skin irritation.[5][9] Wear protective gloves and clothing.

  • Respiratory Protection: May cause respiratory irritation.[5][9] Use in a well-ventilated area or with a proper respirator.

  • Handling: Avoid contact with skin, eyes, and clothing.[6][8] Do not breathe dust.[6][8] Wash hands thoroughly after handling.[7]

  • Storage: Store in a dry, cool, and well-ventilated place.[7][8] Keep the container tightly closed.[7][8]

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceutical compounds.[3] Its unique substitution pattern makes it a versatile building block for more complex molecules.[10]

Pharmaceutical Synthesis

This compound is a known precursor in the synthesis of various pharmaceutical agents, including anti-infectives.[3] Notably, it has been implicated in the manufacturing process of ciprofloxacin, a widely used antibiotic.[3]

Potential Biological Activities

Research on related halogenated and nitro-substituted benzoic acids suggests a range of potential biological activities. While specific studies on this compound are limited, analogous compounds have demonstrated:

  • Antibacterial Activity: Some studies have shown that benzoic acid derivatives with similar substitutions exhibit activity against bacterial strains like Staphylococcus aureus and Escherichia coli.[3]

  • Anti-inflammatory Effects: In vitro studies on related compounds have indicated an ability to inhibit pro-inflammatory cytokines.[3]

These findings suggest that this compound and its derivatives are promising candidates for further investigation in drug discovery programs.

References

  • Benchchem. (n.d.). This compound | 206884-30-2.
  • PubChem. (n.d.). 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid. Retrieved from [Link]

  • Alfa Aesar. (2025). Safety Data Sheet: 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-3-nitrobenzoic acid | C7H4FNO4 | CID 18672992. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications. Retrieved from [Link]

Sources

physical and chemical properties of 2-Chloro-6-fluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-fluoro-3-nitrobenzoic acid (CAS No: 206884-30-2), a key halogenated nitrobenzoic acid derivative. Its unique molecular architecture, featuring chloro, fluoro, nitro, and carboxylic acid functional groups, imparts distinct physicochemical properties and reactivity. This document details its chemical identity, physical characteristics, spectroscopic profile, synthesis protocols, and significant applications, particularly its role as a versatile intermediate in the pharmaceutical and agrochemical industries. Furthermore, it outlines essential safety and handling procedures to ensure its proper use in a laboratory and industrial setting. This guide is intended to serve as an essential resource for scientists and researchers engaged in organic synthesis and drug discovery.

Introduction

This compound is a highly functionalized aromatic carboxylic acid. The strategic placement of three distinct electron-withdrawing groups—a chlorine atom at position 2, a fluorine atom at position 6, and a nitro group at position 3—on the benzoic acid scaffold results in a molecule with high acidity and specialized reactivity.[1] These characteristics make it a valuable building block in synthetic organic chemistry. Its structural complexity allows it to serve as a precursor for a wide range of more complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals.[1] Understanding the nuanced properties and reactivity of this compound is paramount for its effective application in multi-step synthetic pathways.

Chemical Identity and Structure

Proper identification is the cornerstone of chemical synthesis and analysis. The key identifiers for this compound are listed below.

  • IUPAC Name: this compound

  • CAS Number: 206884-30-2

  • Molecular Formula: C₇H₃ClFNO₄

  • Molecular Weight: 219.55 g/mol

  • Canonical SMILES: C1=CC(=C(C(=C1[O-])Cl)C(=O)O)F

  • InChI Key: KLIABKNSCATNJU-UHFFFAOYSA-N

2D Chemical Structure:

this compound Structure

Physicochemical Properties

The physical properties of a compound dictate its behavior in various solvents and reaction conditions, influencing choices in purification, formulation, and storage. The properties of this compound are summarized in the table below.

PropertyValueSource
Melting Point 141–146°C (Analogous compounds)[1]
Boiling Point 350.2 ± 42.0 °C (Predicted)[2]
Density 1.689 ± 0.06 g/cm³ (Predicted)[2]
pKa 1.08 ± 0.29 (Predicted)[2]
Solubility Low solubility in water. Soluble in organic solvents like Dichloromethane (DCM).[3][4]
Appearance White to off-white or light-yellow solid.[4][5]

Note: Some values are predicted based on computational models due to limited experimental data in publicly available literature.

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected spectral characteristics are as follows:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Key vibrational frequencies validate the presence of its principal functional groups. Expected peaks include a strong carbonyl (C=O) stretch from the carboxylic acid at approximately 1700 cm⁻¹, an asymmetric stretching peak for the nitro group (NO₂) around 1530 cm⁻¹, and a C-Cl stretching vibration near 750 cm⁻¹.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The aromatic protons are expected to be deshielded due to the electron-withdrawing nature of the substituents, with chemical shifts anticipated in the δ 8.2–8.5 ppm range, confirming their proximity to the nitro group.[1]

    • ¹³C-NMR: The spectrum would show distinct signals for the seven carbon atoms, with the carboxyl carbon appearing furthest downfield.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative mode is a typical method for analysis. It is expected to show the deprotonated molecule [M-H]⁻ at an m/z of approximately 218.[1] Fragmentation patterns can further confirm the structure, showing losses of substituent groups like NO₂.[1]

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of its functional groups.

  • High Acidity: The carboxylic acid proton is highly acidic (predicted pKa ≈ 1.08) due to the powerful inductive and resonance electron-withdrawing effects of the ortho-chloro, ortho-fluoro, and meta-nitro substituents.[1][2] This facilitates deprotonation and salt formation.

  • Electrophilic Aromatic Substitution: The aromatic ring is strongly deactivated towards electrophilic substitution. However, the existing substituents will direct any potential incoming electrophiles.

  • Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution, potentially displacing the halogen atoms under specific conditions.

  • Reactivity of the Carboxylic Acid: The carboxyl group can undergo standard transformations, such as esterification, amidation (to form amides), and reduction to an alcohol.

  • Cross-Coupling Reactions: This molecule is a suitable substrate for cross-coupling reactions. For instance, it can participate in Suzuki-Miyaura cross-coupling, which enables the formation of carbon-carbon bonds, a fundamental transformation for building more complex molecular scaffolds.[1]

Synthesis Methodology

A common and efficient method for synthesizing this compound is through the nitration of 2-chloro-6-fluorobenzoic acid.[3] This method is valued for its high yield and purity.[1]

Experimental Protocol: Nitration of 2-Chloro-6-fluorobenzoic Acid

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-6-fluorobenzoic acid (e.g., 2.00 g, 11.5 mmol) in concentrated sulfuric acid (e.g., 20 mL).

  • Cooling: Cool the reaction vessel to 0°C using an ice bath to control the exothermic reaction.

  • Nitration: Add concentrated nitric acid (e.g., 0.529 mL, 12.6 mmol) dropwise to the cooled solution while maintaining vigorous stirring. The temperature should be carefully monitored and kept low during the addition.[3]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for approximately one hour to ensure the reaction goes to completion.[3]

  • Quenching: Carefully pour the reaction mixture into a beaker of cold water to precipitate the product and quench the reaction.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product using an organic solvent such as dichloromethane (DCM) (3x).[3]

  • Drying and Concentration: Combine the organic layers and dry them over an anhydrous salt like sodium sulfate (Na₂SO₄). Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the solid product, this compound. The product can often be obtained in high purity (e.g., 97% yield) and may be used in subsequent steps without further purification.[3]

Synthesis Workflow Diagram

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_workup Workup cluster_product Final Product A 2-Chloro-6-fluorobenzoic Acid C 1. Dissolve & Cool to 0°C 2. Add HNO₃ dropwise 3. Stir at RT for 1 hr A->C Dissolution B Conc. H₂SO₄ (Solvent) Conc. HNO₃ (Nitrating Agent) B->C Addition D 1. Quench with Water 2. Extract with DCM 3. Dry & Concentrate C->D Reaction Completion E This compound D->E Isolation

Caption: Synthesis of this compound via nitration.

Applications in Research and Industry

The highly functionalized nature of this compound makes it a valuable intermediate in several fields:

  • Pharmaceutical Synthesis: It is a crucial precursor in the manufacturing of various pharmaceutical agents. Its structure is incorporated into advanced APIs, such as kinase inhibitors and antibiotics.[1]

  • Agrochemicals: The presence of halogen and nitro groups can enhance the biological efficacy of agricultural chemicals. This compound serves as a building block for novel pesticides and herbicides.[1]

  • Organic Synthesis: In a research context, it is used as a versatile starting material for developing new molecular scaffolds and heterocyclic compounds, which are explored for a wide range of therapeutic applications.[1]

Safety and Handling

Due to its chemical nature, this compound requires careful handling. While specific toxicology data is limited, information from structurally similar compounds provides a strong basis for safety protocols.

  • Hazard Identification: Based on analogous compounds like 2-chloro-3-nitrobenzoic acid, this substance is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7]

  • Recommended Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a particulate respirator may be necessary.

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Handling and Storage: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a specialized chemical intermediate with a rich and versatile reactivity profile. Its distinct combination of functional groups makes it an indispensable tool for synthetic chemists in both academic research and industrial manufacturing. A thorough understanding of its properties, from its spectroscopic signature to its synthetic accessibility and handling requirements, is essential for leveraging its full potential in the development of next-generation pharmaceuticals, agrochemicals, and other advanced materials.

References

  • 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2023). MDPI. Retrieved January 22, 2026, from [Link]

Sources

2-Chloro-6-fluoro-3-nitrobenzoic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-6-fluoro-3-nitrobenzoic acid

This guide provides a comprehensive technical overview of this compound (CAS No: 206884-30-2), a pivotal chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into its molecular characteristics, a validated synthesis protocol with mechanistic rationale, key applications, and essential safety protocols, ensuring a well-rounded understanding for laboratory and industrial applications.

Introduction and Strategic Importance

This compound is a polysubstituted aromatic carboxylic acid. Its strategic importance lies in the unique arrangement of electron-withdrawing groups (–Cl, –F, –NO₂) and a reactive carboxylic acid handle (–COOH) on a single benzene ring. This specific architecture makes it a highly valuable and reactive precursor for constructing more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] The presence of halogens and a nitro group significantly influences the molecule's reactivity, making it a versatile building block in organic synthesis.[1] It is notably utilized as a precursor in the synthesis of various pharmaceutical agents, including widely used antibiotics.[1]

Molecular Structure and Physicochemical Properties

The molecular integrity of a compound is the foundation of its chemical behavior. The properties of this compound are dictated by the interplay of its functional groups.

Structural Analysis

The IUPAC name, this compound, precisely describes the substitution pattern on the benzoic acid core.

  • Carboxylic Acid (C1): This group is the primary site for reactions like esterification and amidation and is the molecule's most acidic proton.

  • Ortho-Halogens (C2-Cl, C6-F): The presence of two different halogens ortho to the carboxylic acid creates significant steric hindrance, which can influence the approach of reagents. Furthermore, their strong electron-withdrawing inductive effects increase the acidity of the carboxylic acid proton.[1]

  • Meta-Nitro Group (C3): The nitro group is a powerful electron-withdrawing group, both by induction and resonance. Its position meta to the carboxyl group further enhances the molecule's acidity and deactivates the ring towards electrophilic aromatic substitution.

Caption: 2D structure of this compound.

Physicochemical Data

A summary of key quantitative data provides at-a-glance information critical for experimental design.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 206884-30-2ChemicalBook[2][3]
Molecular Formula C₇H₃ClFNO₄PubChem[1]
Molecular Weight 219.55 g/mol PubChem[1], ChemicalBook[3]
Predicted Boiling Point 350.2 ± 42.0 °CChemicalBook[2]
Predicted Density 1.689 ± 0.06 g/cm³ChemicalBook[2]
Predicted pKa 1.08 ± 0.29ChemicalBook[2]
Canonical SMILES C1=CC(=C(C(=C1[O-])Cl)C(=O)O)FPubChem[1]
InChI Key KLIABKNSCATNJU-UHFFFAOYSA-NPubChem[1]

Synthesis Protocol: Electrophilic Nitration

The most common and efficient synthesis of this compound is achieved through the electrophilic nitration of 2-Chloro-6-fluorobenzoic acid. This protocol is not merely a series of steps but a controlled process where each condition is chosen for a specific mechanistic reason.

Detailed Step-by-Step Methodology

This protocol is based on established and published synthetic routes.[3]

  • Reagent Preparation: In a clean, dry flask equipped with a magnetic stirrer and under an inert atmosphere, add 2-Chloro-6-fluorobenzoic acid (2.00 g, 11.5 mmol).

  • Reaction Setup: Place the flask in an ice bath and carefully add concentrated sulfuric acid (20 mL). Stir until the starting material is fully dissolved. Maintain the temperature at 0°C.[3]

  • Nitration: Slowly add nitric acid (0.529 mL, 12.6 mmol) dropwise to the cooled solution. The rate of addition should be controlled to keep the internal temperature below 5°C.[3]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for one hour to ensure the reaction goes to completion.[3]

  • Work-up: Carefully pour the reaction mixture over crushed ice (or dilute with cold water). This will precipitate the solid product.[3]

  • Extraction & Isolation: Extract the aqueous mixture with dichloromethane (DCM) three times. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the solid product, this compound.[3] A typical yield is around 97%.[3] The product is often of sufficient purity to be used directly in the next synthetic step.[3]

Causality and Scientific Rationale
  • Choice of Solvent (H₂SO₄): Concentrated sulfuric acid serves a dual purpose. It is a solvent for the starting material and, more importantly, it acts as a catalyst. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in this electrophilic aromatic substitution.

  • Temperature Control (0°C): The nitration reaction is highly exothermic. Starting at a low temperature is crucial to control the reaction rate, prevent overheating, and minimize the formation of undesired byproducts from over-nitration or decomposition.

  • Work-up Procedure: Pouring the acidic mixture into ice water serves to quench the reaction by diluting the acid and precipitating the organic product, which has low solubility in water. Subsequent extraction with an organic solvent like DCM efficiently isolates the product from the aqueous phase.

G start Start: 2-Chloro-6-fluorobenzoic Acid dissolve Dissolve in conc. H₂SO₄ start->dissolve cool Cool to 0°C dissolve->cool add_hno3 Add HNO₃ dropwise (Generates NO₂⁺ electrophile) cool->add_hno3 react Warm to RT, stir for 1 hr add_hno3->react quench Quench in Ice Water (Precipitates product) react->quench extract Extract with DCM (3x) quench->extract dry Dry organic layers (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate end_node End Product: This compound concentrate->end_node

Sources

solubility of 2-Chloro-6-fluoro-3-nitrobenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-Chloro-6-fluoro-3-nitrobenzoic Acid in Organic Solvents

Introduction

This compound (CAS No: 206884-30-2) is a highly functionalized aromatic carboxylic acid.[1] Its molecular structure, featuring a combination of electron-withdrawing halogens (chlorine and fluorine) and a nitro group, makes it a valuable intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1] The precise control of reaction conditions, purification processes, and formulation development hinges on a thorough understanding of its solubility characteristics. For researchers and drug development professionals, predicting and quantifying the solubility of this compound in various organic solvents is not merely a procedural step but a cornerstone of efficient and successful process development.

This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound. As a Senior Application Scientist, the focus here is not just on presenting data, but on elucidating the underlying chemical principles that govern its solubility. We will explore its physicochemical properties, predict its behavior in different solvent classes, provide a robust experimental protocol for solubility determination, and discuss the critical safety considerations for handling this reactive intermediate.

Part 1: Physicochemical Profile and Theoretical Solubility Framework

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. The structure of this compound offers several key features that govern its solubility profile.

Molecular Structure Analysis:

  • Carboxylic Acid Group (-COOH): This is the most dominant functional group. It is highly polar and can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O oxygen).

  • Aromatic Ring: The benzene ring itself is nonpolar, but its electron density is significantly influenced by the attached substituents.

  • Electron-Withdrawing Substituents (Cl, F, NO₂): These groups are strongly electronegative, pulling electron density from the aromatic ring. This enhances the acidity of the carboxylic acid proton, making the compound a relatively strong organic acid. The predicted pKa is approximately 1.08, indicating acidity comparable to some mineral acids.[2] These groups also add to the overall polarity of the molecule.

The "Like Dissolves Like" Principle: This fundamental principle of solubility states that substances with similar intermolecular forces are more likely to be soluble in one another. Given the high polarity and hydrogen-bonding capability of this compound, we can predict its general solubility behavior:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can also engage in hydrogen bonding. We expect moderate to high solubility as the solvent molecules can effectively solvate both the carboxylic acid group and the polar substituents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, THF): These solvents are polar and can act as hydrogen bond acceptors. They are excellent solvents for polar molecules, and high solubility is anticipated. For analogous compounds like 2-Fluoro-3-nitrobenzoic acid, solubility is observed in DMSO and Methanol.[3]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. A significant mismatch in polarity exists, leading to predictably low or negligible solubility. A related isomer, 4-Chloro-3-nitrobenzoic acid, is noted as being insoluble in water, a highly polar solvent, which suggests that solubility in nonpolar solvents will also be very low.[4]

  • Reactive Solubility (Basic Solvents): Due to its strong acidity, the compound will react with basic solvents (e.g., pyridine) or basic aqueous solutions (e.g., 5% sodium hydroxide) to form a highly polar salt. This deprotonation leads to the formation of an ionic species, which is significantly more soluble in polar solvents than the neutral acid.

compound This compound Key Structural Features COOH Carboxylic Acid (-COOH) Highly Polar H-Bond Donor & Acceptor compound:f1->COOH Governs H-Bonding Halogens Halogens (Cl, F) Electronegative Increase Polarity & Acidity compound:f1->Halogens Inductive Effect Nitro Nitro Group (-NO₂) Strongly Electron-Withdrawing Enhances Polarity & Acidity compound:f1->Nitro Resonance & Inductive Effect Ring Aromatic Ring Nonpolar Core Platform for Functional Groups compound:f1->Ring Base Structure

Caption: Key molecular features governing the solubility of the target compound.

Part 2: Experimental Protocol for Solubility Determination

To move from prediction to quantification, a rigorous experimental approach is necessary. The isothermal equilibrium shake-flask method is a gold-standard technique for determining the solubility of a solid in a solvent. This protocol is designed to be self-validating by ensuring that a true equilibrium state is achieved and accurately measured.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solid, high purity)

  • Solvent of choice (e.g., Methanol, Acetone, Ethyl Acetate)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., 5 mL). The excess solid is crucial to ensure that saturation is reached.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial on a temperature-controlled orbital shaker set to a specific temperature (e.g., 25°C).

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours). Causality: Continuous agitation is essential to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process. A long equilibration time is necessary to ensure the system reaches a thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

    • Carefully draw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. Causality: Filtration is a critical step to remove all microscopic undissolved particles, which would otherwise lead to an overestimation of solubility.

    • Accurately dilute the filtered sample with a known volume of the solvent to bring its concentration into the linear range of the analytical method.

  • Analysis:

    • Prepare a series of calibration standards of the compound in the chosen solvent with known concentrations.

    • Analyze the calibration standards and the diluted sample using a validated HPLC-UV method.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep 1. Add excess solid to known volume of solvent equil 2. Agitate at constant T (e.g., 24-48h) prep->equil settle 3. Settle undissolved solids equil->settle filter 4. Filter supernatant (0.22 µm) settle->filter dilute 5. Dilute sample accurately filter->dilute hplc 6. Analyze by HPLC-UV dilute->hplc calc 7. Calculate concentration from calibration curve hplc->calc

Caption: Experimental workflow for determining equilibrium solubility.

Part 3: Predicted Solubility Data and Solvent Selection

Solvent ClassExample SolventsPredicted SolubilityPrimary Intermolecular Forces with Solute
Polar Protic Methanol, EthanolHighHydrogen Bonding (strong), Dipole-Dipole
Polar Aprotic DMSO, DMF, AcetoneVery HighDipole-Dipole (strong), Hydrogen Bond Acceptance
Tetrahydrofuran (THF)Moderate to HighDipole-Dipole, Hydrogen Bond Acceptance
Ethyl AcetateModerateDipole-Dipole, Hydrogen Bond Acceptance
Nonpolar Hexane, HeptaneVery Low / InsolubleVan der Waals forces (weak)
TolueneLowVan der Waals forces, weak π-π stacking
Halogenated Dichloromethane (DCM)Low to ModerateDipole-Dipole
Basic (Reactive) PyridineVery High (Reacts)Acid-Base reaction forming a highly polar pyridinium salt

Part 4: Safety and Handling

This compound and its structural relatives are classified as irritants. Adherence to safety protocols is mandatory.

  • Hazards: The compound is known to cause skin irritation and serious eye irritation.[5] Inhalation of dust may cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][7]

  • Handling: Handle the solid material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[7] Avoid contact with skin and eyes.[5]

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from strong bases and oxidizing agents.[5]

Conclusion

The solubility of this compound is primarily dictated by its highly polar and acidic nature, a direct consequence of its carboxylic acid function and multiple electron-withdrawing substituents. It is predicted to be highly soluble in polar aprotic and polar protic solvents, with limited solubility in nonpolar media. This understanding, combined with the robust experimental protocol provided, empowers researchers to make informed decisions for solvent selection in synthesis, purification, and formulation, ultimately accelerating the drug development process.

References

  • PubChem. 2-Chloro-3-nitrobenzoic acid. [Link]

  • University of Manitoba. Experiment 1: Determination of Solubility. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Community College of Baltimore County. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of the spectroscopic methodologies used to characterize the molecular structure of 2-Chloro-6-fluoro-3-nitrobenzoic acid. As a key intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for quality control, reaction monitoring, and drug development endeavors.[1] This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features, and providing field-proven protocols for data acquisition.

Introduction: The Molecular Profile of this compound

This compound (C₇H₃ClFNO₄, Molar Mass: 219.55 g/mol ) is a polysubstituted aromatic carboxylic acid.[1] Its structure, featuring a carboxylic acid group, a nitro group, and two different halogen atoms on the benzene ring, results in a unique electronic and steric environment that dictates its reactivity and spectroscopic behavior. The electron-withdrawing nature of the nitro, chloro, and fluoro substituents significantly influences the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy and the vibrational frequencies in Infrared (IR) spectroscopy.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Interpreting the Spectrum

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid, nitro, and aryl halide functionalities.

Frequency Range (cm⁻¹) Vibrational Mode Interpretation
3300-2500O-H stretch (Carboxylic Acid)A very broad band is expected due to strong intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers.
~1700C=O stretch (Carboxylic Acid)A strong, sharp absorption characteristic of the carbonyl group in an aromatic carboxylic acid. Conjugation with the benzene ring and the presence of electron-withdrawing groups can slightly shift this frequency.[1]
~1530N-O asymmetric stretch (Nitro Group)A strong absorption indicative of the -NO₂ group.[1]
~1350N-O symmetric stretch (Nitro Group)A medium to strong absorption, also characteristic of the nitro functionality.
1600-1450C=C stretch (Aromatic Ring)Several sharp to medium absorptions are expected in this region, corresponding to the vibrations of the benzene ring.
~1250C-O stretch (Carboxylic Acid)A medium to strong absorption associated with the carbon-oxygen single bond of the carboxylic acid.
~850-750C-Cl stretchA medium to strong absorption indicating the presence of the carbon-chlorine bond.[1]
~1100-1000C-F stretchA strong absorption characteristic of the carbon-fluorine bond.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

This protocol describes a standard method for obtaining the IR spectrum of a solid sample like this compound using an ATR-FTIR spectrometer.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and normalize the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The strong electron-withdrawing effects of the nitro, chloro, and fluoro groups will cause these protons to be significantly deshielded, appearing at a high chemical shift (downfield).

Predicted ¹H NMR Data:

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4~8.2 - 8.5Doublet of doublets (dd)³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 1-2
H-5~7.8 - 8.1Doublet of doublets (dd)³J(H-H) ≈ 8-9, ⁵J(H-F) ≈ 0.5-1
  • Rationale: The proton at position 4 (H-4) is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift.[1] It will be split into a doublet by the adjacent H-5 and further split into a doublet by the fluorine atom at position 6 (a four-bond coupling). The proton at position 5 (H-5) will be split into a doublet by H-4 and may show a smaller five-bond coupling to the fluorine atom. The carboxylic acid proton will likely appear as a very broad singlet far downfield (>10 ppm) and may exchange with residual water in the solvent, sometimes rendering it unobservable.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule, as there are no elements of symmetry that would make any carbons chemically equivalent.

Predicted ¹³C NMR Data:

Carbon Predicted Chemical Shift (δ, ppm) Rationale for Chemical Shift
C=O~165-170The carbonyl carbon of the carboxylic acid is highly deshielded due to the attached electronegative oxygen atoms.
C-F~160-165 (d, ¹J(C-F) ≈ 250-270 Hz)The carbon directly bonded to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet with a large one-bond C-F coupling constant.
C-NO₂~145-150The carbon attached to the electron-withdrawing nitro group is deshielded.
C-Cl~130-135The carbon bonded to chlorine is deshielded, though to a lesser extent than the carbon bonded to fluorine.
C-COOH~125-130The carbon to which the carboxylic acid group is attached.
C-4~120-125Aromatic carbon deshielded by the adjacent nitro group.
C-5~115-120Aromatic carbon with the least deshielding from the substituents.
  • Note: The chemical shifts are approximate and can be influenced by the solvent used. The most notable feature will be the large doublet for the carbon attached to fluorine due to one-bond coupling.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and reference the chemical shifts to the TMS signal.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

Interpreting the Mass Spectrum
  • Electrospray Ionization (ESI): In negative ion mode, the spectrum is expected to be simple, showing a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 218. The isotopic pattern of this peak will show a smaller peak at m/z 220, approximately one-third the intensity of the m/z 218 peak, which is characteristic of the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes). A potential fragment ion resulting from the loss of the nitro group (-NO₂) could be observed at m/z 172.[1]

  • Electron Ionization (EI): This technique will produce a more complex spectrum with numerous fragment ions. The molecular ion peak [M]⁺• at m/z 219 (for ³⁵Cl) and 221 (for ³⁷Cl) may be observed. Key fragmentation pathways would likely involve:

    • Loss of •OH (m/z 202/204)

    • Loss of •NO₂ (m/z 174/176)

    • Loss of •COOH (m/z 174/176)

    • Decarboxylation (loss of CO₂) to give an ion at m/z 175/177.

Experimental Protocol: GC-MS with Electron Ionization
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate. Derivatization to a more volatile ester (e.g., methyl ester) may be necessary for good chromatographic performance.

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column). Use a temperature program to ensure good separation from any impurities.

  • MS Detection: The eluent from the GC is introduced into the mass spectrometer with an electron ionization source. The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Integrated Spectroscopic Analysis Workflow

A comprehensive structural elucidation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following workflow illustrates the logical progression of this analysis.

Spectroscopic_Workflow cluster_0 Spectroscopic Data Acquisition cluster_1 Data Interpretation & Structural Confirmation IR FT-IR Spectroscopy Functional_Groups Identify Functional Groups (COOH, NO₂, C-Cl, C-F) IR->Functional_Groups Vibrational Frequencies NMR NMR Spectroscopy (¹H & ¹³C) Connectivity Establish C-H Framework & Connectivity NMR->Connectivity Chemical Shifts & Coupling MS Mass Spectrometry (ESI & EI) Mol_Weight Determine Molecular Weight & Elemental Formula MS->Mol_Weight m/z Values & Fragmentation Structure Confirmed Structure of This compound Functional_Groups->Structure:f0 Connectivity->Structure:f0 Mol_Weight->Structure:f0

Caption: Integrated workflow for the spectroscopic characterization of the target molecule.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that requires the application of several complementary analytical techniques. By carefully acquiring and interpreting data from IR, NMR, and mass spectrometry, a comprehensive and unambiguous structural assignment can be achieved. The protocols and interpretive guidance provided in this document serve as a robust framework for researchers and scientists engaged in the synthesis, quality control, and application of this important chemical intermediate.

References

Sources

An In-depth Technical Guide to the Aromatic Ring Reactivity of 2-Chloro-6-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the aromatic ring reactivity of 2-chloro-6-fluoro-3-nitrobenzoic acid, a polysubstituted aromatic compound of significant interest in medicinal chemistry and drug development. The guide elucidates the intricate interplay of the electronic and steric effects of the chloro, fluoro, nitro, and carboxylic acid substituents, which collectively define the molecule's reactivity profile. A detailed examination of nucleophilic and electrophilic aromatic substitution reactions is presented, supported by mechanistic insights, predictive models, and established experimental protocols. This document serves as a critical resource for scientists engaged in the synthesis and modification of complex aromatic building blocks.

Introduction: Unraveling the Electronic Landscape

This compound presents a fascinating case study in aromatic reactivity. The benzene ring is substituted with four distinct functional groups, each exerting a unique influence on the electron density and accessibility of the aromatic system. Understanding these individual and collective effects is paramount to predicting and controlling the outcomes of chemical transformations.

  • The Nitro Group (-NO₂): Positioned at C3, the nitro group is a powerful electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). This significantly deactivates the aromatic ring towards electrophilic attack and, conversely, activates it for nucleophilic aromatic substitution.[1][2]

  • The Halogens (-Cl, -F): The chloro and fluoro substituents at C2 and C6, respectively, are ortho, para-directing deactivators.[1] Their high electronegativity results in a strong electron-withdrawing inductive effect (-I). However, they also possess lone pairs of electrons that can be donated to the ring via a positive resonance effect (+M), albeit weaker than their inductive pull. This resonance effect is crucial in stabilizing intermediates in certain substitution pathways.

  • The Carboxylic Acid Group (-COOH): Located at C1, the carboxylic acid is a meta-directing deactivating group due to its electron-withdrawing nature.[1]

The confluence of these substituents renders the aromatic ring of this compound highly electron-deficient and sterically hindered, presenting both challenges and opportunities for selective chemical modification.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is through the direct nitration of 2-chloro-6-fluorobenzoic acid.[3][4]

Experimental Protocol: Nitration of 2-Chloro-6-fluorobenzoic Acid[3][4]
  • Dissolution: Dissolve 2-chloro-6-fluorobenzoic acid (2.00 g, 11.5 mmol) in concentrated sulfuric acid (20 mL) in a flask, and cool the mixture to 0°C in an ice bath.

  • Nitration: Slowly add nitric acid (0.529 mL, 12.6 mmol) to the cooled solution while maintaining the temperature between 0°C and 20°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately one hour.

  • Quenching and Extraction: Carefully pour the reaction mixture into water to quench the reaction. Extract the aqueous portion with dichloromethane (3 x 20 mL).

  • Work-up: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the solid product.

This procedure typically results in a high yield (around 97%) of this compound, which can often be used in subsequent steps without further purification.[3]

Nucleophilic Aromatic Substitution (SNAr): A Primary Reaction Pathway

The pronounced electron-deficient character of the aromatic ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][5] The presence of the electron-withdrawing nitro group ortho and para to the halogen leaving groups is critical for stabilizing this intermediate, thereby facilitating the reaction.[5]

Regioselectivity in SNAr Reactions

In this compound, both the chloro and fluoro substituents are potential leaving groups in an SNAr reaction. The nitro group at the 3-position is ortho to both the chlorine at C2 and the fluorine at C6, activating both positions for nucleophilic attack.

Theoretical and experimental studies on related nitroaromatic compounds indicate that fluorine is generally a better leaving group than chlorine in SNAr reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is favored at the more electrophilic carbon. The high electronegativity of fluorine makes the carbon to which it is attached more electron-deficient and thus more susceptible to attack.

Therefore, in a competitive SNAr reaction on this compound, the substitution of the fluoro group at the C6 position is generally favored over the substitution of the chloro group at the C2 position.

Reactions with Amine Nucleophiles

The reaction of this compound with primary or secondary amines is a key transformation for introducing nitrogen-containing functionalities.

Experimental Workflow: SNAr with Amines

reagents This compound + Amine (R₂NH) solvent Polar Aprotic Solvent (e.g., DMF, DMSO) reagents->solvent Dissolve base Base (e.g., K₂CO₃, Et₃N) solvent->base Add Base heating Heating base->heating Heat to Reaction Temp. workup Aqueous Work-up & Extraction heating->workup Cool & Quench product 2-Chloro-6-(dialkylamino)-3-nitrobenzoic Acid workup->product Isolate Product

Caption: General workflow for the SNAr reaction with amine nucleophiles.

Reactions with Alkoxide Nucleophiles

Similarly, alkoxide nucleophiles can displace one of the halogen atoms to form the corresponding ether derivatives. Oxygen nucleophiles, such as alkoxides and phenoxides, are known to readily displace fluorine in nitrofluorobenzenes.[6]

Reaction Scheme: SNAr with Alkoxides

reactant This compound reagent + NaOR (Sodium Alkoxide) reactant->reagent product → 2-Chloro-6-alkoxy-3-nitrobenzoic Acid reagent->product

Sources

electrophilic and nucleophilic substitution of 2-Chloro-6-fluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Substitution of 2-Chloro-6-fluoro-3-nitrobenzoic Acid

Introduction: The Strategic Importance of a Multifaceted Building Block

This compound is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a carboxylic acid, a nitro group, and two different halogen atoms, presents a fascinating case study in aromatic reactivity. The benzene ring is substituted with four distinct electron-withdrawing groups (EWG), which significantly lowers its electron density. This electronic profile renders the molecule particularly susceptible to nucleophilic attack while making it resistant to further electrophilic substitution. Understanding the interplay of these substituents is paramount for researchers aiming to leverage this molecule as a scaffold for complex chemical synthesis and drug development.[1][2]

This guide provides a detailed exploration of the electrophilic and nucleophilic substitution reactions of this compound, offering insights into the underlying mechanisms, regioselectivity, and practical experimental protocols.

Part 1: Electrophilic Aromatic Substitution (EAS) - A Tale of Deactivation

Theoretical Underpinnings: Why EAS is an Uphill Battle

Electrophilic Aromatic Substitution (EAS) is the hallmark reaction of benzene and its derivatives. The mechanism involves the attack of an electrophile on the electron-rich π-system of the aromatic ring to form a resonance-stabilized carbocation (an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity.[3]

However, the reactivity of the benzene ring is profoundly influenced by its substituents.[4] Electron-donating groups (EDGs) activate the ring, making it more nucleophilic and accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) deactivate the ring by pulling electron density away, making it less nucleophilic and slowing the reaction down.[5]

In the case of this compound, all four substituents are deactivating:

  • -COOH (Carboxylic Acid): Deactivating through inductive and resonance effects; a meta-director.[5][6]

  • -NO₂ (Nitro): A very strong deactivating group via induction and resonance; a meta-director.[3][5]

  • -Cl (Chlorine) & -F (Fluorine): Deactivating through a strong inductive effect that outweighs their weak resonance donation; both are ortho, para-directors.[5]

The cumulative effect of these four EWGs makes the aromatic ring extremely electron-poor and thus highly resistant to attack by electrophiles. Further electrophilic substitution is thermodynamically and kinetically unfavorable under standard conditions.

Synthesis via EAS: Nitration of 2-Chloro-6-fluorobenzoic Acid

While the title compound is unreactive towards further EAS, it is itself synthesized through an electrophilic nitration reaction. The starting material, 2-Chloro-6-fluorobenzoic acid, is less deactivated, allowing for the introduction of the nitro group.

The directing effects of the -Cl, -F, and -COOH groups on the starting material determine the position of nitration. The reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) in situ.[7][8]

SubstituentPositionDirecting Effect
-COOH1meta-director (to positions 3 and 5)
-Cl2ortho, para-director (to positions 3, 4, 6)
-F6ortho, para-director (to positions 2, 5)

The directing effects converge on position 3, making it the primary site of nitration.

Experimental Protocol: Synthesis of this compound[1][9]

This protocol describes the laboratory-scale synthesis via electrophilic nitration.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-6-fluorobenzoic acid174.552.00 g11.5 mmol
Conc. Sulfuric Acid (H₂SO₄)98.0820 mL-
Conc. Nitric Acid (HNO₃)63.010.53 mL12.6 mmol
Dichloromethane (DCM)84.93As needed-
Sodium Sulfate (Na₂SO₄)142.04As needed-
Ice and Water-As needed-

Step-by-Step Methodology

  • Preparation: In a flask equipped with a magnetic stirrer, dissolve 2.00 g (11.5 mmol) of 2-Chloro-6-fluorobenzoic acid in 20 mL of concentrated sulfuric acid.

  • Cooling: Cool the solution to 0°C in an ice bath. It is crucial to maintain a low temperature to control the reaction rate and prevent side reactions.[6]

  • Nitration: Slowly add 0.529 mL (12.6 mmol) of concentrated nitric acid dropwise to the cooled solution, ensuring the temperature does not exceed 5°C.[9]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for one hour.

  • Quenching & Extraction: Carefully pour the reaction mixture over crushed ice. The product will precipitate. Extract the aqueous suspension three times with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to yield the solid product, this compound (typical yield: ~97%), which can often be used in the next step without further purification.[9]

Workflow Diagram: Synthesis of this compound

G cluster_reagents Reagents cluster_process Process A 2-Chloro-6-fluorobenzoic Acid P1 Dissolve in H₂SO₄ Cool to 0°C A->P1 B Conc. H₂SO₄ B->P1 C Conc. HNO₃ P2 Add HNO₃ dropwise (T < 5°C) C->P2 P1->P2 P3 Warm to RT Stir for 1 hr P2->P3 P4 Quench on Ice Extract with DCM P3->P4 P5 Dry & Concentrate P4->P5 Product This compound P5->Product

Caption: Workflow for the electrophilic nitration of 2-Chloro-6-fluorobenzoic acid.

Part 2: Nucleophilic Aromatic Substitution (SNAr) - The Predominant Reaction Pathway

Theoretical Underpinnings: An Activated System Primed for Attack

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[10] Unlike EAS, SNAr is facilitated by the presence of strong electron-withdrawing groups, especially those located ortho or para to the leaving group.[11][12]

The mechanism proceeds in two steps:

  • Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex .[13] This is typically the rate-determining step.[14]

  • Elimination: The leaving group departs, restoring the aromaticity of the ring.[11][13]

This compound is an ideal substrate for SNAr for several reasons:

  • Highly Electron-Deficient Ring: The four EWGs make the ring highly electrophilic and susceptible to nucleophilic attack.

  • Good Leaving Groups: Both chlorine and fluorine can act as leaving groups.

  • Powerful Activating Groups: The -NO₂ and -COOH groups are positioned to stabilize the negative charge of the Meisenheimer complex through resonance and induction.

Regioselectivity: The Decisive Role of the Nitro Group

The molecule has two potential sites for nucleophilic attack: C2 (bearing -Cl) and C6 (bearing -F).

  • Attack at C2 (-Cl): This position is ortho to both the -NO₂ group and the -COOH group. When the nucleophile attacks C2, the negative charge of the Meisenheimer intermediate is delocalized onto the oxygen atoms of the ortho nitro group. This provides exceptionally strong stabilization, significantly lowering the activation energy for the reaction.

  • Attack at C6 (-F): This position is ortho to the -COOH group but meta to the -NO₂ group. A meta nitro group cannot stabilize the intermediate via resonance, offering only weaker inductive stabilization.[12]

Mechanism Diagram: SNAr at the C2 Position

Caption: The two-step addition-elimination mechanism of SNAr at the C2 position.

Experimental Protocol: Synthesis of 2-(Anilino)-6-fluoro-3-nitrobenzoic Acid

This protocol provides a representative example of an SNAr reaction using aniline as the nucleophile.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
This compound219.551.00 g4.55 mmol
Aniline93.130.47 mL5.01 mmol
Potassium Carbonate (K₂CO₃)138.210.76 g5.46 mmol
Dimethylformamide (DMF)73.0920 mL-
Ethyl Acetate88.11As needed-
1M Hydrochloric Acid (HCl)36.46As needed-

Step-by-Step Methodology

  • Setup: To a round-bottom flask, add this compound (1.00 g, 4.55 mmol), potassium carbonate (0.76 g, 5.46 mmol), and 20 mL of DMF.

  • Nucleophile Addition: Add aniline (0.47 mL, 5.01 mmol) to the stirred suspension. The potassium carbonate acts as a base to deprotonate the aniline's amine group after it adds and also to neutralize the HCl byproduct.

  • Heating: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Acidification & Filtration: Acidify the aqueous mixture to pH 2-3 with 1M HCl. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-(Anilino)-6-fluoro-3-nitrobenzoic acid.

Conclusion

The reactivity of this compound is dominated by the electronic properties of its substituents. The heavily deactivated aromatic ring is inert to most electrophilic substitution reactions. In stark contrast, it is an exemplary substrate for nucleophilic aromatic substitution. The reaction proceeds with high regioselectivity, with nucleophiles preferentially displacing the chloride at the C2 position. This selectivity is governed by the powerful resonance stabilization of the Meisenheimer intermediate afforded by the ortho-nitro group. This predictable and facile reactivity makes this compound a valuable and versatile building block for constructing complex molecular architectures in medicinal chemistry and materials science.

References

  • Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

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  • Chemistry LibreTexts. (2015). Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]

  • PubMed. (2020). A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition. Retrieved from [Link]

  • Lumen Learning. (n.d.). Substituent Effects. Retrieved from [Link]

  • YIC. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

  • Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene. Retrieved from [Link]

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  • Chemguide. (n.d.). The nitration of benzene - electrophilic substitution. Retrieved from [Link]

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potential biological activities of 2-Chloro-6-fluoro-3-nitrobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activities of 2-Chloro-6-fluoro-3-nitrobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The architectural versatility of substituted benzoic acids has long established them as privileged scaffolds in medicinal chemistry.[1] Among these, this compound stands out as a particularly compelling starting material. The strategic placement of three distinct electron-withdrawing groups—a chlorine atom, a fluorine atom, and a nitro group—on the phenyl ring imparts unique electronic properties and reactivity. These features make its derivatives prime candidates for interacting with diverse biological targets. This guide synthesizes current understanding and provides field-proven insights into the potential antimicrobial, anticancer, and anti-inflammatory activities of this class of compounds, offering a technical resource for their synthesis, evaluation, and mechanistic exploration.

The Core Moiety: Synthesis and Chemical Significance

This compound is not just a reagent; it is a carefully designed building block. The presence of halogens (Cl and F) and a nitro group enhances its reactivity and potential for specific interactions within biological systems.[2] Fluorine, in particular, is known to improve metabolic stability and bioavailability in drug candidates.[3][4] The nitro group is a versatile functional handle that can be reduced to an amine, opening pathways to a vast array of derivatives.[3] Furthermore, the carboxylic acid group provides a direct point for modification, such as amidation or esterification, to modulate the compound's physicochemical properties.

Synthesis of the Core Structure

The parent compound, this compound, is typically synthesized via the nitration of 2-chloro-6-fluorobenzoic acid. This electrophilic aromatic substitution is a foundational reaction in generating the core scaffold from which numerous derivatives can be built.

Experimental Protocol: Synthesis of this compound[2]

Objective: To nitrate 2-chloro-6-fluorobenzoic acid to yield the title compound.

Materials:

  • 2-chloro-6-fluorobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Cooling: In a round-bottom flask, dissolve 2-chloro-6-fluorobenzoic acid in concentrated sulfuric acid. Place the flask in an ice bath to cool the solution to 0°C.

  • Nitration: While maintaining the temperature between 0°C and 20°C, slowly add concentrated nitric acid dropwise to the stirring solution. The controlled temperature is critical to prevent over-nitration and side reactions.

  • Reaction: After the complete addition of nitric acid, allow the reaction mixture to warm to room temperature and continue stirring for approximately 1 hour to ensure the reaction goes to completion.

  • Quenching: Carefully pour the reaction mixture over a beaker of ice water to quench the reaction and precipitate the product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product using an organic solvent such as dichloromethane.

  • Purification: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization.

  • Confirmation: The final product should be characterized by techniques such as NMR and Mass Spectrometry to confirm its structure and purity.

Antimicrobial Activity: A New Frontier Against Resistance

The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents.[1][5] Benzoic acid derivatives, historically used as food preservatives, are recognized for their low toxicity and antimicrobial potential.[1] Modifications, such as the inclusion of chloro and nitro groups, can significantly enhance their efficacy.[1]

Mechanism of Action

While direct studies on this compound derivatives are emerging, research on the closely related 2-chloro-5-nitrobenzoic acid provides a strong mechanistic model.[1] The proposed mechanism is twofold:

  • Membrane Disruption: The lipophilic nature of the substituted phenyl ring allows the molecule to interact with and disrupt the bacterial cell membrane. For Gram-positive bacteria, this involves electrostatic interactions with teichoic acids in the peptidoglycan layer, altering membrane permeability and the transmembrane electrochemical potential.[1]

  • Oxidative Stress: Once inside the cell, the nitro group is a key player. Bacterial nitroreductases can enzymatically reduce the nitro group, generating reactive oxygen and nitrogen species (ROS/RNS). These highly reactive molecules induce severe oxidative stress, leading to damage of critical cellular components like DNA, proteins, and lipids, ultimately inhibiting bacterial replication and viability.[1]

Antimicrobial_Mechanism cluster_outside Extracellular cluster_membrane Bacterial Cell Wall / Membrane cluster_inside Intracellular Derivative Benzoic Acid Derivative Membrane Membrane Perturbation Derivative->Membrane Disruption Nitroreductase Bacterial Nitroreductases Derivative->Nitroreductase Intracellular Uptake Death Bacterial Cell Death Membrane->Death ROS_RNS Generation of ROS / RNS Nitroreductase->ROS_RNS Reduction of -NO2 group Damage Damage to DNA, Proteins, Lipids ROS_RNS->Damage Oxidative Stress Damage->Death

Caption: Proposed antimicrobial mechanism of nitrobenzoic acid derivatives.

Efficacy Against Pathogens

Studies on derivatives of 2-chlorobenzoic acid have demonstrated significant antimicrobial activity.[6] For instance, certain Schiff's bases of 2-chlorobenzoic acid were found to be particularly potent against Gram-negative bacteria like Escherichia coli.[6] Furthermore, derivatives of 2-chloro-5-nitrobenzoic acid have shown broad-spectrum activity against both Gram-positive (Staphylococcus aureus) and Gram-negative bacteria, with some exhibiting efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[1][5] These compounds have also been shown to inhibit biofilm formation, a critical factor in chronic and resistant infections.[1]

Table 1: Antimicrobial Activity of Representative Benzoic Acid Derivatives

Compound/Derivative TypeTarget OrganismActivity MetricResultReference
Methylethanolammonium salt of 2-chloro-5-nitrobenzoic acidS. aureusInhibition ZoneUp to 27 mm[1]
Methylethanolammonium salt of 2-chloro-5-nitrobenzoic acidE. coliInhibition ZoneUp to 17 mm[1]
2D coordination polymer of 2-chloro-5-nitrobenzoic acidMRSAInhibition Zone14-16 mm[1]
Schiff's Base of 2-chlorobenzoic acidE. colipMIC (µM/ml)2.27[6]
Experimental Protocol: Kirby-Bauer Disk Diffusion Test

Objective: To assess the antimicrobial susceptibility of bacterial strains to synthesized derivatives.

Materials:

  • Synthesized derivative compounds

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • Mueller-Hinton agar plates

  • Sterile paper disks (6 mm)

  • Standard antibiotic disks (positive control)

  • Solvent (e.g., DMSO, negative control)

  • Incubator at 37°C

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test derivative onto the agar surface. Also include a positive control disk (e.g., gentamicin) and a negative control disk (solvent only).

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Anticancer Potential: Targeting Cell Proliferation

The search for more effective and targeted cancer therapies is a driving force in drug discovery.[7] Halogenated benzoic acids have demonstrated the ability to suppress the proliferation of various cancer cell lines.[2] Specifically, derivatives of this compound have been shown to reduce cell viability in A549 lung cancer cells.[2] This scaffold is also a key precursor in the synthesis of fluoroquinolone antibiotics, a class of drugs that has garnered significant interest for its antiproliferative effects against cancer cells.[2][7]

Evaluating Cytotoxicity

The primary method for evaluating the anticancer potential of a new compound is through in vitro cytotoxicity assays against a panel of human cancer cell lines. These assays measure the compound's ability to inhibit cell growth or induce cell death.

Cytotoxicity_Workflow cluster_workflow Cytotoxicity Assay Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate for 24h (Cell Adherence) A->B C 3. Treat Cells with Derivative (Varying Conc.) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT/WST Reagent D->E F 6. Incubate for 2-4h (Formazan Formation) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Measure Absorbance (Spectrophotometer) G->H I 9. Calculate IC50 Value H->I

Caption: Experimental workflow for an in vitro cytotoxicity assay (e.g., MTT).

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the concentration of a derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., A549 lung cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug (positive control).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Anti-inflammatory Action: Modulating Inflammatory Pathways

Inflammation is a biological response implicated in numerous diseases.[8] Salicylic acid derivatives are a cornerstone of anti-inflammatory therapy, and novel benzoic acid derivatives are continuously being explored for improved efficacy and safety.[9][10] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins.[8]

Mechanism of Action: COX-2 Inhibition

Many anti-inflammatory agents derive their efficacy from the selective inhibition of COX-2.[8] COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[8] By selectively inhibiting COX-2 over the constitutively expressed COX-1 (which protects the gastrointestinal lining), next-generation anti-inflammatory drugs aim to reduce the gastrointestinal side effects associated with traditional NSAIDs.[8] In silico studies of related compounds have shown a high binding affinity for the COX-2 protein receptor, suggesting this is a probable mechanism for chloro-nitrobenzoic acid derivatives.[9] Inhibition of the COX pathway ultimately leads to a reduction in pro-inflammatory cytokines like TNF-α and IL-1β.[9][10]

Anti_Inflammatory_Pathway cluster_pathway Inflammatory Cascade Arachidonic_Acid Arachidonic Acid (from Cell Membrane) COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGH2, PGE2) COX2->Prostaglandins Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Derivative Benzoic Acid Derivative Derivative->COX2 INHIBITS

Caption: Simplified pathway of COX-2 inhibition by anti-inflammatory compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce acute inflammation.

Materials:

  • Wistar rats (150-200 g)

  • 1% Carrageenan solution in saline

  • Test compound suspended in a vehicle (e.g., 1% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Aspirin, Indomethacin)

  • Pletismometer or digital calipers

Procedure:

  • Acclimatization & Grouping: Acclimatize animals for one week and then divide them into groups (e.g., vehicle control, positive control, and test compound groups at different doses).

  • Compound Administration: Administer the test compound or control substance orally or via intraperitoneal injection to the respective groups.

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

Derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. The unique combination of electron-withdrawing groups provides a strong foundation for designing molecules with potent antimicrobial, anticancer, and anti-inflammatory properties. The mechanistic insights gained from closely related analogs, particularly concerning bacterial nitroreductase activation and COX-2 inhibition, provide a clear rationale for further investigation.

Future research should focus on synthesizing a broader library of derivatives by modifying the carboxylic acid group and reducing the nitro group to an amine for further functionalization. Systematic structure-activity relationship (SAR) studies will be crucial to optimize potency and selectivity while minimizing off-target effects. This technical guide provides the foundational protocols and mechanistic understanding to empower researchers to explore the full therapeutic potential of this valuable chemical scaffold.

References

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PubMed. [Link]

  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Thieme Connect. [Link]

  • CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO Patentscope. [Link]

  • Synthesis And Anti-Inflammatory Activity of Some New 2- Chloro-3-[3-(6-Nitro-1H-Benzimidazol-2-Yl)-1H-Pyrazol-5- Yl]Quinolines. ResearchGate. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health (NIH). [Link]

  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed. [Link]

  • CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
  • The Strategic Advantage of Utilizing 2,6-Difluoro-3-nitrobenzoic Acid in Organic Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. ResearchGate. [Link]

  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Widya Mandala Surabaya Catholic University Repository. [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. National Institutes of Health (NIH). [Link]

  • Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications. Ningbo Inno Pharmchem Co.,Ltd. [Link]

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Methodological & Application

Synthesis of 2-Chloro-6-fluoro-3-nitrobenzoic Acid: A Detailed Protocol and Mechanistic Review

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of 2-chloro-6-fluoro-3-nitrobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The protocol details the electrophilic nitration of 2-chloro-6-fluorobenzoic acid using a standard mixed-acid method. Emphasis is placed on the mechanistic rationale behind the procedural steps, critical safety considerations for handling nitrating agents, and robust methods for product purification and characterization. This document is intended for researchers and process chemists in the field of drug development seeking a reliable and well-documented synthetic procedure.

Introduction and Significance

This compound is a substituted aromatic carboxylic acid that serves as a versatile building block in medicinal chemistry. The specific arrangement of its functional groups—a carboxylic acid, two distinct halogens, and a nitro group—allows for a wide range of subsequent chemical modifications, making it a valuable precursor for complex molecular architectures. The synthesis of this intermediate is achieved through the electrophilic aromatic substitution of 2-chloro-6-fluorobenzoic acid. The successful execution of this nitration reaction requires careful control of reaction conditions to ensure high regioselectivity and yield, while mitigating potential safety hazards.

Mechanistic Rationale: Electrophilic Aromatic Substitution

The core transformation is the nitration of an aromatic ring, which proceeds via an electrophilic aromatic substitution (EAS) mechanism. Concentrated sulfuric acid (H₂SO₄) acts as a catalyst, protonating nitric acid (HNO₃) to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating agent.[1][2]

Step 1: Generation of the Nitronium Ion H₂SO₄ + HNO₃ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O

The directing effects of the substituents on the starting material, 2-chloro-6-fluorobenzoic acid, are critical for the regioselectivity of the reaction. The carboxylic acid group (-COOH) is a meta-director and a strong deactivator of the aromatic ring. The chlorine and fluorine atoms are also deactivating but are ortho, para-directors. The nitration occurs at the C3 position, which is ortho to the fluorine and chlorine atoms and meta to the carboxylic acid group. This outcome is a result of the combined electronic influences of the existing substituents.

Step 2: Electrophilic Attack and Formation of the Sigma Complex The nitronium ion is attacked by the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Step 3: Deprotonation and Ring Aromatization A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product.

Reaction Mechanism Overview

Nitration Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution HNO3 Nitric Acid NO2+ Nitronium Ion (Electrophile) HNO3->NO2+ + H2SO4 H2SO4 Sulfuric Acid H2O Water HSO4- Bisulfate StartMat 2-Chloro-6-fluorobenzoic Acid SigmaComplex Sigma Complex (Resonance Stabilized) StartMat->SigmaComplex + NO2+ Product This compound SigmaComplex->Product - H+

Caption: Mechanism of electrophilic aromatic nitration.

Detailed Experimental Protocol

This protocol is based on established procedures for the nitration of 2-chloro-6-fluorobenzoic acid.[3][4]

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )CAS No.Notes
2-Chloro-6-fluorobenzoic acid174.55434-75-3Starting Material
Concentrated Sulfuric Acid (H₂SO₄)98.087664-93-998%
Concentrated Nitric Acid (HNO₃)63.017697-37-2~70%
Dichloromethane (DCM)84.9375-09-2Extraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6Drying Agent
Deionized Water (H₂O)18.027732-18-5-
Ice---

Equipment:

  • Three-necked round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filtration flask

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Dissolution of Starting Material: Charge the flask with 2-chloro-6-fluorobenzoic acid (2.00 g, 11.5 mmol). Place the flask in an ice bath.

  • Addition of Sulfuric Acid: Carefully and slowly add concentrated sulfuric acid (20 mL) to the flask while stirring. Continue to stir in the ice bath until the solid is fully dissolved and the internal temperature is stable at 0-5 °C.

  • Addition of Nitric Acid: Add concentrated nitric acid (0.53 mL, ~12.6 mmol) to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 15-20 minutes. Crucially, maintain the internal temperature below 10 °C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir at room temperature for 1 hour. Monitor the reaction progress by TLC if desired.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing ~100 g of crushed ice with stirring. A precipitate should form. This step must be performed cautiously as it is exothermic.

  • Work-up and Extraction:

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers in a separatory funnel.

    • Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.[3]

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford this compound as a solid.

Expected Results
ParameterValue
Starting Material2.00 g (11.5 mmol)
Nitric Acid0.53 mL (12.6 mmol, 1.1 eq)
Reaction Temperature0 °C to Room Temperature
Reaction Time1 hour
Reported Yield ~97% (crude) [3]
Appearance Solid

Safety and Hazard Management

Nitration reactions are potentially hazardous and require strict adherence to safety protocols.[5]

  • Corrosive Reagents: Concentrated sulfuric and nitric acids are highly corrosive and can cause severe chemical burns.[5] Always handle them in a fume hood and wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and a face shield over safety goggles.

  • Exothermic Reaction: The reaction is highly exothermic. The rate of addition of nitric acid must be carefully controlled, and efficient cooling is essential to prevent a runaway reaction.[6]

  • Toxic Fumes: Nitrogen oxides (NOx), which are toxic and corrosive, may be generated. All operations must be conducted in a certified, high-performance fume hood.[5]

  • Thermal Instability: Organic nitro compounds can be thermally unstable and may decompose exothermically or even explosively under certain conditions.[7] Avoid excessive heating of the final product.

  • Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible. Have a spill kit containing a neutralizer (such as sodium bicarbonate) readily available.[5]

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield Incomplete reaction; insufficient nitrating agent; temperature too low.Allow the reaction to stir longer at room temperature. Check the concentration and quantity of nitric acid. Ensure the reaction has warmed sufficiently after the addition.
Formation of Dark Tars Reaction temperature was too high, leading to side reactions and oxidation.Improve cooling during nitric acid addition. Ensure the addition is slow and dropwise.[8]
Product is an Oil/Difficult to Precipitate Product may be impure; quenching was not efficient.Ensure the reaction mixture is poured into a sufficient quantity of ice. Try scratching the inside of the beaker to induce crystallization. If it remains an oil, proceed with extraction.
Emulsion during Extraction Vigorous shaking of the separatory funnel.Use gentle swirling or rocking motions instead of vigorous shaking. Allow the funnel to stand for a longer period. Adding brine can help break the emulsion.[8]
Experimental Workflow

Caption: Step-by-step workflow for the synthesis.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -COOH, -NO₂, C-Halogen bonds).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

PropertyPredicted Value
Boiling Point 350.2 ± 42.0 °C[9]
Density 1.689 ± 0.06 g/cm³[9]
pKa 1.08 ± 0.29[9]

Conclusion

The synthesis of this compound via electrophilic nitration is a robust and high-yielding process when performed with appropriate control over reaction conditions. This application note provides a detailed, reliable protocol grounded in established chemical principles. By adhering to the procedural steps and, most importantly, the safety guidelines outlined herein, researchers can confidently and safely produce this valuable chemical intermediate for applications in drug discovery and development.

References

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Application Note: A Detailed Protocol for the Regioselective Nitration of 2-Chloro-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The nitration of substituted benzoic acids is a fundamental reaction in organic synthesis, providing critical intermediates for the pharmaceutical and fine chemical industries. Specifically, nitrated derivatives of 2-chloro-6-fluorobenzoic acid are valuable precursors for complex molecular scaffolds. This document provides a comprehensive, field-proven protocol for the nitration of 2-chloro-6-fluorobenzoic acid. We will delve into the mechanistic underpinnings of the reaction, the rationale for specific experimental parameters, and the critical safety procedures required for a successful and safe synthesis.

The reaction proceeds via an electrophilic aromatic substitution mechanism.[1] A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1] The primary challenge in the nitration of 2-chloro-6-fluorobenzoic acid lies in controlling the regioselectivity. The benzene ring is substituted with three groups, each exerting a distinct electronic influence:

  • -COOH (Carboxylic Acid): A deactivating, meta-directing group.

  • -Cl (Chloro): A deactivating, ortho, para-directing group.

  • -F (Fluoro): A deactivating, ortho, para-directing group.

The interplay of these directing effects determines the position of the incoming nitro group. A thorough understanding of these principles is essential for predicting and controlling the reaction's outcome.[2]

Section 1: Mechanistic Rationale and Regioselectivity

The nitration is initiated by the formation of the nitronium ion, a potent electrophile. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form NO₂⁺.

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once formed, the nitronium ion is attacked by the electron-rich π system of the 2-chloro-6-fluorobenzoic acid ring. The existing substituents guide the position of this attack. The halogen atoms (-F and -Cl) direct ortho and para, while the carboxylic acid group directs meta. Considering the positions are already occupied at C2 and C6, the directing effects can be summarized as follows:

  • -F at C6: Directs towards C1 and C5.

  • -Cl at C2: Directs towards C1 and C3.

  • -COOH at C1: Directs towards C3 and C5.

The positions C3 and C5 are doubly activated by the directing effects of the halogens and the carboxylic acid group, making them the most probable sites for nitration. Due to steric hindrance from the adjacent chlorine and fluorine atoms, the reaction is expected to yield a mixture of isomers, primarily 2-chloro-6-fluoro-3-nitrobenzoic acid and 2-chloro-6-fluoro-5-nitrobenzoic acid.

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack HNO3 Nitric Acid NO2+ Nitronium Ion HNO3->NO2+ Protonation & Dehydration H2SO4 Sulfuric Acid H2SO4->NO2+ Intermediate Sigma Complex (Carbocation Intermediate) NO2+->Intermediate H2O Water HSO4- Bisulfate Start 2-Chloro-6-fluorobenzoic Acid Start->Intermediate Attack by NO₂+ Products Mixture of Nitrated Isomers Intermediate->Products Deprotonation

Caption: Mechanism of Electrophilic Aromatic Nitration.

Section 2: Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Equipment
Reagents Grade Equipment
2-Chloro-6-fluorobenzoic acid≥98% PurityRound-bottom flask with magnetic stirrer
Concentrated Sulfuric Acid (H₂SO₄)98%Dropping funnel
Concentrated Nitric Acid (HNO₃)70%Ice-salt bath
Crushed IceBeaker (large)
Deionized WaterBüchner funnel and vacuum flask
Ethanol (for recrystallization)Reagent GradepH paper or meter
Thermometer
Preparation of the Nitrating Mixture (Mixed Acid)

Causality: The preparation of the nitrating mixture is highly exothermic. Adding the nitric acid to the sulfuric acid allows for better heat dissipation, as sulfuric acid acts as a heat sink. This step must be performed slowly and with efficient cooling to prevent a runaway reaction and to ensure the stability of the nitronium ion.

  • In a clean, dry flask, place 40 mL of concentrated sulfuric acid (98%).

  • Cool the flask in an ice-salt bath to between 0 °C and -5 °C.

  • Slowly, add 10 mL of concentrated nitric acid (70%) dropwise to the cold sulfuric acid using a dropping funnel over 20-30 minutes.

  • Maintain constant stirring and ensure the temperature of the mixture does not exceed 10 °C.

  • Once the addition is complete, keep the nitrating mixture in the ice bath until use.

Nitration of 2-Chloro-6-fluorobenzoic Acid
  • In a 250 mL round-bottom flask, add 5.0 g (0.028 moles) of 2-chloro-6-fluorobenzoic acid.

  • Carefully add 25 mL of concentrated sulfuric acid to the flask while stirring. The benzoic acid may not fully dissolve initially.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Once the temperature is stable, begin the slow, dropwise addition of the pre-cooled nitrating mixture. This should take approximately 30-45 minutes.[3]

  • Critical Step: Monitor the internal temperature of the reaction flask closely with a thermometer. Do not allow the temperature to rise above 10 °C to minimize the formation of by-products.[3]

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Let the reaction mixture slowly warm to room temperature and continue stirring for another 10-12 hours to ensure the reaction goes to completion.[3]

Work-up and Purification

Causality: Quenching the reaction on ice serves two purposes: it rapidly halts the reaction and precipitates the solid organic product, which has low solubility in the aqueous acidic medium. Thorough washing is essential to remove any residual strong acids, which could otherwise degrade the product over time.

  • Fill a large beaker (1 L) with approximately 400 g of crushed ice.

  • Very slowly and carefully, pour the reaction mixture onto the crushed ice while stirring vigorously. This is a highly exothermic process.[4]

  • Allow the ice to melt completely. The nitrated product will precipitate as a pale yellow solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual sulfuric and nitric acids.

  • Press the solid as dry as possible on the filter.

  • For purification, recrystallize the crude product from an appropriate solvent, such as aqueous ethanol. The choice of solvent may need to be optimized to separate the potential isomers. Fractional recrystallization may be necessary if a significant mixture of isomers is obtained.[5]

  • Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C).

Section 3: Data Summary and Visualization

Key Reaction Parameters
Parameter Value
Starting Material2-Chloro-6-fluorobenzoic acid (5.0 g)
Nitrating AgentHNO₃/H₂SO₄ mixture
Molar Ratio (Substrate:HNO₃)Approx. 1:2.5
Reaction Temperature0-10 °C (addition), then room temperature
Reaction Time~14 hours
Expected Product(s) This compound and isomers
Theoretical Yield ~6.2 g
Appearance Pale yellow solid
Experimental Workflow Diagram

G A Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to 0°C C Slowly Add Nitrating Mixture to Substrate Solution (T < 10°C) A->C B Dissolve Substrate in H₂SO₄ Cool to 0-5°C B->C D Stir at 0-5°C (1-2h) then Warm to Room Temp (10-12h) C->D E Quench Reaction by Pouring onto Crushed Ice D->E F Isolate Product via Vacuum Filtration E->F G Wash with Cold H₂O until Neutral pH F->G H Purify by Recrystallization (e.g., aq. Ethanol) G->H I Dry Final Product H->I

Caption: Workflow for the Nitration of 2-Chloro-6-fluorobenzoic Acid.

Section 4: Safety and Hazard Management

Nitration reactions are inherently hazardous and require strict adherence to safety protocols.

  • Corrosivity and Toxicity: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns.[6] The reaction may also produce toxic nitrogen dioxide gas. All manipulations must be performed in a well-ventilated fume hood.[6]

  • Exothermic Reaction: The reaction is highly exothermic and has the potential for a thermal runaway. Strict temperature control is paramount. Never add the substrate to the nitrating mixture. Always have a large ice bath ready to cool the reaction if necessary.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a chemical-resistant lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton).[6]

  • Spill Management: Have a spill kit containing a suitable neutralizing agent, such as sodium bicarbonate, readily available.

  • Thermal Stability of Products: Organic nitro compounds can be thermally unstable and may decompose exothermically, sometimes violently.[7] Avoid excessive heat during drying and store the product in a cool, dark place.

Section 5: Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Yield Incomplete reaction; insufficient nitrating agent.Increase reaction time or temperature slightly (e.g., to 25-30 °C). Ensure anhydrous conditions as water can deactivate the nitrating agent.[8]
Dark, Tarry Product Reaction temperature was too high, causing oxidation and side reactions.Maintain strict temperature control (<10 °C) during the addition of the nitrating mixture. Ensure slow, controlled addition.
Mixture of Isomers Inherent regioselectivity of the substrate.This is expected. Optimize purification by using fractional recrystallization or column chromatography to separate the isomers.[5]
Product Fails to Precipitate The product may have some solubility in the acidic quench solution.Add more ice or water to further dilute the acid and decrease solubility. Ensure the solution is cold.

References

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Acta Crystallographica Section E. (2011). 2-Chloro-6-fluorobenzoic acid. [Link]

  • University of Southampton. (2022). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. [Link]

  • Google Patents. (n.d.).
  • Chemistry Stack Exchange. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. [Link]

  • ResearchGate. (2014). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. [Link]

  • Google Patents. (n.d.). Production process of 2-fluoro-3-nitrobenzoic acid.
  • WIPO Patentscope. (2021). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

  • Google Patents. (n.d.). The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • ACS Publications. (2024). Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]

  • PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. [Link]

  • YouTube. (2024). Nitration reaction safety. [Link]

  • Google Patents. (n.d.). Production process of 2-chloro-5-nitrobenzoic acid.
  • PubChem. (n.d.). 2-chloro-6-fluorobenzoic acid (C7H4ClFO2). [Link]

Sources

Application Notes and Protocols: 2-Chloro-6-fluoro-3-nitrobenzoic Acid as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-chloro-6-fluoro-3-nitrobenzoic acid in the synthesis of diverse and medicinally relevant heterocyclic compounds. This document outlines the chemical rationale, key reaction pathways, and detailed experimental protocols for the synthesis of quinazolinones, benzoxazinones, and quinolones, highlighting the unique reactivity conferred by the trifunctionalized benzene ring.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized aromatic compound that serves as a valuable starting material in the synthesis of a wide array of heterocyclic structures. Its utility stems from the orchestrated reactivity of its three key substituents: a nitro group, a chlorine atom, and a fluorine atom, all attached to a benzoic acid core. The strong electron-withdrawing nature of the nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making the chlorine and fluorine atoms susceptible to displacement by various nucleophiles.[1] This inherent reactivity, coupled with the potential for subsequent chemical transformations of the nitro and carboxylic acid groups, opens up a multitude of possibilities for constructing complex molecular architectures.

The strategic placement of the fluorine atom is of particular interest in medicinal chemistry. The incorporation of fluorine into drug candidates can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets.[1] Consequently, this compound is an attractive precursor for the development of novel therapeutics, including potent antibacterial agents.[2][3][4][5][6]

Core Synthetic Strategies and Mechanistic Considerations

The application of this compound in heterocyclic synthesis generally follows a logical sequence of reactions that exploit the unique functionalities of the molecule. The overarching strategy involves an initial nucleophilic substitution, followed by reduction of the nitro group and subsequent intramolecular cyclization.

Key Reaction Pathways:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is the more labile leaving group compared to the fluorine atom at the 6-position in SNAr reactions. This is due to the greater polarizability of the C-Cl bond and the ability of chlorine to better stabilize the negative charge in the Meisenheimer intermediate. The strong electron-withdrawing effect of the adjacent nitro group further facilitates this substitution.

  • Nitro Group Reduction: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride, iron powder in acidic media, or catalytic hydrogenation. This transformation is pivotal as it introduces a nucleophilic amino group ortho to the carboxylic acid, setting the stage for cyclization.

  • Intramolecular Cyclization: The newly formed amino group can undergo intramolecular condensation with the carboxylic acid (or its activated derivative) or react with a suitably positioned electrophile to form the desired heterocyclic ring.

The interplay of these reactions allows for the construction of a variety of fused heterocyclic systems.

Application 1: Synthesis of Fluorinated Quinazolin-4-ones

Quinazolin-4-ones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The following protocol describes a representative synthesis of a fluorinated quinazolin-4-one derivative starting from this compound.

Workflow for the Synthesis of 7-Fluoro-8-nitroquinazolin-4(3H)-one

A 2-Chloro-6-fluoro- 3-nitrobenzoic acid B 2-Amino-6-fluoro- 3-nitrobenzoic acid A->B  Ammonia (aq)    (Nucleophilic Substitution)   C 7-Fluoro-8-nitroquinazolin- 4(3H)-one B->C  Formamide    (Cyclization)  

Caption: Synthetic pathway to 7-Fluoro-8-nitroquinazolin-4(3H)-one.

Experimental Protocol

Step 1: Synthesis of 2-Amino-6-fluoro-3-nitrobenzoic acid

  • Rationale: This step involves the nucleophilic displacement of the chlorine atom by ammonia. The aqueous ammonia acts as the nucleophile, and the reaction is typically carried out under pressure and elevated temperature to drive the substitution to completion.

  • Procedure:

    • In a sealed pressure vessel, suspend this compound (10.0 g, 45.5 mmol) in 100 mL of concentrated aqueous ammonia.

    • Heat the mixture to 120 °C and maintain this temperature with stirring for 12 hours.

    • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

    • Filter the solid, wash with cold water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield 2-amino-6-fluoro-3-nitrobenzoic acid as a yellow solid.

Parameter Value
Yield 85-90%
Appearance Yellow solid
Purity (by HPLC) >98%

Step 2: Synthesis of 7-Fluoro-8-nitroquinazolin-4(3H)-one

  • Rationale: This is a cyclization reaction where the amino and carboxylic acid groups of the starting material react with formamide, which serves as a source of the C2 carbon and N3 nitrogen of the quinazolinone ring.

  • Procedure:

    • To a round-bottom flask, add 2-amino-6-fluoro-3-nitrobenzoic acid (5.0 g, 25.0 mmol) and formamide (50 mL).

    • Heat the reaction mixture to 180 °C and stir for 4 hours.

    • Cool the mixture to room temperature, which will result in the precipitation of the product.

    • Add 100 mL of water to the flask and stir for 30 minutes to break up the solid.

    • Filter the precipitate, wash thoroughly with water, and then with ethanol.

    • Dry the solid under vacuum to obtain 7-fluoro-8-nitroquinazolin-4(3H)-one.

Parameter Value
Yield 75-80%
Appearance Pale yellow solid
Purity (by HPLC) >97%

Application 2: Synthesis of Fluorinated 1,4-Benzoxazin-2-ones

1,4-Benzoxazin-2-ones are another important class of heterocyclic compounds with applications in agriculture and pharmaceuticals. The synthesis of these compounds from this compound involves a similar strategy of nucleophilic substitution followed by reductive cyclization.

Workflow for the Synthesis of 7-Fluoro-8-nitro-2H-1,4-benzoxazin-3(4H)-one

A 2-Chloro-6-fluoro- 3-nitrobenzoic acid B 2-((2-Hydroxyethyl)amino)- 6-fluoro-3-nitrobenzoic acid A->B  Ethanolamine, Base    (Nucleophilic Substitution)   D 7-Fluoro-8-nitro-2H-1,4- benzoxazin-3(4H)-one B->D  Reductive Cyclization    (e.g., Fe/AcOH)   C 7-Fluoro-8-amino-2H-1,4- benzoxazin-3(4H)-one

Caption: Synthetic pathway to 7-Fluoro-8-nitro-2H-1,4-benzoxazin-3(4H)-one.

Experimental Protocol

Step 1: Synthesis of 2-((2-Hydroxyethyl)amino)-6-fluoro-3-nitrobenzoic acid

  • Rationale: In this step, the chlorine atom is displaced by the amino group of ethanolamine. A base is used to neutralize the HCl generated during the reaction.

  • Procedure:

    • Dissolve this compound (10.0 g, 45.5 mmol) and triethylamine (6.3 mL, 45.5 mmol) in 100 mL of dimethylformamide (DMF).

    • To this solution, add ethanolamine (2.7 mL, 45.5 mmol) dropwise at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 6 hours.

    • After cooling, pour the reaction mixture into 500 mL of ice-water.

    • Acidify the solution with concentrated HCl to pH 2-3 to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

Parameter Value
Yield 80-85%
Appearance Yellowish solid
Purity (by HPLC) >98%

Step 2: Synthesis of 7-Fluoro-8-nitro-2H-1,4-benzoxazin-3(4H)-one

  • Rationale: This is a reductive cyclization step. The nitro group is reduced to an amino group, which then undergoes intramolecular lactonization with the carboxylic acid to form the benzoxazinone ring. Iron in acetic acid is a common and effective reagent for this transformation.

  • Procedure:

    • Suspend 2-((2-hydroxyethyl)amino)-6-fluoro-3-nitrobenzoic acid (5.0 g, 19.2 mmol) in 100 mL of glacial acetic acid.

    • Add iron powder (5.4 g, 96.0 mmol) portion-wise to the stirred suspension.

    • Heat the mixture to 100 °C and stir for 3 hours.

    • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure.

    • Add water to the residue to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure product.

Parameter Value
Yield 70-75%
Appearance Off-white solid
Purity (by HPLC) >99%

Application 3: Synthesis of Fluorinated Quinolone Antibacterials

Fluoroquinolones are a clinically important class of broad-spectrum antibiotics.[4][6] this compound can serve as a key precursor for the synthesis of the quinolone core structure.

General Synthetic Strategy for Quinolone Synthesis

The synthesis of a quinolone core from this compound typically involves the following key transformations:

  • Amidation: The carboxylic acid is first converted to an amide.

  • Nitro Group Reduction: The nitro group is reduced to an amine.

  • Gould-Jacobs Reaction: The resulting anthranilamide derivative is then subjected to a Gould-Jacobs reaction with a suitable three-carbon component (e.g., diethyl ethoxymethylenemalonate) to construct the pyridone ring of the quinolone system.

This multi-step process allows for the introduction of various substituents on the quinolone scaffold, enabling the fine-tuning of its antibacterial activity.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of medicinally important heterocyclic compounds. Its unique substitution pattern allows for a predictable and sequential manipulation of its functional groups, providing access to complex molecular architectures. The protocols outlined in these application notes provide a solid foundation for researchers to explore the full potential of this valuable precursor in their synthetic endeavors and drug discovery programs. The inherent tunability of the synthetic routes allows for the generation of diverse libraries of heterocyclic compounds for biological screening.

References

  • CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid - Google Patents.
  • CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material - WIPO Patentscope. Available at: [Link]

  • 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC - NIH. Available at: [Link]

  • (PDF) Synthesis and antibacterial activity of novel fluoroquinolone analogs - ResearchGate. Available at: [Link]

  • (PDF) Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review) - ResearchGate. Available at: [Link]

  • CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis- - Google Patents.
  • CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents.
  • WO2016020836A1 - Quinolone derivatives as antibacterials - Google Patents.
  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC. Available at: [Link]

  • CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid - Google Patents.
  • Synthetic antibacterial agents quinolones. Available at: [Link]

  • Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - NIH. Available at: [Link]

  • Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages - MDPI. Available at: [Link]

  • US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents.
  • Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives - PMC - NIH. Available at: [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - MDPI. Available at: [Link]

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Application Note: Strategic Synthesis of Quinazolinone Scaffolds Utilizing 2-Chloro-6-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of functionalized quinazolinones, a privileged scaffold in medicinal chemistry, using 2-Chloro-6-fluoro-3-nitrobenzoic acid as a strategic starting material. We present a detailed, three-step synthetic pathway that leverages the unique electronic properties of the precursor to achieve high regioselectivity and yield. The protocol covers (1) selective nucleophilic aromatic substitution (SNAr), (2) chemoselective nitro group reduction, and (3) final heterocyclization to form the quinazolinone core. This guide is intended for researchers and professionals in synthetic organic chemistry and drug development, offering in-depth mechanistic insights, step-by-step experimental procedures, and troubleshooting advice to facilitate the synthesis of novel quinazolinone derivatives.

Introduction to Quinazolinones and the Strategic Precursor

Quinazolinones are a class of fused heterocyclic compounds that form the core structure of numerous biologically active molecules and approved pharmaceuticals.[1] Their diverse pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties, make them a focal point of extensive research in drug discovery. The synthetic accessibility and the ability to readily functionalize the quinazolinone scaffold are key to developing new therapeutic agents.

The choice of starting material is paramount in dictating the efficiency and regiochemical outcome of the synthesis. This compound is a particularly advantageous precursor for several reasons:

  • Dual Halogenation: The presence of both chlorine and fluorine atoms at the 2- and 6-positions allows for selective functionalization.

  • Nitro Group Activation: The strongly electron-withdrawing nitro group at the 3-position powerfully activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[2]

  • Latent Amino Group: The nitro group serves as a masked amino group, which is essential for the final cyclization step to form the pyrimidinone ring of the quinazolinone.[3]

This application note will detail a robust synthetic strategy to exploit these features, leading to the formation of an 8-chloro-5-fluoroquinazolin-4(3H)-one derivative, a valuable intermediate for further elaboration.

Mechanistic Rationale and Pathway Overview

The synthesis proceeds through a logical three-step sequence, designed to control the introduction of key functionalities and ensure the correct scaffold assembly.

  • Regioselective Amination (SNAr): The first step involves a nucleophilic aromatic substitution reaction with ammonia. The nitro group, positioned ortho and para to the two halogen atoms, strongly activates both sites for nucleophilic attack. Due to the superior ability of fluorine to stabilize the negative charge in the Meisenheimer intermediate through its strong inductive effect, the substitution of the fluorine atom is kinetically favored over the chlorine atom.[4] This results in the selective formation of 2-amino-6-chloro-3-nitrobenzoic acid.

  • Chemoselective Nitro Reduction: The subsequent step is the reduction of the nitro group to a primary amine. This transformation must be performed under conditions that do not affect the chloro substituent. While standard catalytic hydrogenation with Pd/C can lead to undesired dehalogenation, reagents such as tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation with specific catalysts like Raney Nickel are effective for this selective reduction.[5][6] This step yields the critical intermediate, 2,6-diamino-3-chlorobenzoic acid.

  • Condensative Cyclization: The final step is the formation of the quinazolinone ring. This is typically achieved by heating the diamino benzoic acid derivative with a one-carbon source. Triethyl orthoformate is an excellent reagent for this purpose, as it reacts with the two amino groups to form the pyrimidinone ring, yielding the desired 8-chloro-5-fluoroquinazolin-4(3H)-one.[7][8] This reaction is a variation of well-established methods for quinazolinone synthesis from anthranilic acid derivatives.[9]

The overall synthetic pathway is illustrated below.

dot graph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Caption: Proposed synthetic pathway from this compound to 8-Chloro-5-fluoroquinazolin-4(3H)-one.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Step 1: Synthesis of 2-Amino-6-chloro-3-nitrobenzoic acid (Intermediate 1)

Principle: This step achieves the regioselective displacement of the highly activated fluorine atom by ammonia. The reaction is typically carried out in a sealed vessel to maintain the concentration of the ammonia nucleophile at elevated temperatures. A copper catalyst can sometimes be employed to facilitate the amination of halo-benzoic acids.[10][11][12]

Materials:

  • This compound

  • Aqueous ammonia (28-30%)

  • 1,4-Dioxane or N-Methyl-2-pyrrolidone (NMP)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethyl acetate

Procedure:

  • In a high-pressure reaction vessel, combine this compound (1.0 eq) and the chosen solvent (e.g., 1,4-Dioxane, approx. 5-10 mL per gram of starting material).

  • Add an excess of concentrated aqueous ammonia (10-20 eq).[13]

  • Seal the vessel securely and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.

  • After completion, cool the reaction vessel to room temperature. Carefully vent any excess pressure.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify to pH 2-3 with concentrated hydrochloric acid. This will precipitate the product.

  • Collect the solid precipitate by vacuum filtration, washing thoroughly with cold deionized water to remove any ammonium salts.

  • Dry the solid under vacuum to yield 2-Amino-6-chloro-3-nitrobenzoic acid. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Step 2: Synthesis of 2,6-Diamino-3-chlorobenzoic acid (Intermediate 2)

Principle: The nitro group of Intermediate 1 is selectively reduced to an amine using tin(II) chloride dihydrate. This method is effective and generally avoids the dehalogenation that can occur with other reduction methods.[6][14]

Materials:

  • 2-Amino-6-chloro-3-nitrobenzoic acid (Intermediate 1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (5 M)

  • Saturated sodium bicarbonate solution

Procedure:

  • Suspend 2-Amino-6-chloro-3-nitrobenzoic acid (1.0 eq) in absolute ethanol (approx. 15-20 mL per gram).

  • To this suspension, add a solution of tin(II) chloride dihydrate (4-5 eq) dissolved in a minimal amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours, with stirring.

  • Reaction Monitoring: The disappearance of the yellow color of the nitro compound is a good visual indicator of reaction progress. Confirm completion with TLC or LC-MS.

  • Cool the mixture to room temperature and carefully pour it over crushed ice.

  • Basify the mixture by slowly adding 5 M sodium hydroxide solution until the pH is ~8-9. This will precipitate tin salts.

  • Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution carefully with a saturated sodium bicarbonate solution. The desired diamino product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 2,6-Diamino-3-chlorobenzoic acid.

Step 3: Synthesis of 8-Chloro-5-fluoroquinazolin-4(3H)-one (Final Product)

Principle: The quinazolinone ring is constructed via condensation of the diamine intermediate with triethyl orthoformate, which serves as a source for the C2 carbon of the quinazolinone ring. Acetic acid can be used as a catalyst.

Materials:

  • 2,6-Diamino-3-chlorobenzoic acid (Intermediate 2)

  • Triethyl orthoformate

  • Glacial acetic acid (optional, catalytic amount)

Procedure:

  • Combine 2,6-Diamino-3-chlorobenzoic acid (1.0 eq) and an excess of triethyl orthoformate (5-10 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the mixture to reflux (approx. 140-150 °C) for 3-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the formation of the product and consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess triethyl orthoformate under reduced pressure.

  • The crude product will often solidify upon cooling. Triturate the solid residue with a cold solvent like diethyl ether or hexane to remove soluble impurities.

  • Collect the solid product by vacuum filtration and wash with the same cold solvent.

  • Dry the product under vacuum. If further purification is needed, recrystallization from ethanol or isopropanol can be performed.

Summary of Reaction Parameters

StepKey ReagentsSolventTemperature (°C)Time (h)Expected Outcome
1. Amination Aqueous AmmoniaDioxane or NMP100 - 12012 - 24Regioselective substitution of Fluorine
2. Reduction SnCl₂·2H₂O, HClEthanol78 (Reflux)2 - 4Selective reduction of NO₂ to NH₂
3. Cyclization Triethyl orthoformateNeat140 - 1503 - 6Formation of the quinazolinone ring

Overall Workflow Visualization

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12];

}

Caption: Step-by-step experimental workflow for the synthesis of 8-Chloro-5-fluoroquinazolin-4(3H)-one.

Troubleshooting and Key Considerations

  • Incomplete Amination (Step 1): If the starting material persists, ensure the reaction vessel is properly sealed to prevent ammonia loss. The reaction time may be extended, or a higher temperature (up to 140 °C) can be trialed. The use of a more polar aprotic solvent like NMP may also improve solubility and reaction rate.

  • Dehalogenation during Reduction (Step 2): If loss of the chloro-substituent is observed, avoid using Pd/C. Ensure the reaction with SnCl₂ is not run for an excessively long time. Alternative mild reducing agents like iron powder in acetic acid can also be considered.

  • Low Yield in Cyclization (Step 3): Ensure the diamino intermediate is completely dry, as water can hydrolyze the orthoformate reagent. The reaction can also be run in a high-boiling point solvent like Dowtherm A or simply neat, ensuring the temperature is high enough for the cyclization and removal of ethanol byproduct.

  • Purification: The intermediates and final product are solids and can generally be purified by recrystallization. A column chromatography step may be necessary if significant side products are formed.

References

  • Al-Obaydi, J. & Al-Karwi, A. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 797. [Link]

  • Aziz, J., et al. (2021). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 11(48), 30219-30249. [Link]

  • Chemguide. (n.d.). The nucleophilic substitution reactions between halogenoalkanes and ammonia. Chemguide. [Link]

  • Chen, J., et al. (2012). Method for preparing 5-chloro-8-hydroxyquinoline. CN102267943B.
  • Coombs, M. R., et al. (2016). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Molecules, 21(9), 1131. [Link]

  • Gaur, R. & Parle, A. (2022). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Pharmaceuticals, 15(7), 810. [Link]

  • Li, J. & Wang, Y. (2013). Preparation method of 2-amino-6-nitrobenzoic acid. CN102924314A.
  • Liu, Z., et al. (2018). Preparation method and purification method of 5-chloro-8-hydroxyquinoline. CN108610288B.
  • LibreTexts. (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Wolf, C., et al. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270-3273. [Link]

  • Zhang, S. & Xu, H. (1993). Manufacture of triethyl orthoformate. Chemical Reaction Engineering and Technology, 9(1), 94-96. [Link]

  • El-Gamel, N. E. A. (2015). Synthesis of 8-hydroxyquinolium chloroacetate and synthesis of complexes derived from 8-hydroxyquinoline, and characterization, density functional theory and biological studies. Applied Organometallic Chemistry, 29(10), 695-705. [Link]

  • Ma, S. (2015, May 10). Nucleophilic substitution reactions with ammonia. YouTube. [Link]

  • Wolf, C., et al. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6496. [Link]

  • Lee, S., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(8), 3467-3476. [Link]

  • Demkowicz, S., et al. (2021). Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products. Molecules, 26(16), 4991. [Link]

  • Patel, M. & Deokar, V. (2015). Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Pharmacy and Biological Sciences, 10(4), 45-49. [Link]

  • Sosnovskikh, V. Y., et al. (2021). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Beilstein Journal of Organic Chemistry, 17, 209-217. [Link]

  • Deese, R. F. (1937). Preparation of 2-chloro-5-amino-benzoic acid. US2100242A.
  • All Chemistry. (2021, March 2). Nucleophilic Substitution with ammonia. YouTube. [Link]

  • Nasielski-Hinkens, R., et al. (1988). Nucleophilic substitutions on 2-Chloro-3-Nitroquinoxaline. Bulletin des Sociétés Chimiques Belges, 97(11-12), 919-926. [Link]

  • LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]

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Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-6-fluoro-3-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating a Challenging Yet Vital Cross-Coupling

The 2-chloro-6-fluoro-3-nitrobenzoic acid scaffold is a critical building block in medicinal chemistry and materials science. Its unique electronic and steric profile, featuring two ortho-halogens and a potent electron-withdrawing nitro group, makes it an attractive precursor for synthesizing complex, high-value molecules, including anti-infective agents.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, offering a direct route to functionalize such scaffolds by creating biaryl structures.[2][3]

However, the very features that make this substrate valuable also render it notoriously challenging for cross-coupling. The combination of a sterically crowded ortho-environment and the deactivating nature of the aryl chloride bond presents significant hurdles to the standard Suzuki-Miyaura catalytic cycle.[4] This guide provides a comprehensive overview of the mechanistic considerations, a robust experimental protocol, and troubleshooting strategies tailored for the successful Suzuki coupling of this compound derivatives.

Mechanistic Insight: Overcoming the Hurdles of a Hindered Substrate

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The three key steps are oxidative addition, transmetalation, and reductive elimination. For challenging substrates like this compound, each step requires careful consideration.

  • Oxidative Addition : This is often the rate-limiting step for aryl chlorides, which are less reactive than their bromide or iodide counterparts.[2][4] The electron-deficient nature of the aromatic ring, due to the nitro and fluoro groups, does facilitate this step to some extent. However, the severe steric hindrance from the two ortho-substituents impedes the approach of the palladium catalyst. To overcome this, highly active catalysts are required, typically featuring bulky, electron-rich ligands that promote the formation of a coordinatively unsaturated, reactive Pd(0) species.[4]

  • Transmetalation : This step involves the transfer of the organic group from the boronic acid to the palladium center. It is critically dependent on the choice of base, which activates the boronic acid by forming a more nucleophilic boronate species.[5] For sterically hindered substrates, an efficient transmetalation is crucial to prevent catalyst decomposition and side reactions.

  • Reductive Elimination : This final step forms the desired C-C bond and regenerates the Pd(0) catalyst. The steric bulk of the coupling partners can influence the rate of this step, and ligands must be chosen to facilitate the formation of the cis-complex required for elimination.

The Catalytic Cycle for a Challenging Aryl Chloride

Suzuki_Coupling_Mechanism cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd Ar-Cl PdII_Aryl Ar-Pd(II)-Cl(L_n) OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [Ar'B(OH)_3]⁻ PdII_Biaryl Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' RedElim->Product BoronicAcid Ar'B(OH)_2 Boronate [Ar'B(OH)_3]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₃PO₄) Base->Boronate Boronate->PdII_Aryl caption Fig 1. Suzuki-Miyaura catalytic cycle highlighting the key steps.

Caption: Fig 1. Suzuki-Miyaura catalytic cycle highlighting the key steps.

Recommended Materials and Protocol

Given the substrate's challenging nature, this protocol incorporates insights from studies on sterically hindered and electron-deficient aryl chlorides. The use of a methyl ester derivative of the starting acid is recommended to improve solubility in organic solvents and prevent potential complications from the free carboxylic acid group.

Materials
Reagent/MaterialGradeSupplierNotes
Methyl 2-chloro-6-fluoro-3-nitrobenzoate>97%Major chemical suppliersStarting material.
Arylboronic Acid>98%Major chemical suppliersCoupling partner (e.g., 4-methoxyphenylboronic acid).
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeMajor chemical suppliersPalladium precatalyst.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand gradeMajor chemical suppliersBulky, electron-rich phosphine ligand.
Potassium Phosphate (K₃PO₄)Anhydrous, >98%Major chemical suppliersBase for the reaction.
1,4-DioxaneAnhydrousMajor chemical suppliersReaction solvent.
Deionized WaterCo-solvent.
Diethyl Ether / Ethyl AcetateACS GradeMajor chemical suppliersFor extraction.
BrineSaturated solutionLab preparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Major chemical suppliersFor drying.
Argon or Nitrogen GasHigh purityFor inert atmosphere.
Schlenk Flask / Reaction TubeFor inert atmosphere reaction.
Experimental Protocol: Suzuki Coupling of Methyl 2-chloro-6-fluoro-3-nitrobenzoate

This protocol is a robust starting point and may require optimization depending on the specific arylboronic acid used.

1. Reaction Setup:

  • To a flame-dried Schlenk flask or reaction tube equipped with a magnetic stir bar, add Methyl 2-chloro-6-fluoro-3-nitrobenzoate (1.0 equiv., e.g., 233.6 mg, 1.0 mmol).

  • Add the desired arylboronic acid (1.2-1.5 equiv.).

  • Add anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

  • Under a positive flow of inert gas (Argon or Nitrogen), add Palladium(II) Acetate (Pd(OAc)₂) (2-3 mol%) and SPhos (4-6 mol%).

2. Solvent Addition and Degassing:

  • Add anhydrous 1,4-dioxane (e.g., 5 mL) and deionized water (e.g., 0.5 mL) via syringe. The solvent should be degassed by sparging with an inert gas for at least 30 minutes prior to use.

  • Seal the flask and continue to purge with inert gas for an additional 5-10 minutes.

3. Reaction Conditions:

  • Place the sealed flask in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots under an inert atmosphere.

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate or diethyl ether and filter through a pad of celite to remove palladium black and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Experimental Workflow Diagram

Caption: Fig 2. Step-by-step experimental workflow for the Suzuki coupling.

Expected Results and Discussion

While specific yield data for this compound derivatives is scarce in peer-reviewed literature, data from analogous sterically hindered and electron-deficient aryl chlorides allow for reasonable performance expectations.

Arylboronic Acid PartnerExpected Yield Range (%)Notes
4-Methoxyphenylboronic acid65 - 85%Electron-donating groups generally perform well.
Phenylboronic acid60 - 80%Unsubstituted standard coupling partner.
4-(Trifluoromethyl)phenylboronic acid50 - 75%Electron-withdrawing groups may require longer reaction times or higher catalyst loading.
2-Methylphenylboronic acid40 - 60%Ortho-substituted boronic acids introduce further steric hindrance, often leading to lower yields.
3-Thienylboronic acid55 - 75%Heteroarylboronic acids are generally well-tolerated.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Conversion 1. Inactive Catalyst2. Insufficiently Anhydrous/Inert Conditions3. Ineffective Base1. Screen alternative ligands (e.g., RuPhos, XPhos, or an N-heterocyclic carbene ligand like IPr). Increase catalyst loading.2. Ensure all glassware is flame-dried, solvents are anhydrous, and the system is thoroughly purged with inert gas.3. Try a different base such as Cs₂CO₃ or K₂CO₃.
Protodeboronation of Boronic Acid 1. Unstable Boronic Acid2. Presence of excess water or acid3. Prolonged reaction time at high temperature1. Use the corresponding boronic ester (e.g., pinacol ester).2. Ensure anhydrous conditions and use a non-acidic workup.3. Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid Presence of OxygenThoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the experiment.
Reduction of Nitro Group Incompatible catalyst system or reaction conditionsWhile many modern catalyst systems tolerate the nitro group, if reduction is observed, consider milder conditions or a different palladium source.[6]

Conclusion

The Suzuki-Miyaura coupling of this compound derivatives is a demanding but achievable transformation. Success hinges on recognizing the inherent challenges of this substrate—namely, the low reactivity of the C-Cl bond and significant steric hindrance. By employing a carefully selected catalyst system featuring a bulky, electron-rich phosphine ligand such as SPhos, in conjunction with an appropriate base and rigorously controlled inert conditions, researchers can effectively synthesize valuable biaryl compounds. The protocol and insights provided herein serve as a comprehensive guide for navigating this reaction, enabling the development of novel molecules for pharmaceutical and materials science applications.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • Caron, L., Campeau, L. C., & Fagnou, K. (2008). Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides. Organic Letters, 10(20), 4533–4536.
  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Tse, M. H., Choy, P. Y., & Kwong, F. Y. (2022). Facile Assembly of Modular-Type Phosphines for Tackling Modern Arylation Processes. Accounts of Chemical Research, 55(24), 3688–3705.
  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • Reich, T. E., & Maleczka, R. E. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
  • ResearchGate. (2025, August 7). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Retrieved from [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. Retrieved from [Link]

  • National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]

  • PubMed. (n.d.). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • YouTube. (2025, March 30). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • PubMed. (2022, January 19). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 2-Chloro-6-fluoro-3-nitrobenzoic Acid for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the strategic applications of 2-Chloro-6-fluoro-3-nitrobenzoic acid. This uniquely substituted aromatic scaffold serves as a highly versatile starting material for the synthesis of a diverse range of bioactive molecules. We will delve into the core principles of its reactivity, highlighting how its distinct electronic and steric properties can be manipulated to achieve specific synthetic outcomes. Detailed, field-tested protocols for the synthesis of key intermediates for antibacterial and kinase inhibitor scaffolds are provided, complete with mechanistic justifications for experimental choices and troubleshooting insights.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of medicinal chemistry, the efficiency of a synthetic route is paramount. The selection of a starting material that offers multiple, orthogonally reactive sites is a key strategy for accelerating the drug discovery process. This compound is an exemplary scaffold, possessing a confluence of functional groups that make it a powerful precursor for complex molecular architectures.[1]

Its utility is rooted in three primary features:

  • An Activated Aromatic Ring: The presence of three potent electron-withdrawing groups (–NO₂, –Cl, –F) renders the benzene ring highly electron-deficient, priming it for facile Nucleophilic Aromatic Substitution (SNAr) reactions.[2][3]

  • A Carboxylic Acid Handle: This group provides a reliable site for amide bond formation, a ubiquitous linkage in pharmaceuticals, allowing for the introduction of diverse side chains and pharmacophores.

  • A Latent Amino Group: The nitro group can be chemically reduced to an aniline at a strategic point in a synthetic sequence, unlocking a new reactive site for cyclizations, sulfonamide formation, or further substitutions.

This guide will demonstrate how to harness this latent reactivity to construct molecular frameworks relevant to modern therapeutic targets.

Core Reactivity Principles: A Mechanistic Perspective

Understanding the inherent reactivity of this compound is crucial for predictable and high-yielding synthesis. The interplay between its functional groups dictates the sequence and conditions of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The primary value of this reagent lies in its susceptibility to SNAr. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The stability of this complex, and thus the reaction rate, is significantly enhanced by electron-withdrawing groups, particularly those positioned ortho and para to the leaving group.

In this molecule, both the chloro and fluoro groups are activated for substitution. Key considerations include:

  • Leaving Group Ability: Fluorine is a more electronegative and polarizing atom, which typically accelerates the initial nucleophilic attack—often the rate-determining step.[4] The C-F bond is stronger than the C-Cl bond, but in the context of SNAr, the activation of the ring position is paramount.

  • Regioselectivity: Nucleophilic attack is overwhelmingly favored at the C2 (chloro) and C6 (fluoro) positions. In many cases, substitution of the fluorine at C6 is kinetically favored due to its higher activation of the carbon center for nucleophilic attack. However, the outcome can be influenced by the nature of the nucleophile and steric hindrance.

Subsequent Transformations

Following the initial SNAr, the remaining functional groups can be addressed.

G cluster_0 Synthetic Pathways Start 2-Chloro-6-fluoro- 3-nitrobenzoic acid SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., with R¹-NH₂) Start->SNAr Pathway A Amide Amide Coupling (e.g., with R²-NH₂) Start->Amide Pathway B Reduction Nitro Group Reduction (-NO₂ → -NH₂) SNAr->Reduction Amide->SNAr Alternative Sequence Final Bioactive Scaffolds (e.g., Quinolones, Kinase Inhibitors) Reduction->Final Cyclization/ Further Functionalization

Caption: Key synthetic transformations using the title compound.

Application Protocol 1: Synthesis of a Core Quinolone Antibacterial Scaffold

Quinolone-based structures are foundational to many antibacterial agents.[1] This protocol outlines a three-step sequence to a key bicyclic intermediate, leveraging the intrinsic reactivity of the starting material.

Experimental Workflow

G node_start Start: This compound node_step1 Step 1: SNAr Reaction Displace Fluorine with an Amino Ester (e.g., Glycine Ethyl Ester) node_start->node_step1 node_step2 Step 2: Nitro Reduction Convert -NO₂ to -NH₂ (e.g., with Fe/NH₄Cl or H₂, Pd/C) node_step1->node_step2 node_step3 Step 3: Intramolecular Cyclization (Gould-Jacobs type) Heat to form Quinolone Ring node_step2->node_step3 node_end Product: 4-oxo-quinolone-carboxylic acid scaffold node_step3->node_end

Caption: Workflow for synthesizing a quinolone scaffold.

Step 1: Nucleophilic Aromatic Substitution with Glycine Ethyl Ester
  • Rationale: This step introduces the N-1 and C-2 atoms required for the quinolone ring. Glycine ethyl ester is used as a cost-effective and readily available nucleophile. The fluorine at C-6 is the target for substitution due to its superior activating effect on the ring for nucleophilic attack. A mild base is used to deprotonate the amine nucleophile in situ.

  • Protocol:

    • To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL/mmol), add glycine ethyl ester hydrochloride (1.2 eq) and potassium carbonate (K₂CO₃, 3.0 eq).

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture to room temperature and pour it into ice-water (50 mL).

    • Acidify the aqueous solution to pH ~3 with 1M HCl. The product will precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 2-chloro-6-((2-ethoxy-2-oxoethyl)amino)-3-nitrobenzoic acid.

Step 2: Reduction of the Nitro Group
  • Rationale: The nitro group is reduced to an amine, which is essential for the subsequent cyclization step. Catalytic hydrogenation is a clean method, but reduction with iron powder in the presence of an acid or ammonium chloride is often more practical and scalable.

  • Protocol:

    • Suspend the product from Step 1 (1.0 eq) in a mixture of ethanol and water (3:1, 10 mL/mmol).

    • Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).

    • Heat the mixture to reflux (approx. 80-85 °C) for 2-3 hours. Monitor the reaction progress by LC-MS.

    • After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

    • Wash the celite pad with hot ethanol.

    • Concentrate the combined filtrates under reduced pressure to obtain the crude 3-amino-2-chloro-6-((2-ethoxy-2-oxoethyl)amino)benzoic acid, which can often be used directly in the next step.

Step 3: Thermal Cyclization and Saponification
  • Rationale: Heating the aminobenzoic acid derivative from Step 2 initiates an intramolecular nucleophilic acyl substitution, where the newly formed aniline attacks the ester carbonyl, displacing ethanol and forming the heterocyclic ring. Subsequent addition of a strong base saponifies the ester on the benzoic acid to yield the final carboxylic acid.

  • Protocol:

    • The crude product from Step 2 is heated in a high-boiling point solvent like Dowtherm A or simply heated neat under vacuum to ~240-250 °C for 30 minutes to effect cyclization.

    • Alternatively, dissolve the crude aniline (1.0 eq) in a solution of sodium ethoxide in ethanol (from 2.0 eq of sodium in ethanol).

    • Heat the mixture to reflux for 4 hours. This achieves both cyclization and saponification in one pot.

    • Cool the reaction, dilute with water, and wash with a non-polar solvent like diethyl ether to remove impurities.

    • Acidify the aqueous layer with concentrated HCl to precipitate the final product.

    • Filter, wash with water, and dry to yield the 8-chloro-4-oxo-1,4-dihydroquinoline-5-carboxylic acid scaffold.

Parameter Step 1: SNAr Step 2: Reduction Step 3: Cyclization
Key Reagents K₂CO₃, Glycine Ethyl EsterFe, NH₄ClNaOH (or heat)
Solvent DMSOEtOH/H₂OEtOH
Temperature 80 °C85 °C (Reflux)80 °C (Reflux)
Typical Yield 85-95%80-90% (crude)75-85%
Purity (LC-MS) >95%>85%>98% (after precipitation)

Application Protocol 2: Synthesis of a Substituted 2-Aminobenzamide Kinase Inhibitor Fragment

Many modern kinase inhibitors, such as Dabrafenib, utilize a substituted aminobenzamide core.[5] this compound is an ideal starting point for such fragments. This protocol demonstrates a sequential amide coupling and SNAr reaction.

Experimental Workflow

G node_start Start: This compound node_step1 Step 1: Amide Coupling Activate -COOH and react with R¹-NH₂ (e.g., 2-aminopyrimidine) node_start->node_step1 node_step2 Step 2: SNAr Reaction Displace Chlorine with R²-NH₂ (e.g., Cyclopropylamine) node_step1->node_step2 node_step3 Step 3: Nitro Reduction -NO₂ → -NH₂ for further derivatization node_step2->node_step3 node_end Product: Versatile Kinase Inhibitor Intermediate node_step3->node_end

Caption: Workflow for a kinase inhibitor intermediate.

Step 1: Amide Bond Formation
  • Rationale: This step introduces the first point of diversity. The carboxylic acid is activated to facilitate amide bond formation with a desired amine. Using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides high yields and minimizes side reactions.

  • Protocol:

    • Dissolve this compound (1.0 eq) in N,N-Dimethylformamide (DMF, 5 mL/mmol).

    • Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.

    • Add the desired amine (e.g., 2-aminopyrimidine, 1.1 eq) and continue stirring at room temperature for 12-16 hours.

    • Monitor the reaction by LC-MS. Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

    • Purify the residue by flash column chromatography (silica gel) to yield the pure amide product.

Step 2: Regioselective SNAr Reaction
  • Rationale: With the amide in place, the second nucleophile is introduced. In this case, the chlorine atom is often targeted for substitution, which can sometimes be achieved by using a less reactive nucleophile or by leveraging steric effects from the newly formed amide group, which may partially shield the ortho-fluorine.

  • Protocol:

    • Dissolve the amide from Step 1 (1.0 eq) in a polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP).

    • Add the second amine (e.g., cyclopropylamine, 2.0 eq) and a non-nucleophilic base like DIPEA (2.5 eq).

    • Heat the reaction mixture in a sealed vessel using microwave irradiation to 120-140 °C for 1-2 hours. Microwave heating often improves regioselectivity and reduces reaction times.

    • Monitor by LC-MS. After cooling, perform an aqueous workup as described in Step 1.

    • Purify by chromatography to isolate the desired di-substituted product.

Parameter Step 1: Amide Coupling Step 2: SNAr
Key Reagents HATU, DIPEA, Amine 1DIPEA, Amine 2
Solvent DMFNMP
Temperature Room Temperature140 °C (Microwave)
Typical Yield 70-90%50-75%
Purification Column ChromatographyColumn Chromatography

Conclusion

This compound is a testament to the power of strategic molecular design. Its pre-activated nature and multiple functional handles provide a robust and efficient platform for accessing complex chemical matter. The protocols detailed herein illustrate its application in constructing core scaffolds for two of the most important classes of therapeutics: antibacterials and protein kinase inhibitors. By understanding and applying the principles of its reactivity, medicinal chemists can significantly streamline the synthesis of novel bioactive candidates.

References

  • This compound | 206884-30-2 | Benchchem. Benchchem.
  • Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applic
  • Production process of 2-fluoro-3-nitrobenzoic acid.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • 2-Chloro-6-fluoro-3-nitro-benzoic acid synthesis. ChemicalBook.
  • Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds.
  • Nucleophilic Arom

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2-Chloro-6-fluoro-3-nitrobenzoic acid in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: 2-Chloro-6-fluoro-3-nitrobenzoic Acid: A Strategic Building Block for the Synthesis of Kinase Inhibitors

Abstract

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. This guide provides an in-depth technical overview of this compound, a highly functionalized and versatile starting material for the synthesis of novel kinase inhibitors. We will explore the intrinsic chemical reactivity of its distinct functional groups—the carboxylic acid, the electron-deficient aromatic ring, and the nitro group—and provide detailed, field-tested protocols for its application in constructing complex molecular scaffolds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

The Strategic Value of this compound in Kinase Inhibitor Design

The molecular architecture of this compound is not accidental; it is a product of strategic design, offering multiple, orthogonal chemical handles for diversification. Each functional group serves a distinct and critical purpose in the assembly of kinase inhibitor frameworks.

  • Carboxylic Acid: This group is the primary anchor for amide bond formation, one of the most prevalent linkages in medicinal chemistry due to its high stability and ability to form crucial hydrogen bonds with protein backbones[1][2]. It provides a direct and reliable route for coupling the core scaffold to various amine-containing fragments.

  • Ortho-Chloro Group: Positioned ortho to the carboxylic acid and activated by the meta-nitro group, the chlorine atom is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions[3]. This allows for the introduction of key pharmacophoric elements, often nitrogen-based heterocycles, which can engage in critical interactions within the kinase active site.

  • Ortho-Fluoro Group: The presence of fluorine is a common strategy in modern medicinal chemistry. Its small size and high electronegativity can enhance metabolic stability, improve binding affinity by participating in favorable electrostatic interactions, and modulate the pKa of adjacent functional groups[4]. The combination of ortho-chloro and ortho-fluoro substituents creates a unique electronic and steric environment that can enforce a specific conformation on the molecule[5].

  • Nitro Group: This powerful electron-withdrawing group serves two main purposes. Firstly, it strongly activates the aromatic ring, making the chlorine atom more susceptible to SNAr. Secondly, the nitro group can be readily reduced to an aniline derivative, unveiling a new reactive site for further elaboration and scaffold extension.

The interplay of these functionalities allows for a modular and divergent approach to building libraries of potential kinase inhibitors, as illustrated in the workflow below.

G cluster_0 Core Building Block cluster_1 Primary Synthetic Pathways cluster_2 Secondary Diversification cluster_3 Final Scaffolds start 2-Chloro-6-fluoro- 3-nitrobenzoic acid amide Amide Coupling (via -COOH) start->amide R-NH2, Coupling Agent snar SNAr Reaction (via -Cl) start->snar Nu-H, Base, Heat reduction Nitro Reduction (-NO2 to -NH2) amide->reduction scaffold2 Inhibitor Scaffold B amide->scaffold2 Direct Use snar->reduction scaffold3 Inhibitor Scaffold C snar->scaffold3 Direct Use scaffold1 Inhibitor Scaffold A reduction->scaffold1 Further Functionalization

Figure 1: Synthetic utility of this compound.

Synthesis of the Key Reagent

The starting material itself is readily prepared via electrophilic nitration of the commercially available 2-chloro-6-fluorobenzoic acid. Careful control of the reaction temperature is critical to ensure high yield and prevent the formation of undesired byproducts.

Protocol 1: Synthesis of this compound

This protocol is adapted from established nitration methodologies for halogenated benzoic acids[6][7].

Rationale: Concentrated sulfuric acid acts as both the solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The reaction is conducted at 0°C to control the exothermicity and maximize the regioselectivity of the nitration to the position activated by the ortho-halogens and deactivated by the meta-directing carboxylic acid.

ReagentMW ( g/mol )AmountMoles
2-Chloro-6-fluorobenzoic acid174.5510.0 g57.3 mmol
Sulfuric Acid (98%)98.08100 mL-
Nitric Acid (fuming, 90%)63.014.2 mL94.5 mmol

Step-by-Step Procedure:

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Carefully add concentrated sulfuric acid (100 mL) to the flask and cool the vessel to 0°C using an ice-salt bath.

  • Slowly add 2-chloro-6-fluorobenzoic acid (10.0 g) in portions to the stirring sulfuric acid, ensuring the temperature does not exceed 5°C. Stir until all solid has dissolved.

  • Add fuming nitric acid (4.2 mL) to the dropping funnel.

  • Add the nitric acid dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature between 0°C and 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional hour.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Very carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring.

  • A pale yellow precipitate will form. Stir the slurry for 30 minutes to allow for complete precipitation.

  • Isolate the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water (3 x 100 mL) until the washings are neutral (pH ~7).

  • Dry the solid in a vacuum oven at 50°C to a constant weight.

Expected Outcome: A pale yellow to off-white solid. Yields are typically high, often exceeding 95%[6]. The product is generally of sufficient purity for subsequent steps without further purification[6].

Characterization (Expected):

  • ¹H NMR (DMSO-d₆): Expect two doublets in the aromatic region.

  • MS (ESI-): [M-H]⁻ at m/z 218.0.

Figure 2: Synthesis of the title compound via nitration.

Core Synthetic Application: Amide Bond Formation

The most direct application of the title compound is its use in amide coupling reactions. This reaction forms the backbone of many kinase inhibitors, often linking a "hinge-binding" fragment to a "solvent-front" moiety.

Protocol 2: General Amide Coupling with an Aromatic Amine

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes side reactions[1].

Rationale: The carboxylic acid is activated by HATU to form a highly reactive acyl-uronium intermediate. This intermediate readily reacts with the amine nucleophile. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the hexafluorophosphate salt and to deprotonate the amine, increasing its nucleophilicity.

ReagentMW ( g/mol )AmountMoles
This compound219.55500 mg2.28 mmol
Aniline (example amine)93.13233 mg2.51 mmol
HATU380.23955 mg2.51 mmol
DIPEA129.240.99 mL5.70 mmol
Anhydrous DMF-10 mL-

Step-by-Step Procedure:

  • To a dry 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (500 mg), aniline (233 mg), and HATU (955 mg).

  • Add anhydrous DMF (10 mL) and stir to dissolve the solids.

  • Cool the mixture to 0°C in an ice bath.

  • Add DIPEA (0.99 mL) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 25 mL), water (25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 0-50% ethyl acetate in hexanes) to yield the desired amide.

Expected Outcome: A solid product, typically white to yellow. Yields are generally good to excellent (70-95%).

Figure 3: General amide coupling reaction workflow.

Prototypical Synthesis of a Kinase Inhibitor Core

To demonstrate the power of this building block, we present a hypothetical but chemically sound three-step sequence to a common kinase inhibitor scaffold. This workflow combines amide coupling with subsequent nitro reduction and further functionalization.

Workflow Overview
  • Step A: Amide Coupling: Couple this compound with a key heterocyclic amine (e.g., 3-amino-5-methyl-1H-pyrazole, a fragment found in some Aurora kinase inhibitors[8]).

  • Step B: Nitro Reduction: Reduce the nitro group of the resulting amide to an amine using a standard reducing agent like tin(II) chloride or catalytic hydrogenation.

  • Step C: Final Functionalization: Acylate the newly formed aniline with a second carboxylic acid to complete the scaffold.

G start 2-Chloro-6-fluoro- 3-nitrobenzoic acid + 3-Aminopyrazole stepA Step A: Amide Coupling (HATU, DIPEA, DMF) start->stepA intermediate1 Intermediate 1 (Nitro-Amide) stepA->intermediate1 stepB Step B: Nitro Reduction (SnCl₂·2H₂O, EtOH) intermediate1->stepB intermediate2 Intermediate 2 (Amino-Amide) stepB->intermediate2 stepC Step C: Acylation (R-COCl, Pyridine) intermediate2->stepC final_product Final Kinase Inhibitor Scaffold stepC->final_product

Figure 4: Prototypical three-step synthesis of a kinase inhibitor scaffold.

Protocol 3: Step B - Nitro Group Reduction

This protocol details the reduction of the nitro-amide intermediate formed in Step A.

Rationale: Tin(II) chloride dihydrate in a protic solvent like ethanol is a classic and reliable method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like amides and aryl halides. The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group.

Step-by-Step Procedure:

  • Dissolve the nitro-amide intermediate (1.0 equiv) in ethanol (approx. 0.1 M concentration) in a round-bottom flask.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 equiv) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to 78°C (reflux).

  • Stir at reflux for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Dilute the residue with ethyl acetate and carefully basify the aqueous phase by adding saturated aqueous NaHCO₃ until the pH is ~8-9. Caution: This will be effervescent.

  • A tin hydroxide precipitate will form. Filter the entire mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the amino-amide product, which can often be used without further purification.

Safety and Handling

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated fume hood[9].

  • Reagents: Handle strong acids (H₂SO₄, HNO₃), coupling reagents (HATU), and bases (DIPEA) with extreme care, following all standard laboratory safety procedures.

Conclusion

This compound is a supremely valuable and versatile building block in the medicinal chemist's toolbox. Its strategically placed functional groups provide multiple, orthogonal handles for the rapid and efficient synthesis of diverse molecular scaffolds. The protocols outlined in this guide offer reliable methods for leveraging its unique reactivity to construct novel kinase inhibitors, facilitating the exploration of new chemical space in the ongoing quest for more effective and selective therapeutics.

References

  • CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
  • PubChem Compound Summary for CID 19870, 2-Chloro-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO Patentscope. [Link]

  • CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • US3468941A - Production of 2-amino-3-nitrobenzoic acid.
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Reaction of Amines with Nitrous Acid. Michigan State University Department of Chemistry. [Link]

  • Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Archiv der Pharmazie. [Link]

  • WO2024069507A1 - Synthesis methods and intermediates for the production of remibrutinib.
  • Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate. [Link]

  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. PubMed. [Link]

  • 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. National Institutes of Health. [Link]

  • SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

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Application Notes and Protocols for 2-Chloro-6-fluoro-3-nitrobenzoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Versatile Chemical Scaffold

In the landscape of modern medicinal chemistry, the success of a drug discovery program often hinges on the strategic use of versatile chemical intermediates. These building blocks must offer a combination of reactivity, structural diversity, and the ability to impart desirable pharmacological properties. 2-Chloro-6-fluoro-3-nitrobenzoic acid (CAS: 206884-30-2) has emerged as a key scaffold of significant interest, primarily due to the orthogonal reactivity of its functional groups. The electron-withdrawing nature of the nitro and carboxylic acid groups activates the aromatic ring for nucleophilic aromatic substitution, while the carboxylic acid itself provides a handle for amide bond formation. The specific arrangement of chloro, fluoro, and nitro substituents offers chemists a powerful tool for constructing complex molecular architectures, particularly in the synthesis of targeted therapeutics. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the synthesis and patent-documented applications of this valuable intermediate.

Core Synthesis Protocol: Electrophilic Nitration of 2-Chloro-6-fluorobenzoic acid

The most direct and widely cited method for the preparation of this compound is the electrophilic nitration of 2-Chloro-6-fluorobenzoic acid. This protocol, detailed in patent literature, is efficient and yields a product of high purity suitable for subsequent downstream applications without extensive purification[1].

Experimental Rationale & Causality

The choice of a mixed acid system (sulfuric acid and nitric acid) is critical for this transformation. Concentrated sulfuric acid acts as both a solvent and a catalyst; it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction temperature is maintained at 0°C initially to control the exothermic nature of the reaction and to prevent undesired side reactions, such as dinitration. Allowing the reaction to warm to room temperature provides sufficient energy to overcome the activation barrier for the reaction to proceed to completion. The directing effects of the existing substituents on the benzene ring guide the position of nitration. The carboxylic acid is a meta-director, while the chloro and fluoro groups are ortho-, para-directors. The regiochemical outcome—nitration at the C3 position—is a result of the complex interplay of these electronic and steric influences.

Step-by-Step Laboratory Protocol
  • Step 1: Reaction Setup

    • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-Chloro-6-fluorobenzoic acid (1.0 eq, e.g., 2.00 g, 11.5 mmol) in concentrated sulfuric acid (10 volumes, e.g., 20 mL).

    • Cool the resulting solution to 0°C using an ice-water bath.

  • Step 2: Nitration

    • To the cooled, stirring solution, add nitric acid (1.1 eq, e.g., 0.53 mL, 12.6 mmol) dropwise, ensuring the internal temperature does not exceed 5°C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring for 1 hour to ensure the reaction goes to completion[1].

  • Step 3: Work-up and Isolation

    • Carefully pour the reaction mixture into a beaker containing crushed ice or cold water (10-20 volumes). This will quench the reaction and precipitate the product.

    • Extract the aqueous suspension with a suitable organic solvent, such as dichloromethane (DCM), three times.

    • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the solid product, this compound.

Data Summary & Expected Outcome
ParameterValueReference
Starting Material 2-Chloro-6-fluorobenzoic acidWO2011/25951
Reagents Nitric acid, Sulfuric acidWO2011/25951
Reaction Time 1 hourWO2011/25951
Temperature 0°C to Room TemperatureWO2011/25951
Reported Yield 97%[1]
Purification Used directly without further purification[1]
Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound SM 2-Chloro-6-fluorobenzoic acid Reagents HNO3 / H2SO4 0°C to RT, 1h SM->Reagents Step 1: Nitration Workup Aqueous Work-up & Extraction (DCM) Reagents->Workup Step 2: Quench Product This compound Workup->Product Step 3: Isolation Kinase_Inhibitor_Pathway start 2-Chloro-6-fluoro- 3-nitrobenzoic acid step1 Nitro Reduction (e.g., H2, Pd/C) start->step1 intermediate 2-Chloro-3-amino- 6-fluorobenzoic acid step1->intermediate step2 Amide Coupling & Further Cyclizations intermediate->step2 final Complex Kinase Inhibitor (e.g., targeting BRAF, Tyrosine Kinases) step2->final

Caption: Generalized pathway from the core scaffold to kinase inhibitors.

Building Block for Novel Antibacterial Agents

The rise of antibiotic resistance necessitates the development of new antibacterial agents. Quinolone derivatives are a major class of antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV.[2]

  • Application Insight: Patent literature describes the use of related fluoronitrobenzoic acids in the synthesis of quinolonecarboxylic acid anti-infective agents.[3] For example, 2,4-dichloro-5-fluoro-3-nitrobenzoic acid is a key intermediate in the synthesis of Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic.[4] The synthetic logic relies on using the activated aromatic ring for nucleophilic substitution reactions to build the core quinolone structure. The this compound scaffold provides a similar pattern of reactivity and is a valuable starting point for the discovery of new-generation quinolone and quinolone-like bacterial gyrase inhibitors.[2]

Intermediate in Metabolic Disease Therapeutics

Metabolic disorders such as obesity and diabetes represent a growing global health crisis. Stearoyl-CoA desaturase 1 (SCD1) is an enzyme that plays a critical role in lipid metabolism, making it an attractive therapeutic target.

  • Application Insight: A United States patent explicitly lists "this compound" among a library of chemical building blocks for creating inhibitors of Stearoyl-CoA desaturase 1 (SCD1).[5] These inhibitors are proposed for the treatment of obesity and related metabolic diseases.[5] In this context, the benzoic acid moiety can be derivatized to form amides or esters that interact with the target enzyme's binding site, demonstrating the scaffold's applicability beyond oncology and infectious diseases.

Conclusion

This compound is more than a simple chemical; it is a strategic asset in the drug discovery toolkit. Its well-defined synthesis and the versatile reactivity of its functional groups provide a reliable and efficient starting point for complex synthetic campaigns. As evidenced by the patent literature, this scaffold has found applications in the development of life-saving kinase inhibitors, novel antibacterials, and promising therapeutics for metabolic disorders. The protocols and insights provided herein are intended to empower researchers to fully leverage the potential of this valuable intermediate in their own drug development programs.

References

  • Production process of 2-fluoro-3-nitrobenzoic acid. CN118271177B.
  • PRE PARATION OF 2-CHLORO-5-AMNO. BENZOC; ACD. UNITED STATES PATENT office. [Link]

  • The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-. CN103922942B.
  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzo
  • Production process of 2-fluoro-3-nitrobenzoic acid. CN118271177B.
  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. CN108864700A.
  • Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid. Eureka | Patsnap. [Link]

  • Compounds which inhibit stearoyl-coa desaturase. US7652013B2. [Link]

  • Quinolone derivatives as antibacterials. WO2016020836A1.
  • 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. US5478963A.
  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC. [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]

  • Method for preparing 2-chloro-6-fluorobenzaldehyde. CN102617312A.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG Principal. [Link]

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Definitive Purity Analysis of 2-Chloro-6-fluoro-3-nitrobenzoic acid: An Integrated Multi-technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Chloro-6-fluoro-3-nitrobenzoic acid is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of this precursor directly impacts the quality, safety, and efficacy of the final drug product, making robust analytical control an absolute necessity. This guide provides a detailed, multi-faceted protocol for the comprehensive purity and assay determination of this compound. We move beyond a single-method approach to present an integrated workflow combining High-Performance Liquid Chromatography (HPLC) for impurity profiling, Gas Chromatography (GC) for residual solvent analysis, and Potentiometric Titration for orthogonal assay confirmation. This document is structured to provide not just step-by-step instructions, but also the scientific rationale behind the methodological choices, ensuring a self-validating and reliable analytical strategy in alignment with regulatory expectations.

The Scientific Imperative for Multi-Modal Purity Analysis

In pharmaceutical development, purity is not a monolithic concept but a composite of several critical quality attributes.[1] For a key intermediate like this compound, potential impurities can arise from various sources, including unreacted starting materials, by-products from side reactions, and degradation products.[1] Furthermore, residual solvents from the manufacturing process must be strictly controlled.[2]

A single analytical technique is often insufficient to address this complexity. A chromatographic approach, such as HPLC, is unparalleled for separating and quantifying structurally similar impurities.[1][3] However, for an absolute measure of the primary acidic functional group, a classic, non-chromatographic method like titration provides an essential orthogonal result.[4][5] Meanwhile, volatile impurities, particularly residual solvents, are outside the optimal range of HPLC and are best analyzed by Gas Chromatography.[3][6] This integrated strategy—combining HPLC, GC, and titration—creates a powerful, cross-validating system that ensures a comprehensive understanding of the intermediate's purity profile.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Impurity Profiling

Principle of the Method: High-Performance Liquid Chromatography (HPLC) is the standard and most reliable technique for assessing the purity of this compound.[7] We employ a reverse-phase (RP-HPLC) method, where the stationary phase (typically C18) is nonpolar, and the mobile phase is a more polar aqueous-organic mixture. Separation is achieved based on the differential partitioning of the analyte and its impurities between the two phases. Due to the presence of the aromatic ring, which acts as a chromophore, Ultraviolet (UV) detection is a simple and robust choice for quantification.[7][8]

Experimental Protocol: HPLC Purity Determination

A. Instrumentation and Materials

  • System: HPLC with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (H₃PO₄) or Formic Acid (for MS compatibility).[9]

  • Reference Standard: this compound, certified purity >99%.

B. Chromatographic Conditions The following table outlines the recommended starting conditions for the HPLC analysis.

ParameterConditionRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acid suppresses the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks.
Mobile Phase B AcetonitrileThe organic modifier used to elute the compounds from the nonpolar C18 column.
Gradient Elution 0-5 min: 30% B; 5-20 min: 30% to 80% B; 20-25 min: 80% B; 25-30 min: 30% BA gradient is essential to ensure the elution of both more polar and less polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing a good response for the analyte and expected impurities.[7]
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.

C. Preparation of Solutions

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution (approx. 0.5 mg/mL): Prepare in the same manner as the Standard Solution, using the sample to be analyzed.

D. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the Standard Solution five times to establish system suitability (e.g., %RSD of peak area < 2.0%).

  • Inject the Sample Solution in duplicate.

E. Calculation of Purity Purity is calculated using the area normalization method. This method assumes that all impurities have a similar UV response to the main component.

  • % Purity = (Area of the Main Peak / Sum of Areas of All Peaks) x 100

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Weigh & Dissolve Reference Standard system_eq System Equilibration (Stable Baseline) prep_std->system_eq prep_smp Weigh & Dissolve Test Sample prep_smp->system_eq inject Inject Blank, Standard, & Sample system_eq->inject Run Sequence detect UV Detection at 254 nm inject->detect Generate Chromatogram integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate

Gas Chromatography (GC): Targeting Volatile Impurities and Residual Solvents

Principle of the Method: While HPLC excels at analyzing the primary compound and its non-volatile impurities, Gas Chromatography (GC) is the superior method for quantifying volatile and semi-volatile substances, such as residual solvents from the synthesis process.[6][10] The synthesis of this compound may involve solvents like dichloromethane.[7] In this protocol, we utilize static headspace injection, which is a clean and efficient technique for introducing volatile analytes into the GC system, protecting the instrument from non-volatile matrix components.

Experimental Protocol: GC Residual Solvent Analysis

A. Instrumentation and Materials

  • System: GC equipped with a Headspace Autosampler and a Flame Ionization Detector (FID).

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent phase for residual solvents).

  • Reagents:

    • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (GC Grade, high boiling point solvent).

    • Reference standards for all expected residual solvents.

  • Gases: Helium or Nitrogen (Carrier Gas), Hydrogen and Air (for FID).

B. GC and Headspace Conditions

ParameterConditionRationale
Column DB-624 (or equivalent)This phase is specifically designed for the analysis of residual solvents as per USP <467>.
Carrier Gas Helium at 1.5 mL/min (constant flow)Inert carrier gas to transport analytes through the column.
Oven Temperature Initial 40°C for 5 min, ramp at 10°C/min to 220°C, hold for 5 minA temperature program allows for the separation of a wide range of solvents with different boiling points.
Inlet Temperature 250 °CEnsures rapid volatilization of the analytes from the headspace vial.
Detector (FID) Temp. 280 °CPrevents condensation of analytes in the detector.
Headspace Vial Temp. 80 °CHeats the sample to partition volatile solvents into the vial's headspace.
Headspace Loop Temp. 90 °CKeeps the sample in the gas phase during transfer to the column.
Headspace Transfer Line 100 °CPrevents condensation during transfer.
Vial Equilibration Time 15 minutesAllows the sample to reach thermal equilibrium, ensuring reproducible partitioning of solvents into the headspace.

C. Preparation of Solutions

  • Standard Stock Solution: Prepare a stock solution containing all expected residual solvents at a concentration of approximately 1 mg/mL in DMSO.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with DMSO to cover the expected concentration range of the solvents.

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial. Add 5.0 mL of DMSO, cap immediately, and vortex to dissolve.

D. Analytical Procedure

  • Load the prepared standard and sample vials into the headspace autosampler.

  • Run the sequence, analyzing the calibration standards first to generate a calibration curve for each solvent.

  • Analyze the sample preparations.

E. Calculation The concentration of each residual solvent in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC Analysis cluster_data Data Processing prep_smp Weigh Sample into Headspace Vial add_solv Add DMSO & Cap prep_smp->add_solv equil Vial Equilibration (80°C for 15 min) add_solv->equil inject Autosampler Injection of Headspace Gas equil->inject separate GC Separation (Temp Program) inject->separate detect FID Detection separate->detect integrate Integrate Solvent Peaks detect->integrate quantify Quantify vs. Calibration Curve integrate->quantify

Potentiometric Titration: An Orthogonal Assay Method

Principle of the Method: Potentiometric titration serves as an excellent orthogonal technique to the chromatographic assay. It is an absolute method that relies on a chemical reaction—in this case, the neutralization of the acidic carboxylic group with a strong base (sodium hydroxide).[5] The assay is determined by precisely measuring the volume of standardized titrant required to reach the equivalence point, which is identified by a sharp inflection in the pH curve. This method directly quantifies the acidic moiety, providing a result that is independent of the chromatographic response factor.

Experimental Protocol: Assay by Potentiometric Titration

A. Instrumentation and Materials

  • System: Automatic potentiometric titrator with a combined glass pH electrode, or a manual setup with a Class A 50 mL buret and a calibrated pH meter.

  • Reagents:

    • Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.

    • Solvent: 70:30 Ethanol:Water mixture, neutralized to a pH of ~8.0.

    • Buffers: pH 4.0, 7.0, and 10.0 buffers for electrode calibration.

B. Procedure

  • Electrode Calibration: Calibrate the pH electrode using the standard buffers.

  • Sample Preparation: Accurately weigh approximately 400 mg of this compound into a 150 mL beaker.

  • Add 75 mL of the neutralized solvent mixture and stir until the sample is completely dissolved.

  • Titration: Immerse the pH electrode and the titrator delivery tip into the solution. Titrate with standardized 0.1 M NaOH, recording the pH and volume of titrant added. The titration should proceed past the equivalence point.

  • Endpoint Determination: The equivalence point (Veq) is the volume of titrant corresponding to the point of maximum inflection on the titration curve (or the peak of the first derivative curve).

C. Calculation of Assay The assay percentage is calculated based on the stoichiometry of the acid-base reaction.

  • **% Assay = (Veq x M_NaOH x MW_acid) / (W_sample x 10) **

Where:

  • Veq: Volume of NaOH at the equivalence point (mL).

  • M_NaOH: Molarity of the standardized NaOH solution (mol/L).

  • MW_acid: Molecular weight of this compound (219.55 g/mol ).

  • W_sample: Weight of the sample (g).

Titration_Workflow prep 1. Weigh Sample Accurately dissolve 2. Dissolve in Neutralized Solvent prep->dissolve setup 3. Calibrate pH Electrode & Immerse in Sample dissolve->setup titrate 4. Titrate with Standardized 0.1 M NaOH setup->titrate record 5. Record pH vs. Volume titrate->record endpoint 6. Determine Equivalence Point (Veq) from Curve record->endpoint calculate 7. Calculate % Assay endpoint->calculate

Method Validation According to ICH Guidelines

For use in a regulated environment, these analytical procedures must be validated to demonstrate their suitability for the intended purpose.[11][12] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][13]

Validation ParameterHPLC (Purity/Impurity)HPLC (Assay)GC (Residual Solvents)Titration (Assay)
Specificity YesYesYesYes
Linearity YesYesYesN/A
Range YesYesYesN/A
Accuracy YesYesYesYes
Precision YesYesYesYes
Limit of Quantitation (LOQ) YesN/AYesN/A
Limit of Detection (LOD) YesN/AYesN/A
  • Specificity: For HPLC, this is demonstrated by separating the main peak from known impurities and ensuring peak purity using a DAD. For GC, it's shown by resolving different solvents. For titration, it's inherent to the acidic functional group.

  • Linearity, Range, Accuracy, Precision: These are determined through statistical analysis of results from analyzing samples at different concentration levels.

  • LOQ/LOD: These are critical for impurity methods and establish the lowest concentration of an impurity that can be reliably quantified and detected, respectively.

Conclusion

The purity assessment of this compound demands a rigorous and multi-faceted analytical strategy. The combination of RP-HPLC for detailed impurity profiling, headspace GC for the control of volatile residual solvents, and potentiometric titration for an orthogonal, absolute assay provides a comprehensive and cross-verifiable characterization of this critical pharmaceutical intermediate. Adherence to these detailed protocols, grounded in sound scientific principles and validated to ICH standards, will ensure that the material meets the high-quality standards required for the development and manufacturing of safe and effective pharmaceuticals.

References

  • Title: Analytical Methods Source: Agency for Toxic Substances and Disease Registry URL: [Link]

  • Title: 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 Source: PubChem URL: [Link]

  • Title: CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material Source: WIPO Patentscope URL: [Link]

  • Title: Separation of 2-Chloro-3-nitrobenzoic acid on Newcrom R1 HPLC column Source: HPLC.SIELC URL: [Link]

  • Title: Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature Source: Scientific Research Publishing URL: [Link]

  • Title: The Importance of Purity Determination of Pharmaceuticals Source: NETZSCH Analyzing & Testing URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Structural Characterization and Photochemistry of 2-Chloro-6-fluorobenzoic Acid Isolated in a Xenon Matrix Source: DergiPark URL: [Link]

  • Title: Purity determination and evaluation of new drug substances Source: PubMed URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: Benzoic Acid Assay by Titration Source: SlidePlayer URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin Source: PubMed URL: [Link]

  • Title: Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties Source: MDPI URL: [Link]

  • Title: Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization Source: UCL Discovery - University College London URL: [Link]

  • Title: How to detect the percentage of pharmaceutical intermediates? Source: Novasol Biotech URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Phenolphthalein Indicator in Titrimetric Estimation of Benzoic Acid Solubility and Distribution in Water and Benzene-Buffer Solutions Source: Asian Journal of Chemical Sciences URL: [Link]

  • Title: Method 8091 Nitroaromatics and Cyclic Ketones by Gas Chromatography Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbio URL: [Link]

  • Title: Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation Source: IJRAR.org URL: [Link]

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Application Note: A Robust HPLC Method for the Analysis of 2-Chloro-6-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-6-fluoro-3-nitrobenzoic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1] A systematic approach was employed to optimize chromatographic conditions, including stationary phase, mobile phase composition, pH, and detection wavelength, to achieve excellent peak shape, resolution, and sensitivity. The final validated method is suitable for purity assessment and quality control in research and drug development environments.

Introduction

This compound is a substituted aromatic carboxylic acid whose unique structure, featuring halogen and nitro functional groups, makes it a valuable precursor in medicinal chemistry.[1] The accurate and precise quantification of this intermediate is critical to ensure the quality and yield of final active pharmaceutical ingredients. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comprehensive, step-by-step protocol for developing a stability-indicating HPLC method, explaining the scientific rationale behind each parameter selection to ensure a reproducible and robust analytical procedure.

Analyte Properties and Method Development Rationale

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. These properties dictate the initial choice of column, mobile phase, and detector settings.

Table 1: Physicochemical Properties of this compound

PropertyValue / StructureSourceSignificance for HPLC Method Development
Molecular Formula C₇H₃ClFNO₄[1]Influences molecular weight and polarity.
Molecular Weight 219.55 g/mol [1]
Chemical Structure [1]The presence of a carboxylic acid group makes the analyte ionizable. The aromatic ring with nitro and halogen substituents provides a chromophore for UV detection and contributes to its hydrophobicity.
pKa (Predicted) 1.08 ± 0.29[2]As a strong acid, the mobile phase pH must be carefully controlled. To ensure the analyte is in its neutral, non-ionized form for maximum retention in reversed-phase, the pH should be set at least 2 units below the pKa.[3][4] However, a pKa this low makes this impractical. Therefore, operating at a pH where it is fully ionized (pH > 3) but stable is the preferred strategy.
UV Absorbance The conjugated aromatic system and nitro group suggest strong UV absorbance. A UV scan is necessary to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on similar nitroaromatic compounds, a λmax is expected in the 210-270 nm range.[5]

Based on these properties, a reversed-phase HPLC method is the logical starting point. The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the non-polar stationary phase.[6]

Method Development Strategy

Our strategy follows a systematic approach to optimize the separation, focusing on achieving a symmetric peak (tailing factor ≈ 1), adequate retention (k' > 2), and high efficiency.

Workflow Overview

The method development process is an iterative cycle of selection and optimization of key parameters.

MethodDevelopmentWorkflow cluster_start Phase 1: Initial Screening cluster_opt Phase 2: Optimization cluster_final Phase 3: Finalization AnalyteProps 1. Assess Analyte Properties (pKa, UV, Polarity) ColumnSelect 2. Select Column (e.g., C18) AnalyteProps->ColumnSelect MobilePhaseSelect 3. Select Mobile Phase (ACN vs. MeOH, Buffer) ColumnSelect->MobilePhaseSelect Scouting 4. Run Scouting Gradient MobilePhaseSelect->Scouting GradientOpt 5. Optimize Gradient Scouting->GradientOpt pHOpt 6. Optimize pH GradientOpt->pHOpt WavelengthOpt 7. Optimize Wavelength pHOpt->WavelengthOpt FinalMethod 8. Define Final Method WavelengthOpt->FinalMethod Validation 9. Perform Validation FinalMethod->Validation

Caption: HPLC Method Development Workflow.

Column Selection

A C18 (octadecyl) column is the most widely used stationary phase in reversed-phase chromatography and serves as an excellent starting point due to its hydrophobicity and versatility.[7] For this acidic and moderately polar compound, a modern, high-purity silica C18 column with end-capping is recommended to minimize undesirable interactions with residual silanols, which can cause peak tailing.

  • Recommended Column: C18, 150 mm x 4.6 mm, 5 µm particle size. This dimension offers a good balance between resolution, analysis time, and backpressure.

Mobile Phase Optimization

Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol as it provides lower backpressure and often better peak shapes. A scouting gradient from 5% to 95% ACN is a standard starting point to determine the approximate elution conditions.[8]

Aqueous Phase and pH Control: Due to the analyte's low pKa (~1.08), it will be in its ionized (deprotonated) carboxylate form at typical HPLC pH ranges (2-8).[2] Running the separation at a pH where the analyte is fully ionized provides stable and reproducible retention.[9] A pH of ~3.0 is a good choice because it keeps the analyte consistently ionized while also suppressing the ionization of acidic silanol groups on the column packing (pKa ~3.5), which helps prevent peak tailing.[4][6]

A phosphate buffer is an excellent choice for this pH range due to its pKa value of 2.15.[6]

IonizationState cluster_ph Effect of Mobile Phase pH on Analyte pH_Low pH_Low pH_Mid pH ≈ pKa (e.g., pH 1-2) Retention: Unstable Poor Peak Shape pH_High pH_High

Caption: Influence of pH on Analyte Ionization and Retention.

Detection Wavelength

The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity. A photodiode array (PDA) detector is used to acquire the full UV spectrum during an initial run. For this compound, a strong absorbance is anticipated around 254 nm .

Optimized Method Protocol and Parameters

The following protocol is the result of systematic optimization and provides a robust method for the analysis of this compound.

Experimental Protocol
  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.22 µm membrane filter.

    • Organic Phase (B): HPLC-grade Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent to create a 100 µg/mL stock solution.

  • Sample Preparation:

    • Prepare sample solutions to a target concentration of 100 µg/mL using the same diluent as the standard.

  • HPLC System Setup and Execution:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the standard and sample solutions.

    • Record the chromatograms and integrate the peak for the analyte.

Final Chromatographic Conditions

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes

Method Performance (Representative Data)

The optimized method demonstrates excellent chromatographic performance.

Table 3: System Suitability Results (Hypothetical Data)

ParameterAcceptance CriteriaResult
Retention Time (tR) -~6.8 min
Tailing Factor (T) T ≤ 1.51.1
Theoretical Plates (N) N > 20008500
Repeatability (%RSD, n=6) RSD ≤ 2.0%0.45%

Conclusion

This application note presents a complete, optimized, and robust RP-HPLC method for the analysis of this compound. The systematic development approach, grounded in the analyte's physicochemical properties, resulted in a method with excellent peak shape, sensitivity, and reproducibility. This protocol is well-suited for routine quality control and purity analysis in pharmaceutical development and manufacturing.

References

  • PubChem. (n.d.). 2-Chloro-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • ResearchGate. (2015). Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of 2-Chloro-6-fluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Chloro-6-fluoro-3-nitrobenzoic acid. It is designed for researchers, chemists, and process development professionals to help diagnose and resolve common issues encountered during this synthetic procedure.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing field-proven solutions.

Question 1: Why is my yield of this compound unexpectedly low?

Answer:

Low yield is a common issue that can stem from several factors, ranging from incomplete reactions to product loss during workup. A systematic approach is crucial for diagnosis.

  • Incomplete Reaction: The nitration of 2-Chloro-6-fluorobenzoic acid is sensitive to temperature and reaction time. If the reaction is not allowed to proceed to completion, a significant amount of starting material will remain.

    • Causality: The reaction involves the generation of a nitronium ion (NO₂⁺) from nitric and sulfuric acids, which then acts as the electrophile. This process requires sufficient time and optimal temperature to ensure complete conversion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical protocol suggests stirring for about one hour after the addition of nitric acid at a controlled temperature (0-20°C).[1] If starting material is still present, consider extending the reaction time cautiously while maintaining the low temperature.

  • Side Reaction Predominance: The formation of undesired isomers or over-nitrated byproducts directly consumes the starting material, reducing the yield of the target molecule.

    • Causality: The regioselectivity of the nitration is dictated by the electronic and steric effects of the chloro, fluoro, and carboxylic acid groups. Harsh conditions (e.g., elevated temperatures) can decrease this selectivity and promote side reactions.

    • Solution: Strict temperature control is paramount. The slow, dropwise addition of nitric acid to the solution of 2-Chloro-6-fluorobenzoic acid in sulfuric acid at 0°C is recommended to dissipate heat and minimize temperature spikes.[1]

  • Product Loss During Workup: The product is typically isolated by quenching the reaction mixture in water/ice, followed by extraction.

    • Causality: this compound has some solubility in acidic aqueous solutions. Insufficient extraction can lead to significant product loss in the aqueous phase.

    • Solution: Ensure thorough extraction with a suitable organic solvent, such as dichloromethane or ethyl acetate.[1] Performing multiple extractions (e.g., 3x) with smaller volumes of solvent is more effective than a single extraction with a large volume.

Below is a logical workflow to troubleshoot low yield:

G start Low Yield Observed check_rxn Analyze Crude Reaction Mixture (TLC/HPLC) start->check_rxn incomplete Incomplete Reaction: High % of Starting Material check_rxn->incomplete Is starting material present? side_products Complex Mixture: Multiple Byproducts check_rxn->side_products Are multiple new spots/peaks visible? good_conversion Good Conversion to Product(s) check_rxn->good_conversion Is the main spot/ peak the product? solve_incomplete Solution: Extend reaction time at 0-20°C or re-evaluate reagent stoichiometry. incomplete->solve_incomplete solve_side_products Solution: Lower reaction temperature, ensure slow addition of HNO₃, check starting material purity. side_products->solve_side_products solve_workup Problem is likely in workup/purification. Solution: Check pH of aqueous layer, perform multiple extractions, optimize recrystallization solvent. good_conversion->solve_workup

Caption: Troubleshooting workflow for low yield.

Question 2: My HPLC/TLC analysis shows multiple product-like spots/peaks. What are they and how can I get rid of them?

Answer:

The presence of multiple spots or peaks indicates the formation of impurities, most commonly positional isomers.

  • Primary Cause: Formation of Isomeric Byproducts: The directing effects of the substituents on the benzene ring (-F, -Cl, and -COOH) govern the position of the incoming nitro group. While the desired 3-position is electronically favored, nitration at other positions can occur, leading to isomers like 2-Chloro-6-fluoro-5-nitrobenzoic acid .

    • Mechanistic Insight: The fluorine and chlorine atoms are ortho, para-directors, while the carboxylic acid group is a meta-director. The desired 3-position is ortho to both halogens and meta to the carboxylic acid. However, the 5-position is para to the fluorine and meta to the carboxylic acid, making it a viable, though less favored, position for electrophilic attack.

  • Other Potential Impurities:

    • Dinitro compounds: If reaction conditions are too harsh (e.g., high temperature, excess nitric acid), a second nitration can occur.[2]

    • Unreacted Starting Material: 2-Chloro-6-fluorobenzoic acid will appear as a separate spot/peak.

  • Purification Strategies:

    • Recrystallization: This is the most common method for purification. A solvent system in which the desired isomer has lower solubility than the impurities at a given temperature is ideal. Mixtures of ethanol and water are often effective.[3] For colored impurities, treatment with activated charcoal can be beneficial.[3]

    • pH-Mediated Separation: Isomers can have slightly different pKa values. A patented method for separating similar isomers involves carefully adjusting the pH of an aqueous solution to selectively precipitate one isomer while the other remains dissolved.[4] This technique may be adaptable for this specific separation.

    • Column Chromatography: For difficult separations where recrystallization is ineffective, silica gel column chromatography is a reliable option.[3] A carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) can resolve closely related isomers.

Question 3: The reaction mixture turned dark brown/black. Is this normal?

Answer:

No, a dark, tarry appearance is a strong indication of decomposition and oxidative side reactions. The desired reaction should typically result in a pale yellow solution or slurry.

  • Causality: The nitrating mixture (HNO₃/H₂SO₄) is a powerful oxidizing agent. At elevated temperatures, it can cause oxidative degradation of the aromatic ring, leading to complex, polymeric, tar-like substances.[5] The presence of even small amounts of reactive impurities in the starting material can also initiate these decomposition pathways.

  • Preventative Measures:

    • Strict Temperature Control: This is the most critical parameter. The reaction vessel must be maintained at 0-5°C during the addition of nitric acid and should not be allowed to exceed 20°C thereafter.[1] Use an ice/salt bath for efficient cooling.

    • Slow Reagent Addition: Add the nitric acid very slowly (dropwise) to the sulfuric acid solution of the starting material. This allows the heat generated by the exothermic reaction to dissipate effectively.

    • Purity of Reagents: Ensure that the starting 2-Chloro-6-fluorobenzoic acid and the acids used are of high purity. Impurities can act as catalysts for decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric byproducts in this synthesis and why do they form?

The primary byproduct is typically the 2-Chloro-6-fluoro-5-nitrobenzoic acid isomer. The formation of this and other isomers is a direct consequence of the principles of electrophilic aromatic substitution.

  • Directing Effects of Substituents:

    • -COOH (Carboxylic Acid): A deactivating, meta-directing group.

    • -F, -Cl (Halogens): Deactivating, ortho, para-directing groups.

The incoming electrophile (NO₂⁺) will be directed to positions that are electronically favored by the combination of these groups.

G cluster_products Potential Products start 2-Chloro-6-fluorobenzoic Acid + HNO₃/H₂SO₄ Product Desired Product: This compound (Ortho to F & Cl, Meta to COOH) start->Product Major Pathway Side_Product Side Product: 2-Chloro-6-fluoro-5-nitrobenzoic acid (Para to F, Meta to COOH) start->Side_Product Minor Pathway

Caption: Regioselectivity in the nitration reaction.

Q2: What are the critical process parameters to control for a successful and safe synthesis?

Controlling the following parameters is essential for maximizing yield and purity while ensuring safety:

  • Temperature: As emphasized previously, maintaining a low temperature (0-20°C) is the most critical factor to control selectivity and prevent runaway reactions or decomposition.[1]

  • Stoichiometry: A slight molar excess of nitric acid (e.g., 1.1 equivalents) is typically used to ensure complete conversion. A large excess should be avoided as it increases the risk of over-nitration and oxidative side reactions.

  • Rate of Addition: Slow, controlled addition of the nitrating agent is crucial for managing the reaction's exothermicity.

  • Agitation: Efficient stirring is necessary to ensure homogeneity and effective heat transfer throughout the reaction mixture.

  • Quenching: The reaction should be quenched by pouring the acidic mixture onto crushed ice or into cold water. This should be done slowly and carefully, as the dilution of concentrated sulfuric acid is highly exothermic.

Q3: What analytical methods are recommended for monitoring the reaction and assessing final product purity?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.

Technique Application Purpose
TLC Reaction MonitoringProvides a quick, qualitative assessment of the consumption of starting material and the formation of products and byproducts.
HPLC Reaction Monitoring & PurityThe primary tool for quantitative analysis. It can accurately determine the ratio of product to starting material and quantify isomeric and other impurities.
¹H & ¹⁹F NMR Structural ConfirmationConfirms the identity of the final product and can be used to identify the structure of major impurities by analyzing chemical shifts and coupling constants.
Mass Spec. Molecular WeightConfirms the molecular weight of the product and helps in identifying byproducts (e.g., dinitrated compounds will have a higher mass).
FTIR Functional GroupsConfirms the presence of key functional groups (e.g., -COOH, -NO₂, C-Halogen bonds) in the final product.

Table 1. Recommended analytical methods.

Experimental Protocol: Nitration of 2-Chloro-6-fluorobenzoic Acid

This protocol is a representative procedure based on established methods.[1][6] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 2-Chloro-6-fluorobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (or Ethyl Acetate)

  • Deionized Water

  • Crushed Ice

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-Chloro-6-fluorobenzoic acid (1.0 eq).

  • Dissolution: Cool the flask in an ice/salt bath. Slowly add concentrated sulfuric acid (approx. 10 mL per gram of starting material) while stirring until all the solid has dissolved. Maintain the internal temperature below 20°C.

  • Cooling: Cool the resulting solution to 0-5°C.

  • Nitration: Slowly add concentrated nitric acid (1.1 eq) dropwise via the dropping funnel over 30-60 minutes. Critically, ensure the internal temperature does not rise above 20°C during the addition.[1]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.[1] Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice/water with vigorous stirring. A precipitate should form.

  • Extraction: Transfer the quenched slurry to a separatory funnel and extract the product with dichloromethane (3x volumes).

  • Washing & Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which typically appears as a pale yellow solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

References

  • CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid - Google Patents.
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid - Eureka | Patsnap. Available at: [Link]

  • CN101177400A - Method for producing 2-fluorin-3-nitrotoluene - Google Patents.
  • CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material - WIPO Patentscope. Available at: [Link]

  • 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem. Available at: [Link]

  • Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid - ResearchGate. Available at: [Link]

  • CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acids of a kind of chloro-5-of 2,4-bis- - Google Patents.
  • CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2- - Google Patents.
  • 2-Chloro-6-fluorobenzoic acid - PMC. Available at: [Link]

  • STRUCTURAL CHARACTERIZATION AND PHOTOCHEMISTRY OF 2-CHLORO-6-FLUOROBENZOIC ACID ISOLATED IN A XENON MATRIX - DergiPark. Available at: [Link]

  • US4036838A - Process for the production of nitro derivatives of aromatic compounds - Google Patents.

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troubleshooting guide for the nitration of fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the nitration of fluorinated benzoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important synthetic transformation. The insights provided herein are a synthesis of established chemical principles and practical, field-proven experience to help you troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of Competing Directives

The nitration of fluorinated benzoic acids is a classic example of electrophilic aromatic substitution (EAS) on a deactivated ring system. The reaction's outcome is governed by the delicate interplay between the directing effects of two electron-withdrawing groups: the fluorine atom and the carboxylic acid.

  • Carboxylic Acid (-COOH): This group is a meta-director and a strong deactivator of the aromatic ring. Its electron-withdrawing nature destabilizes the positively charged intermediate (the arenium ion or sigma complex) that forms during ortho and para attack.

  • Fluorine (-F): As a halogen, fluorine is also deactivating due to its strong inductive effect (-I), pulling electron density away from the ring. However, it possesses lone pairs that can be donated through resonance (+R), making it an ortho, para-director.

This inherent conflict between the meta-directing carboxyl group and the ortho, para-directing fluorine atom is the primary reason for many of the challenges encountered in these reactions, particularly concerning regioselectivity.[1]

Frequently Asked Questions & Troubleshooting Guide

Regioselectivity & Product Purity

Q1: I'm observing a mixture of nitro-isomers in my product. How can I improve the regioselectivity?

This is the most common issue and is a direct consequence of the competing directing effects of the -COOH and -F groups.[1] The final isomer distribution is a sensitive balance of electronic effects and steric hindrance.

Causality & Explanation:

The fluorine atom directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The carboxylic acid directs to the meta positions. When these directing effects converge on the same carbon atoms, selectivity is enhanced. When they oppose each other, isomer mixtures are common.

Troubleshooting Steps:

  • Temperature Control is Critical: Nitration is a highly exothermic reaction. Lowering the reaction temperature (typically to 0-5 °C) can significantly improve selectivity.[2] Higher temperatures provide more energy for the formation of less-favored isomers, leading to a more varied product mixture.

  • Controlled Reagent Addition: Add the nitrating agent (or the fluorinated benzoic acid to the nitrating mixture) slowly and portion-wise. This maintains a low reaction temperature and prevents localized "hot spots" that can lead to side reactions and reduced selectivity.

  • Choice of Nitrating Agent: For many applications, a standard mixture of concentrated nitric acid and sulfuric acid is sufficient. However, for highly deactivated substrates or to potentially influence selectivity, you might consider alternative nitrating agents. Be aware that stronger agents may also decrease selectivity by being more reactive.

Table 1: Expected Regiochemical Outcomes for the Nitration of Fluorobenzoic Acid Isomers

Starting MaterialDirecting EffectsExpected Major Product(s)Rationale & Notes
2-Fluorobenzoic Acid -F directs to positions 4 and 6.-COOH directs to positions 3 and 5.2-Fluoro-5-nitrobenzoic acid and 2-Fluoro-3-nitrobenzoic acidThe directing effects are in conflict. Nitration at position 5 is favored (para to -F, meta to -COOH). Nitration at position 3 is also possible (ortho to -F, meta to -COOH), though potentially more sterically hindered. A mixture is highly probable.
3-Fluorobenzoic Acid -F directs to positions 2, 4, and 6.-COOH directs to position 5.3-Fluoro-4-nitrobenzoic acid and 5-Fluoro-2-nitrobenzoic acidA complex mixture is likely. Position 4 is activated by fluorine (ortho) and not strongly deactivated by the carboxyl group. Position 2 is also activated by fluorine (ortho). Position 5 is directed by the carboxylic acid.
4-Fluorobenzoic Acid -F directs to positions 3 and 5.-COOH directs to positions 3 and 5.4-Fluoro-3-nitrobenzoic acidThe directing effects of both substituents reinforce each other, directing the incoming nitro group to the same positions (3 and 5). This leads to a higher degree of regioselectivity and makes this isomer the most straightforward to nitrate cleanly.[1]
Reaction Rate & Yield

Q2: My reaction is extremely slow or appears incomplete, resulting in a low yield.

This is a direct result of the strong deactivating nature of both the fluorine and carboxylic acid substituents.[1] These groups withdraw electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards the electrophilic nitronium ion.

Troubleshooting Steps:

  • Increase Reaction Temperature (with caution): While low temperatures favor selectivity, a modest increase in temperature (e.g., allowing the reaction to slowly warm to room temperature after the initial addition) can increase the reaction rate.[1] However, this must be done cautiously as it can negatively impact selectivity and increase the formation of byproducts.

  • Use a Stronger Nitrating Agent: If a standard nitric/sulfuric acid mixture is ineffective, consider using fuming nitric acid or increasing the proportion of sulfuric acid. This increases the concentration of the active electrophile, the nitronium ion (NO₂⁺).[1]

  • Extend the Reaction Time: Deactivated systems simply require more time to react. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion of the starting material.

  • Ensure Purity of Starting Materials: Impurities in the starting fluorinated benzoic acid can inhibit the reaction or lead to unwanted side reactions.

Q3: I'm observing the formation of dinitrated products. How can I prevent this?

Dinitration occurs when the mono-nitrated product undergoes a second nitration. Although the first nitro group is strongly deactivating, forcing conditions can lead to this side reaction.

Troubleshooting Steps:

  • Strict Temperature Control: High reaction temperatures are a primary cause of dinitration. Maintain the reaction at the lowest feasible temperature.

  • Control Stoichiometry: Use a controlled molar equivalent of the nitrating agent. A large excess of nitric acid will drive the reaction towards dinitration.

  • Minimize Reaction Time: Once the starting material is consumed (as determined by TLC or HPLC), quench the reaction promptly. Prolonged exposure to the nitrating mixture, especially at elevated temperatures, increases the likelihood of over-nitration.

Workup & Isolation

Q4: I'm having difficulty isolating my product during the aqueous workup.

The carboxylic acid functionality of the product introduces solubility challenges that must be managed.

Troubleshooting Steps:

  • Ensure Complete Protonation: The nitro-fluorinated benzoic acid product is soluble in water in its carboxylate salt form. During the workup (quenching on ice), ensure the aqueous solution is strongly acidic. This fully protonates the carboxyl group, minimizing its solubility in water and promoting precipitation.

  • Managing "Oiling Out": Sometimes, the product may separate as an oil rather than a crystalline solid, which can be difficult to handle. This can be caused by impurities or supersaturation. If this occurs, try adding a small amount of a suitable organic solvent in which the product is soluble, then slowly adding a non-solvent to encourage crystallization. Seeding with a small crystal of the pure product can also be effective.

  • Recrystallization: For purification, dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly. Rapid cooling can lead to the precipitation of impurities.

Experimental Protocols & Methodologies

General Safety Precautions

The nitration of aromatic compounds using concentrated nitric and sulfuric acids is a highly exothermic and potentially hazardous reaction.[2]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE): This includes safety goggles, a face shield, a lab coat, and acid-resistant gloves (neoprene or butyl rubber are recommended over nitrile for prolonged handling of concentrated acids).

  • Handle concentrated acids with extreme care. Always add acid to water (or in this case, nitric acid to sulfuric acid) slowly and with cooling. Never the other way around.

  • Have an appropriate quenching plan and spill kit ready. Spills should be neutralized with sodium bicarbonate.

Protocol: Nitration of 4-Fluorobenzoic Acid

This protocol is a representative procedure for the synthesis of 4-fluoro-3-nitrobenzoic acid.

Materials:

  • 4-Fluorobenzoic Acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

Procedure:

  • Preparation of the Nitrating Mixture: In a flask of appropriate size, carefully and slowly add 150 mL of concentrated nitric acid to 300 mL of concentrated sulfuric acid. This addition should be done while cooling the mixture in an ice/water bath to maintain a temperature of 0-5 °C.

  • Substrate Addition: To this cold, stirred nitrating mixture, add 50 g of 4-fluorobenzoic acid in small portions over approximately 30 minutes. It is crucial to monitor the temperature and ensure it does not rise above 5 °C during the addition.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for one hour. Then, allow the reaction mixture to slowly warm to room temperature (around 20 °C) and stir for an additional 16 hours.

  • Workup: Carefully and slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the solid product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product thoroughly with copious amounts of cold water to remove any residual acid.

  • Drying: Allow the product to air-dry or dry in a vacuum oven at a low temperature.

Visualizing the Process: Mechanisms & Workflows

Mechanism of Nitronium Ion Formation and Electrophilic Attack

The following diagram illustrates the two key stages of the reaction: the formation of the electrophile and its subsequent attack on the aromatic ring.

EAS_Mechanism cluster_0 Step 1: Formation of the Nitronium Ion (NO₂⁺) cluster_1 Step 2: Electrophilic Attack & Rearomatization HNO3 Nitric Acid (HNO₃) NO2+ Nitronium Ion (NO₂⁺) HNO3->NO2+ Protonation & Dehydration H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->NO2+ Catalyst H2O H₂O HSO4- HSO₄⁻ ArH Fluorobenzoic Acid SigmaComplex Arenium Ion (Sigma Complex) ArH->SigmaComplex + NO₂⁺ Product Nitrofluorobenzoic Acid SigmaComplex->Product - H⁺ (Rearomatization)

Caption: General mechanism for the nitration of fluorinated benzoic acids.

Troubleshooting Workflow for Low Yield

This diagram provides a logical path for diagnosing and solving issues related to low product yield.

Troubleshooting_Workflow Start Low Yield Observed CheckTLC Check TLC/HPLC of crude reaction mixture Start->CheckTLC Incomplete Incomplete Reaction: Starting material remains CheckTLC->Incomplete Yes SideProducts Significant Side Products (e.g., dinitration) CheckTLC->SideProducts No, but... WorkupLoss Clean Reaction Profile: Product loss during workup? CheckTLC->WorkupLoss No ActionIncomplete Increase reaction time OR Cautiously increase temperature OR Use stronger nitrating agent Incomplete->ActionIncomplete ActionSideProducts Decrease temperature AND Ensure slow addition AND Check stoichiometry SideProducts->ActionSideProducts ActionWorkup Ensure workup is strongly acidic AND Optimize crystallization WorkupLoss->ActionWorkup

Caption: A decision tree for troubleshooting low yields in nitration reactions.

References

  • Esteves, P. M., et al. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. [Link]

  • Truman State University Department of Chemistry. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]

  • Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. [Link]

  • Patel, S. S., Patel, D. B., & Patel, H. D. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ChemistrySelect. [Link]

  • Hoggett, J. G., Moodie, R. B., Penton, J. R., & Schofield, K. (1971). Nitration and Aromatic Reactivity. Cambridge University Press.
  • Dartmouth College Environmental Health and Safety. (n.d.). Dartmouth College Guidelines for Safe Use of Nitric Acid. [Link]

  • Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]

Sources

Technical Support Center: Selective Mononitration of 2-Chloro-6-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the nitration of 2-chloro-6-fluorobenzoic acid, with a specific focus on preventing the formation of dinitrated byproducts. Our goal is to equip you with the scientific principles and practical protocols necessary to achieve high selectivity and yield for your desired mononitrated product.

Troubleshooting Guide: Controlling Dinitration

This section addresses the most common challenge encountered during the nitration of 2-chloro-6-fluorobenzoic acid: the overreaction to form dinitrated species.

Q1: I'm observing significant amounts of a dinitrated byproduct in my reaction. What are the primary causes?

A1: The formation of dinitrated byproducts is a classic sign that the reaction conditions are too harsh for this specific substrate. While 2-chloro-6-fluorobenzoic acid is a deactivated aromatic ring due to the electron-withdrawing nature of its substituents (-COOH, -Cl, -F), the initial mononitrated product is even more strongly deactivated.[1] Dinitration occurs when the reaction has enough energy to overcome the high activation barrier for a second electrophilic attack on an already electron-poor ring.

The primary causes are almost always related to three key parameters:

  • Excessive Reaction Temperature: Nitration is a highly exothermic reaction.[2] Without strict temperature control, localized heating or a runaway reaction can provide the necessary energy for dinitration. For deactivated rings, even modest temperature increases can dramatically decrease selectivity.[3][4]

  • High Concentration or Excess of Nitrating Agent: The electrophile in this reaction is the nitronium ion (NO₂⁺), generated from nitric and sulfuric acids.[1][5][6] Using a large excess of fuming nitric acid or a highly concentrated acid mixture increases the equilibrium concentration of the nitronium ion, driving the reaction forward with less selectivity and promoting further nitration.

  • Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed provides an extended opportunity for the mononitrated product to undergo a second, albeit slower, nitration.

Q2: How can I precisely modify my protocol to favor mononitration and suppress dinitration?

A2: Achieving high selectivity for mononitration requires careful and deliberate control over the reaction kinetics. The strategy is to provide just enough energy to overcome the activation barrier for the first nitration while keeping the energy level well below the threshold required for the second.

Here is a breakdown of critical protocol modifications:

  • Stringent Temperature Control: This is the most critical factor. The reaction should be maintained at a low, stable temperature throughout the addition of the nitrating agent and for the duration of the reaction. Maintaining the reaction mixture between 0°C and 5°C is crucial.[7] Temperatures above 10°C significantly increase the risk of byproducts.[8]

    • Causality: At lower temperatures, the kinetic energy of the system is reduced. This ensures that while the activation energy for the first nitration can be met, the much higher activation energy for the second nitration of the now severely deactivated ring cannot be easily overcome, thus favoring the accumulation of the mononitro product.[9]

  • Stoichiometric Control of Reagents: Avoid using a large excess of nitric acid. A molar ratio of 1.05 to 1.2 equivalents of nitric acid relative to the 2-chloro-6-fluorobenzoic acid is typically sufficient to drive the reaction to completion without creating an overly harsh environment.

  • Controlled Rate of Addition: The nitrating mixture (pre-mixed and cooled nitric acid and sulfuric acid) must be added to the substrate solution slowly and dropwise .

    • Causality: This practice allows the cooling bath to efficiently dissipate the heat generated from the exothermic reaction, preventing localized temperature spikes that can lead to dinitration.[7][8] A rapid addition will overwhelm the cooling system, causing a temperature surge.

  • Diligent Reaction Monitoring: Do not rely on a fixed reaction time. The reaction's progress should be actively monitored using a technique like Thin Layer Chromatography (TLC).[8]

    • Causality: By monitoring the disappearance of the starting material, you can quench the reaction at the precise moment of completion, preventing the mononitrated product from being exposed to the nitrating conditions for an unnecessarily long period.

The logical flow for optimizing this reaction can be visualized as follows:

G cluster_conditions Reaction Conditions harsh Harsh Conditions (High Temp, Excess HNO₃) mono Desired Mononitro Product harsh->mono Poor Selectivity di Undesired Dinitro Byproduct harsh->di controlled Controlled Conditions (0-5°C, Stoichiometric HNO₃) controlled->mono High Selectivity start 2-Chloro-6-fluorobenzoic Acid start->harsh Nitration start->controlled Nitration mono->harsh Further Nitration

Caption: Logical flow for selective nitration.

Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the mononitration of 2-chloro-6-fluorobenzoic acid?

A1: The regioselectivity is determined by the combined directing effects of the three substituents on the aromatic ring.

  • Carboxylic Acid (-COOH): A meta-director and strong deactivator.[3]

  • Fluorine (-F) and Chlorine (-Cl): Ortho, para-directors and deactivators.[8]

Given the positions of the substituents, the incoming electrophile (NO₂⁺) will be directed to the positions that are least deactivated and sterically accessible. The positions ortho and para to the halogens are C3, C4, and C5. The positions meta to the carboxylic acid are C3 and C5. The synergistic directing effect points towards nitration at the C3 and C5 positions . The C4 position is para to fluorine but meta to chlorine, making it another possibility. A mixture of isomers is likely, and the exact ratio can depend subtly on reaction conditions.

Q2: What is the fundamental mechanism of this nitration reaction?

A2: The reaction proceeds via a well-established electrophilic aromatic substitution (EAS) mechanism.[3][6][10] The process involves three key steps:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid. This intermediate then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺) .[1][5]

  • Electrophilic Attack: The π-electron system of the benzoic acid ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This is the rate-determining step.

  • Deprotonation: A weak base in the mixture (like HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring.

Q3: Are there alternative, milder nitrating agents I could consider for better selectivity?

A3: While the mixed acid (HNO₃/H₂SO₄) system is the most common and cost-effective method, several other nitrating systems have been developed for sensitive substrates or to improve regioselectivity. For a deactivated substrate like this, a strong nitrating system is generally required. However, options that might offer milder conditions include:

  • Nitrogen dioxide with an oxygen-zeolite system: This has been shown to improve para-selectivity in the nitration of halobenzenes.[11]

  • Photocatalytic methods: Recent research has shown site-selective nitration using photocatalysts under mild, room-temperature conditions, though this is often for ipso-nitration of specific functional groups rather than C-H activation.[12][13]

For most applications involving this substrate, optimizing the traditional mixed-acid protocol as described above will be the most direct path to success.

Data Summary Table

This table summarizes the impact of key experimental parameters on the outcome of the nitration reaction.

ParameterCondition for High Mononitration SelectivityRationale & Consequence of Deviation
Temperature Maintain strictly between 0°C and 5°C.Deviation: Higher temperatures (>10°C) provide sufficient activation energy for the second nitration, leading to dinitrated byproducts.[3]
Nitric Acid 1.05 – 1.2 molar equivalents.Deviation: A large excess increases the concentration of the NO₂⁺ electrophile, promoting over-nitration and side reactions.
Rate of Addition Slow, dropwise addition of nitrating mixture.Deviation: Rapid addition causes a sharp, uncontrolled temperature increase (exotherm), resulting in loss of selectivity.[7][8]
Reaction Time Monitor by TLC; quench upon consumption of starting material.Deviation: Extended reaction times expose the mononitro product to harsh conditions, increasing the likelihood of dinitration.
Detailed Experimental Protocol for Selective Mononitration

Disclaimer: This protocol is a guideline. All laboratory work should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Concentrated acids are highly corrosive and must be handled with extreme care.

1. Preparation of the Nitrating Mixture: a. In a clean, dry flask immersed in an ice-salt bath, add a calculated volume of concentrated sulfuric acid (H₂SO₄). b. While stirring vigorously, slowly add 1.1 molar equivalents of concentrated nitric acid (HNO₃) to the sulfuric acid. c. Keep this mixture cooled in the ice bath until use.[8]

2. Preparation of the Substrate Solution: a. In a separate, larger reaction vessel equipped with a magnetic stirrer and a thermometer, dissolve 1.0 molar equivalent of 2-chloro-6-fluorobenzoic acid in a sufficient amount of concentrated sulfuric acid. b. Cool this solution in an ice-salt bath until the internal temperature is stable at or below 5°C.[7]

3. Nitration Reaction: a. Using a dropping funnel, add the cold nitrating mixture from Step 1 to the cold substrate solution from Step 2 dropwise. b. Crucially, maintain the internal temperature of the reaction mixture below 5°C throughout the entire addition. Adjust the addition rate to ensure the cooling system is not overwhelmed.[7] c. After the addition is complete, allow the mixture to stir at 0-5°C for an additional 15-30 minutes.

4. Reaction Monitoring: a. Periodically take a small aliquot of the reaction mixture, carefully quench it in ice water, extract with a suitable organic solvent (e.g., ethyl acetate), and spot on a TLC plate against a standard of the starting material to monitor its consumption.

5. Work-up and Isolation: a. Once TLC analysis indicates the complete consumption of the starting material, carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice and water with vigorous stirring.[8] b. The solid product should precipitate out of the aqueous solution. c. Collect the solid product by vacuum filtration. d. Wash the solid thoroughly with copious amounts of cold water until the washings are neutral to pH paper. This removes residual acids.

6. Purification: a. Air-dry the crude product. b. Purify the solid by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water) to obtain the pure mononitrated 2-chloro-6-fluorobenzoic acid.

References
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • Site-Selective Nitration of Aryl Germanes at Room Temperature. (2023). National Institutes of Health (NIH). [Link]

  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab. [Link]

  • Nitration of Benzene. (n.d.). Chemistry Steps. [Link]

  • Effect of Initial Temperature of Reactant and Mixed Acid Composition in Adiabatic Production of Nitrobenzene. (2020). AIP Publishing. [Link]

  • Notes on Electrophilic Substitution Mechanism in Nitration. (n.d.). Unacademy. [Link]

  • Why is mononitration of phenol carried out at low temperatures? (2024). Quora. [Link]

  • para-Selective Nitration of Halogenobenzenes Using a Nitrogen Dioxide—Oxygen—Zeolite System. (2001). ResearchGate. [Link]

  • Nitration Of Benzoic Acid. (n.d.). YIC. [Link]

  • Site-Selective Nitration of Aryl Germanes at Room Temperature. (2023). Organic Letters. [Link]

  • The nitration of benzene - electrophilic substitution. (n.d.). Chemguide. [Link]

  • Electrophilic aromatic substitution. (n.d.). Wikipedia. [Link]

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optimizing reaction yield for 2-Chloro-6-fluoro-3-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Chloro-6-fluoro-3-nitrobenzoic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.

I. Troubleshooting Guide: Optimizing Reaction Yield and Purity

This section addresses specific experimental challenges you may encounter during the synthesis of this compound. The primary and most common synthetic route involves the nitration of 2-chloro-6-fluorobenzoic acid.

Core Reaction Pathway

Reaction_Pathway 2-Chloro-6-fluorobenzoic_acid 2-Chloro-6-fluorobenzoic acid Product This compound 2-Chloro-6-fluorobenzoic_acid->Product Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Product

Caption: General synthesis pathway for this compound.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yield in the nitration of 2-chloro-6-fluorobenzoic acid is a common issue that can stem from several factors related to the deactivated nature of the aromatic ring and reaction conditions.

  • Causality: The starting material, 2-chloro-6-fluorobenzoic acid, possesses three electron-withdrawing groups (the carboxylic acid, chlorine, and fluorine). These groups deactivate the benzene ring, making it less susceptible to electrophilic aromatic substitution by the nitronium ion (NO₂⁺).[1]

  • Troubleshooting Steps:

    • Optimize the Nitrating Agent:

      • Strength: A standard mixture of concentrated nitric acid and sulfuric acid is typically effective. However, for a highly deactivated substrate, using fuming nitric acid or increasing the proportion of sulfuric acid can generate a higher concentration of the active electrophile, the nitronium ion.[1]

      • Stoichiometry: While a slight excess of the nitrating agent is necessary to drive the reaction, a large excess can lead to unwanted side products. A molar ratio of 1.1 to 1.2 equivalents of nitric acid to the starting material is a good starting point.[2]

    • Control Reaction Temperature:

      • Initial Cooling: The reaction should be initiated at a low temperature (0°C) to control the exothermic nature of the nitration.[2]

      • Gradual Warming: After the addition of the nitrating agent, allowing the reaction to slowly warm to room temperature can help push the reaction to completion without promoting side reactions. Some protocols suggest a final heating step, but this should be approached with caution.[2][3]

    • Ensure Anhydrous Conditions:

      • The presence of water can dilute the sulfuric acid, reducing its effectiveness as a catalyst for generating the nitronium ion. Ensure all glassware is thoroughly dried and use concentrated acids.

    • Reaction Time:

      • Given the deactivated substrate, a longer reaction time may be necessary. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

ParameterStandard ConditionOptimization Strategy
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Fuming HNO₃ / Conc. H₂SO₄
Temperature 0°C to Room TemperatureCareful, controlled heating if needed
Reaction Time 1-2 hoursMonitor by TLC/HPLC for completion

Question 2: I am observing the formation of multiple products. How can I improve the regioselectivity of the nitration?

Answer:

The formation of isomeric byproducts is a significant challenge in this synthesis due to the directing effects of the substituents on the aromatic ring.

  • Causality: The fluorine and chlorine atoms are ortho-, para-directing groups, while the carboxylic acid group is a meta-director.[1] The desired product, this compound, results from the nitro group adding to the position that is ortho to the fluorine, meta to the chlorine, and meta to the carboxylic acid. The interplay of these directing effects can lead to a mixture of isomers.

  • Troubleshooting Steps:

    • Strict Temperature Control: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers. Maintaining a low and consistent temperature throughout the addition of the nitrating agent is crucial.

    • Slow Addition of Nitrating Agent: Adding the nitrating mixture dropwise to a cooled solution of the 2-chloro-6-fluorobenzoic acid in sulfuric acid ensures that the concentration of the nitronium ion remains low at any given moment.[1] This minimizes localized temperature increases and reduces the likelihood of side reactions.

    • Solvent and Acid Concentration: The use of a large volume of concentrated sulfuric acid helps to keep the reaction mixture homogenous and dissipate heat effectively. It also ensures the generation of the nitronium ion in a controlled manner.[4]

Troubleshooting_Isomers cluster_0 Problem: Multiple Isomers cluster_1 Solutions Multiple_Products Multiple Products Observed Temp_Control Strict Temperature Control (0°C) Multiple_Products->Temp_Control Slow_Addition Slow, Dropwise Addition of Nitrating Agent Multiple_Products->Slow_Addition Solvent_Conc Adequate Sulfuric Acid Volume Multiple_Products->Solvent_Conc

Caption: Key strategies for minimizing isomer formation.

Question 3: I am having difficulty purifying the final product. What are the recommended procedures?

Answer:

Effective purification is essential to obtain this compound with high purity. The primary impurities are often unreacted starting material and isomeric byproducts.

  • Causality: The similar chemical properties of the desired product and its isomers can make separation challenging.

  • Troubleshooting Steps:

    • Work-up Procedure:

      • After the reaction is complete, the mixture should be carefully poured onto crushed ice.[3] This precipitates the crude product while keeping inorganic salts dissolved.

      • Thoroughly wash the filtered solid with cold water to remove any residual acid.

    • Recrystallization:

      • Recrystallization is a powerful technique for purifying the crude product. A common and effective method is recrystallization from boiling water or an ethanol/water mixture.[3]

      • If isomers are a significant issue, fractional crystallization may be necessary, although this can be a more complex and less yield-efficient process.

    • pH Adjustment:

      • In some cases, purification can be achieved by dissolving the crude product in a basic solution (like sodium bicarbonate) and then re-precipitating the desired acid by carefully adjusting the pH with a strong acid. This can help remove any non-acidic impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this reaction?

A1: The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism.[5] In the presence of concentrated sulfuric acid, nitric acid is protonated and then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring of 2-chloro-6-fluorobenzoic acid then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a weak base (such as HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[5][6]

Q2: What are the main safety precautions to consider during this synthesis?

A2: This synthesis involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Corrosive Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[7][8]

  • Exothermic Reaction: The nitration reaction is highly exothermic. It is crucial to control the rate of addition of the nitrating agent and to have an effective cooling system (like an ice-salt bath) in place to prevent the reaction from running away.

  • Product Hazards: The product, this compound, and related nitrobenzoic acids are irritants. They can cause skin and serious eye irritation, and may cause respiratory irritation.[9][10][11][12] Avoid inhalation of dust and direct contact with skin and eyes.

Q3: How can I monitor the progress of the reaction?

A3: The most common methods for monitoring the progress of this reaction are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • TLC: This is a quick and effective way to qualitatively assess the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot. A suitable mobile phase would typically be a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).

  • HPLC: For more quantitative analysis, HPLC is the preferred method. It can be used to determine the percentage of starting material remaining and the amount of product and byproducts formed over time.

III. Experimental Protocols

Synthesis of this compound
  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-chloro-6-fluorobenzoic acid (1 equivalent) in concentrated sulfuric acid (approximately 10 mL per gram of starting material).[2]

  • Cool the mixture to 0°C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (a small amount to facilitate addition) dropwise to the reaction flask, ensuring the temperature does not rise above 5°C.[2]

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, and then let it warm to room temperature and stir for an additional hour.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral to pH paper.

  • Recrystallize the crude product from boiling water or an ethanol/water mixture to obtain pure this compound.

IV. References

  • CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid - Google Patents. (URL: )

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. (URL: )

  • Kuş, N. (2017). STRUCTURAL CHARACTERIZATION AND PHOTOCHEMISTRY OF 2-CHLORO-6-FLUOROBENZOIC ACID ISOLATED IN A XENON MATRIX. Anadolu University Journal of Science and Technology A – Applied Sciences and Engineering, 18(2), 315-322. (URL: [Link])

  • CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2- - Google Patents. (URL: )

  • Preparation of 2-chloro-5-nitrobenzoic acid - PrepChem.com. (URL: [Link])

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (URL: [Link])

  • CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material - WIPO Patentscope. (URL: [Link])

  • 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 - PubChem. (URL: [Link])

  • CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis- - Google Patents. (URL: )

  • 2-Chloro-6-fluorobenzoic acid - PMC. (URL: [Link])

  • Safety Data Sheet: 3-Nitrobenzoic acid - Carl ROTH. (URL: [Link])

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry. (URL: [Link])

  • US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents. (URL: )

  • SAFETY DATA SHEET - Alfa Aesar. (URL: [Link])

  • CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents. (URL: )

  • electrophilic substitution in methylbenzene and nitrobenzene - Chemguide. (URL: [Link])

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - Arkivoc. (URL: [Link])

Sources

purification of 2-Chloro-6-fluoro-3-nitrobenzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Answering the urgent need for robust purification protocols in pharmaceutical and agrochemical synthesis, this Technical Support Center provides a specialized guide for the recrystallization of 2-Chloro-6-fluoro-3-nitrobenzoic acid. As a key building block in the synthesis of various active compounds, its purity is paramount to ensure high yields and predictable outcomes in subsequent reactions.[1]

This guide, structured by an experienced application scientist, moves beyond simple step-by-step instructions. It delves into the causal mechanisms behind common experimental challenges, offering logical, field-tested solutions. The content is designed to empower researchers, scientists, and drug development professionals to troubleshoot and optimize their purification processes effectively.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is the foundation of a successful recrystallization protocol. The molecule's structure, featuring a carboxylic acid, a nitro group, and halogen substituents, dictates its polarity and solubility behavior.[1]

PropertyValueSource
Molecular Formula C₇H₃ClFNO₄[1][2]
Molecular Weight 219.55 g/mol [1][2]
Predicted Boiling Point 350.2 ± 42.0 °C[3]
Predicted pKa 1.08 ± 0.29[3]
Predicted Density 1.689 ± 0.06 g/cm³[3]

Troubleshooting Guide: Recrystallization of this compound

This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.

Q1: I've cooled my solution, but no crystals are forming. What should I do?

This is a common issue known as supersaturation, where the concentration of the dissolved compound exceeds its normal solubility limit, but the nucleation process has not initiated.[4]

Potential Causes & Solutions:

  • Excess Solvent: The most frequent cause is the use of too much solvent, preventing the solution from reaching the necessary saturation point upon cooling.[5]

    • Solution: Gently heat the solution to boil off a portion of the solvent. Aim to reduce the volume by 10-20% and then allow it to cool again. Repeat if necessary, but be cautious not to over-concentrate, which could cause the product to "crash out" with impurities.[5][6]

  • Lack of Nucleation Sites: Crystal formation requires an initial surface or "seed" to begin growing. Smooth glass surfaces can sometimes inhibit spontaneous nucleation.

    • Solution A (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass created by scratching can provide the necessary nucleation sites for crystal growth to begin.[5][6][7]

    • Solution B (Seeding): If you have a small amount of the pure compound, add a single tiny crystal (a "seed crystal") to the cooled solution. This provides a perfect template for other molecules to crystallize upon.[4][5]

  • Cooling Rate Too Rapid: Cooling the solution too quickly can sometimes bypass the optimal window for nucleation.

    • Solution: Allow the flask to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.

G cluster_yes Troubleshooting Path: NO start Solution Cooled q_crystals Crystals Forming? start->q_crystals q_cloudy Is solution cloudy? q_crystals->q_cloudy No   end_ok Proceed to Filtration q_crystals->end_ok  Yes a_scratch Scratch flask with a glass rod. q_cloudy->a_scratch Yes a_seed Add a seed crystal. q_cloudy->a_seed No a_reduce Reduce solvent volume (boil off excess). a_seed->a_reduce

Caption: Troubleshooting flowchart for initiating crystallization.

Q2: My compound has separated as an oil, not as crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution above its melting point in the solvent system. The high concentration of impurities can also depress the melting point of the mixture, exacerbating this issue.

Potential Causes & Solutions:

  • High Solute Concentration: The solution is too concentrated, causing saturation to occur at a temperature where the compound is still molten.

    • Solution: Reheat the mixture to dissolve the oil completely. Add a small amount (5-10% of the total volume) of hot solvent to decrease the saturation temperature. Allow the solution to cool slowly again.[8]

  • Inappropriate Solvent Choice: The boiling point of the chosen solvent may be too high.

    • Solution: Remove the current solvent by rotary evaporation and re-attempt the recrystallization with a lower-boiling point solvent or a different solvent mixture.

  • Significant Impurities Present: Impurities can interfere with lattice formation and lower the mixture's melting point.

    • Solution: If oiling out persists, it may be necessary to perform a preliminary purification step, such as column chromatography, to remove the bulk of impurities before attempting recrystallization.

Q3: My final crystal yield is very low. What went wrong?

A low yield can be attributed to several factors throughout the process.

Potential Causes & Solutions:

  • Using Too Much Solvent: As with the failure to crystallize, excess solvent will keep a significant portion of your product dissolved even when cold.[5]

    • Solution: During the dissolution step, add the hot solvent in small portions, just enough to dissolve the solid completely. For future experiments, perform a small-scale solvent test to determine the optimal volume. If you've already filtered, you can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again (this is known as a "second crop").

  • Premature Filtration: Filtering the solution while it is still warm will leave a substantial amount of the product in the mother liquor.

    • Solution: Ensure the solution is thoroughly cooled before filtration. Placing the flask in an ice-water bath for at least 20-30 minutes is recommended to maximize crystal formation.

  • Washing with Room Temperature Solvent: Washing the collected crystals with warm or room-temperature solvent will dissolve some of the purified product.

    • Solution: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.[7] This helps remove dissolved impurities adhering to the crystal surface without significantly dissolving the product itself.

Q4: The purified crystals are still colored. How can I remove colored impurities?

Color is often due to high molecular weight, conjugated organic impurities that are present in small amounts but are intensely colored.

Potential Causes & Solutions:

  • Adsorption of Impurities: Polar, colored impurities can adsorb onto the surface of the forming crystals.

    • Solution (Activated Charcoal): Activated charcoal is highly effective at adsorbing colored impurities. After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient). Keep the solution boiling for a few minutes. The charcoal, along with the adsorbed impurities, must then be removed by hot gravity filtration before allowing the solution to cool and crystallize. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Always cool the solution slightly before adding charcoal.

Frequently Asked Questions (FAQs)

Q1: How do I select the best recrystallization solvent?

The ideal solvent is the cornerstone of a successful recrystallization.[9] The selection process is guided by the principle that the compound should be highly soluble in the hot solvent but have low solubility in the cold solvent.[9][10]

Solvent Selection Strategy:

  • Polarity Matching: this compound is a polar molecule due to its carboxylic acid and nitro functional groups. Therefore, polar solvents are a good starting point.[1][11] Common choices include ethanol, methanol, acetic acid, or water.[8][12]

  • Small-Scale Testing: Test several candidate solvents on a small scale.

    • Place ~20-30 mg of your crude solid into a small test tube.

    • Add the solvent dropwise at room temperature. A good solvent will not dissolve the compound at this stage.[7]

    • Heat the test tube in a water bath. A good solvent will dissolve the compound completely at or near its boiling point.[7]

    • Allow the test tube to cool to room temperature and then in an ice bath. A good solvent will result in the formation of abundant crystals.[7]

  • Mixed Solvent Systems: If no single solvent is ideal, a mixed solvent system can be used.[10] This typically involves a "soluble solvent" in which the compound is very soluble and an "anti-solvent" in which it is poorly soluble.[10] For this compound, a system like ethanol/water or acetone/hexane could be effective.[8]

Q2: What are the primary impurities I might be removing?

The most likely impurities depend on the synthetic route used to produce the crude material. A common synthesis involves the nitration of 2-chloro-6-fluorobenzoic acid.[1][2]

  • Unreacted Starting Material: 2-chloro-6-fluorobenzoic acid may be present if the reaction did not go to completion.

  • Positional Isomers: Nitration of the aromatic ring can sometimes produce small amounts of other isomers where the nitro group is at a different position.

  • Byproducts from Side Reactions: Depending on the reaction conditions, other minor byproducts could be formed.

Recrystallization is effective because these impurities typically have different solubility profiles than the desired product, allowing for their separation.[10]

Q3: What safety precautions should I take?

Standard laboratory safety protocols are essential. Additionally, consider the specific hazards associated with this compound and the solvents used.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when heating flammable organic solvents.

  • Compound Hazards: 2-Chloro-3-nitrobenzoic acid (a related compound) is listed as causing skin and serious eye irritation, and may cause respiratory irritation.[13] Assume similar hazards for the title compound and handle it with care.

  • Solvent Hazards: Be aware of the flammability and toxicity of the solvents being used. Avoid open flames when working with solvents like ethanol, methanol, or acetone.

Standard Recrystallization Protocol

This protocol provides a detailed workflow for the purification of this compound.

G cluster_prep Preparation cluster_main Purification Process s1 1. Solvent Selection (Small-scale tests) s2 2. Setup Apparatus (Flask, condenser) s1->s2 s3 3. Dissolution Add crude solid to flask. Add minimum hot solvent. s2->s3 s4 4. Hot Filtration (Optional) Use if solution has insoluble impurities or for charcoal. s3->s4 s5 5. Crystallization Cool slowly to RT, then in ice bath. s4->s5 s6 6. Isolation Collect crystals via vacuum filtration. s5->s6 s7 7. Washing Rinse crystals with ice-cold solvent. s6->s7 s8 8. Drying Dry crystals under vacuum to constant weight. s7->s8

Caption: General workflow for recrystallization.

Methodology:

  • Dissolution: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a stir bar. Add approximately 50 mL of the chosen solvent (e.g., 95% ethanol). Heat the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue adding the hot solvent in small portions until the solid just dissolves completely. Note the total volume of solvent used.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, wait a moment for boiling to cease, and add a small spatula tip of activated charcoal. Reheat the mixture to a gentle boil for 2-3 minutes.

  • (Optional) Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Set up a Büchner funnel with a piece of filter paper that fits snugly. Wet the paper with a small amount of the cold recrystallization solvent and apply a vacuum to seat the paper.

  • Filtration: Swirl the cold slurry of crystals and pour it into the Büchner funnel under vacuum. Use a spatula to transfer any remaining crystals.

  • Washing: With the vacuum still applied, wash the collected crystals (the "filter cake") with two small portions (5-10 mL each) of ice-cold solvent.

  • Drying: Leave the crystals in the funnel with the vacuum on for 15-20 minutes to pull air through and help them dry. Transfer the semi-dry crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven.

References
  • Mettler Toledo, Recrystallization Guide: Process, Procedure, Solvents, [Link]

  • PubChem, 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870, [Link]

  • WIPO Patentscope, CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material, [Link]

  • University of Rochester, Department of Chemistry, Tips & Tricks: Recrystallization, [Link]

  • University of Rochester, Department of Chemistry, Reagents & Solvents: Solvents for Recrystallization, [Link]

  • Google Patents, CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid,
  • ResearchGate, Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid, [Link]

  • Chemistry LibreTexts, 3.3: Choice of Solvent, [Link]

  • Chemistry LibreTexts, 3.6F: Troubleshooting, [Link]

  • Journal of Chemical Education, Solvent selection for recrystallization: An undergraduate organic experiment, [Link]

  • Chemsrc, 2-Fluoro-3-nitrobenzoic acid | CAS#:317-46-4, [Link]

  • Google Patents, CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole,
  • University of York, Chemistry Teaching Labs, Solvent Choice, [Link]

  • Reddit, Guide to Recrystallisation : r/chemistry, [Link]

  • University of California, Irvine, Recrystallization-1.pdf, [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD., The Synthesis and Purity of 2-Fluoro-3-Nitrobenzoic Acid, [Link]

  • Google Patents, CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-,

Sources

Technical Support Center: Recrystallization of 2-Chloro-6-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth approach to selecting the optimal recrystallization solvent for 2-chloro-6-fluoro-3-nitrobenzoic acid (CAS No. 206884-30-2). We will move beyond simple procedural lists to explore the chemical rationale behind solvent selection, troubleshoot common issues, and provide detailed experimental protocols for achieving high-purity material.

Part 1: Foundational Principles & Compound Analysis

Q1: What structural features of this compound are critical for solvent selection?

A: The solubility characteristics of this compound are dictated by a combination of polar and non-polar features. Understanding these is the first step in devising a logical purification strategy.

  • Carboxylic Acid Group (-COOH): This is the most influential functional group. It is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This feature suggests solubility in polar protic solvents (like alcohols and water) and polar aprotic solvents.[1] Carboxylic acids also offer an alternative purification pathway via acid-base chemistry.[2]

  • Aromatic Ring: The benzene core is inherently non-polar and will contribute to solubility in aromatic solvents like toluene.

  • Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group that enhances the molecule's overall polarity. Nitroaryl compounds often show good solubility in alcoholic solvents.[1]

  • Halogen Substituents (-Cl, -F): The chloro and fluoro groups are electronegative and contribute to the molecule's polarity. Haloaryl moieties can sometimes be crystallized from hot, non-polar solvents like hexanes, though this is less likely to be the primary solvent for such a polar molecule.[1]

Q2: What are the ideal characteristics of a recrystallization solvent?

A: The perfect solvent must satisfy several criteria to be effective for purification. The primary goal is to find a solvent in which the target compound has high solubility at an elevated temperature and low solubility at a low temperature.[3] This differential solubility is the basis of the purification process.

CharacteristicRationale
Differential Solubility The compound should be sparingly soluble at room temperature but dissolve completely in the boiling solvent.[3] This allows for maximum recovery of pure crystals upon cooling.
Inertness The solvent must not react with the compound being purified.[4]
Volatility The solvent should have a relatively low boiling point (ideally < 120 °C) to allow for easy removal from the purified crystals by evaporation.[5]
Impurity Solubility Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (remaining in the mother liquor after filtration).
Crystal Quality The solvent should promote the formation of well-defined, non-oily crystals upon cooling.
Safety & Cost The solvent should be non-toxic, non-flammable, and cost-effective.[4]

Part 2: Experimental Design & Troubleshooting FAQs

This section provides actionable protocols and solutions to common challenges encountered during the recrystallization of this compound.

FAQ 1: Which solvents should I screen first?

A: Based on the structural analysis, a logical starting point is to screen a range of solvents with varying polarities. The table below provides a suggested list, categorized by solvent type.

Solvent ClassRecommended Solvents for ScreeningRationale
Polar Protic Ethanol, Isopropanol (IPA), WaterThe carboxylic acid and nitro groups suggest good interaction with these solvents.[1] Water is a good choice for many carboxylic acids, but a structurally similar compound, 4-chloro-3-nitrobenzoic acid, is insoluble in water, suggesting our target may be as well.[6][7]
Polar Aprotic Acetone, Ethyl AcetateThese solvents can dissolve polar compounds but do not participate in hydrogen bonding to the same extent as protic solvents.
Non-Polar Toluene, Heptane or HexaneUnlikely to be a primary solvent, but essential to test for potential use as an anti-solvent in a mixed-solvent system.
FAQ 2: What is a reliable, small-scale protocol for screening these solvents?

A: This protocol is designed to efficiently test multiple solvent candidates using a minimal amount of your compound.

Experimental Protocol: Micro-Scale Solvent Screening

  • Preparation: Arrange a series of labeled test tubes, one for each solvent you are screening.

  • Aliquot Compound: Place approximately 20-30 mg of crude this compound into each test tube.

  • Room Temperature Test: Add the first solvent dropwise to its corresponding test tube at room temperature, agitating after each drop, until you have added ~0.5 mL. Record your observations.

    • Ideal Outcome: The solid is sparingly soluble or insoluble.[3]

    • Unsuitable Outcome: The solid dissolves completely. This solvent is not suitable for single-solvent recrystallization.

  • Boiling Test: If the compound was sparingly soluble at room temperature, gently heat the test tube in a sand bath or water bath to the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves.[7]

    • Ideal Outcome: The solid dissolves completely in a reasonable volume of hot solvent (e.g., < 2-3 mL).

    • Unsuitable Outcome: The solid does not dissolve even after adding a large volume of boiling solvent. This solvent is not a good primary solvent but could be an anti-solvent.

  • Cooling & Crystallization Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 10-15 minutes.

    • Ideal Outcome: A large quantity of fine, well-formed crystals appears. This indicates a promising solvent.

    • Unsuitable Outcome: No crystals form, or a cloudy oil separates.

  • Record & Decide: Use a table similar to the one below to systematically record your findings and select the best candidate.

SolventSolubility at 25°CSolubility at BoilingCrystal Formation on CoolingAssessment
Ethanol
Water
Ethyl Acetate
Toluene
Heptane
FAQ 3: No single solvent seems ideal. What is my next step?

A: When a single solvent fails, a mixed-solvent system is the superior choice. This involves a "solvent" in which the compound is soluble and an "anti-solvent" in which the compound is insoluble. The key is that the two solvents must be miscible.

Common Miscible Pairs to Consider:

  • Ethanol / Water

  • Acetone / Water

  • Ethyl Acetate / Heptane

  • Toluene / Heptane

Experimental Protocol: Recrystallization from a Mixed-Solvent System (e.g., Ethanol/Water)

  • Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol (the "good" solvent) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add water (the "anti-solvent") dropwise until you observe a persistent cloudiness or turbidity. This indicates the solution is saturated.

  • Re-clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly.

FAQ 4: My compound "oiled out" instead of crystallizing. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[5] This is detrimental to purification.

Causes & Solutions:

  • Cause 1: Solution is too supersaturated.

    • Solution: Reheat the mixture to dissolve the oil, add a small amount (5-10% by volume) of additional hot solvent to dilute the solution, and attempt to cool it again, more slowly this time.

  • Cause 2: Cooling is too rapid.

    • Solution: Insulate the flask as it cools to slow down the process, allowing crystals more time to nucleate and grow properly.

  • Cause 3: Lack of nucleation sites.

    • Solution: After the solution has cooled slightly, try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide a surface for crystal growth. Alternatively, add a tiny "seed crystal" of the pure compound.

Part 3: Workflow Visualization

The following diagram outlines the logical decision-making process for selecting an appropriate recrystallization solvent system.

Recrystallization_Workflow cluster_screening Phase 1: Solvent Screening cluster_decision Phase 2: Decision Point cluster_protocol Phase 3: Protocol Execution cluster_outcome Phase 4: Troubleshooting start Start with Crude This compound screen Screen Solvents: 1. Soluble in hot? 2. Insoluble in cold? start->screen ideal_solvent Ideal Single Solvent Found? screen->ideal_solvent single_solvent Perform Single Solvent Recrystallization ideal_solvent->single_solvent Yes mixed_solvent Select Miscible Solvent/Anti-Solvent Pair ideal_solvent->mixed_solvent No outcome Result? single_solvent->outcome perform_mixed Perform Mixed Solvent Recrystallization mixed_solvent->perform_mixed perform_mixed->outcome crystals Pure Crystals Obtained outcome->crystals Success oiling Compound 'Oiled Out' outcome->oiling Failure troubleshoot Troubleshoot: 1. Add more solvent 2. Cool slower 3. Scratch/Seed oiling->troubleshoot troubleshoot->single_solvent troubleshoot->perform_mixed

Caption: Decision workflow for selecting a recrystallization solvent.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET: 4-Chloro-3-nitrobenzoic acid. [Link]

  • PubChem, National Center for Biotechnology Information. 2-Chloro-3-nitrobenzoic acid. [Link]

  • Google Patents.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • Google Patents.
  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]

  • University of California, Irvine. Recrystallization and Crystallization. [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]

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Technical Support Center: Synthesis of 2-Chloro-6-fluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-fluoro-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the identification and mitigation of common impurities. Purity is paramount for downstream applications, and this resource provides in-depth troubleshooting advice and validated analytical protocols to ensure the integrity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the electrophilic aromatic substitution of 2-Chloro-6-fluorobenzoic acid using a mixed acid (concentrated nitric acid and sulfuric acid) nitration.[1] This process involves the in-situ generation of the nitronium ion (NO₂⁺), which then acts as the electrophile.[2] Careful control of reaction temperature is crucial to maximize yield and minimize impurity formation.[3]

Q2: I am seeing multiple spots on my TLC plate after the reaction. What are the likely impurities?

A2: Multiple spots indicate the presence of impurities, which can include:

  • Isomeric Products: The nitration of substituted benzene rings can often lead to a mixture of isomers.[3][4] Besides the desired 3-nitro product, you may form other positional isomers.

  • Dinitrated Byproducts: Excessive nitrating agent or elevated temperatures can lead to the addition of a second nitro group to the aromatic ring.[3][5]

  • Unreacted Starting Material: An incomplete reaction will leave residual 2-Chloro-6-fluorobenzoic acid.

  • Oxidative Degradation Products: Harsh reaction conditions can sometimes lead to the oxidation of the benzoic acid functional group.[3]

Q3: My product has a yellowish tint, but the literature reports a white solid. What could be the cause?

A3: A yellow to orange discoloration is often indicative of residual nitroaromatic impurities or byproducts from side reactions. Even trace amounts of certain nitrated compounds can impart significant color. Purification via recrystallization or column chromatography is typically required to remove these chromophoric impurities.

Q4: How can I improve the regioselectivity of the nitration to favor the 3-nitro isomer?

A4: Improving regioselectivity is a key challenge. The directing effects of the existing substituents on the aromatic ring (the ortho, para-directing fluorine and the meta-directing chloro and carboxylic acid groups) are in competition.[3] To favor the desired isomer, consider the following:

  • Strict Temperature Control: Maintaining a low temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent can significantly enhance selectivity.[3]

  • Slow Addition: Add the mixed acid dropwise to the solution of the starting material to maintain a low, steady concentration of the nitronium ion, which can reduce the formation of unwanted side products.[3]

  • Stoichiometry: Use a modest excess of the nitrating agent. A large excess increases the probability of dinitration.[3]

Impurity Identification & Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.

Observation 1: Unexpected Peak(s) in HPLC Analysis

If your HPLC chromatogram shows more than just the product and starting material peaks, a systematic identification process is necessary.

Potential Cause & Identification Workflow:

Impurity_ID_Workflow cluster_observation Observation cluster_analysis Analytical Strategy cluster_conclusion Conclusion observation Unexpected Peak in HPLC lcms LC-MS Analysis (Determine m/z) observation->lcms Initial Step nmr Fraction Collection & NMR (Confirm Structure) lcms->nmr For Unknowns standards Co-injection with Standards (If Available) lcms->standards For Suspected Impurities impurity_id Impurity Identified nmr->impurity_id standards->impurity_id remediate Implement Corrective Action (e.g., Optimize Reaction, Purify) impurity_id->remediate

Table 1: Common Impurities and Their Analytical Signatures

Potential ImpurityStructureMolecular Weight ( g/mol )Expected [M-H]⁻ in LC-MSKey Differentiating Features
Starting Material: 2-Chloro-6-fluorobenzoic acidC₇H₄ClFO₂174.56173.0Will have a shorter retention time than the more polar nitro-product. Lacks the nitro group signature in IR/NMR.
Product: this compoundC₇H₃ClFNO₄219.56218.0The desired product.
Isomeric Impurity: 2-Chloro-6-fluoro-4-nitrobenzoic acidC₇H₃ClFNO₄219.56218.0Same mass as the product. Will require chromatographic separation and NMR analysis for confirmation. The aromatic proton splitting pattern in ¹H NMR will be different.
Isomeric Impurity: 2-Chloro-6-fluoro-5-nitrobenzoic acidC₇H₃ClFNO₄219.56218.0Same mass as the product. Differentiated by chromatography and NMR.
Dinitrated Impurity: 2-Chloro-6-fluoro-3,5-dinitrobenzoic acidC₇H₂ClF₂N₂O₆264.55263.0Significantly higher mass. Will likely have a longer retention time in reverse-phase HPLC.
Observation 2: Low Yield and/or Incomplete Reaction

A low yield of the desired product is often accompanied by a significant amount of unreacted starting material in the crude product analysis.

Potential Causes & Corrective Actions:

  • Insufficient Nitrating Agent: The stoichiometry of the nitrating agent may be too low.

    • Solution: Ensure the molar ratio of nitric acid to the starting material is appropriate. A slight excess (e.g., 1.1-1.5 equivalents) is often used, but a large excess should be avoided.[3]

  • Low Reaction Temperature: While crucial for selectivity, excessively low temperatures can slow the reaction rate to a crawl.

    • Solution: Find an optimal temperature that balances reaction rate and selectivity. A range of 0-20°C is often cited.[1] Monitor the reaction by TLC or HPLC to determine the point of completion.

  • Deactivated Substrate: The electron-withdrawing nature of the chloro, fluoro, and carboxylic acid groups deactivates the ring, making the reaction inherently slow.[3]

    • Solution: Increase the reaction time. If the reaction stalls, a modest increase in temperature may be required to drive it to completion.

Analytical Protocols

Protocol 1: HPLC-UV Method for Purity Analysis

This protocol is designed for the separation and quantification of the main product and related impurities.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of Acetonitrile and Water.

Protocol 2: ¹H NMR for Isomer Identification

NMR spectroscopy is the most definitive method for distinguishing between positional isomers.[6][7]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Procedure:

    • Dissolve 5-10 mg of the purified sample (or collected HPLC fraction) in ~0.7 mL of DMSO-d₆.

    • Acquire a standard ¹H NMR spectrum.

    • Interpretation: The key to distinguishing isomers lies in the chemical shifts and coupling patterns of the two aromatic protons.

      • For this compound: Expect two doublets in the aromatic region, with coupling constants characteristic of ortho-coupling (typically 7-9 Hz).

      • For other isomers: The relative positions (chemical shifts) and coupling constants will differ based on the proton's proximity to the various electron-withdrawing groups.

Synthesis and Impurity Formation Pathway

The following diagram illustrates the primary reaction for the synthesis of this compound and highlights the potential side reactions that lead to common impurities.

// Nodes SM [label="2-Chloro-6-fluorobenzoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="HNO₃ / H₂SO₄", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isomer1 [label="Isomeric Byproducts\n(e.g., 4-nitro, 5-nitro)", fillcolor="#FBBC05", fontcolor="#202124"]; Dinitro [label="Dinitrated Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SM -> Reagents [style=invis]; Reagents -> Product [label="Main Reaction Path\n(Controlled Temp.)"]; Reagents -> Isomer1 [label="Side Reaction\n(Poor Regioselectivity)"]; Product -> Dinitro [label="Further Nitration\n(Excess Reagent / High Temp.)"];

// Nodes SM [label="2-Chloro-6-fluorobenzoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="HNO₃ / H₂SO₄", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isomer1 [label="Isomeric Byproducts\n(e.g., 4-nitro, 5-nitro)", fillcolor="#FBBC05", fontcolor="#202124"]; Dinitro [label="Dinitrated Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SM -> Reagents [style=invis]; Reagents -> Product [label="Main Reaction Path\n(Controlled Temp.)"]; Reagents -> Isomer1 [label="Side Reaction\n(Poor Regioselectivity)"]; Product -> Dinitro [label="Further Nitration\n(Excess Reagent / High Temp.)"];

// Invisible edges for alignment {rank=same; SM; Reagents;} {rank=same; Product; Isomer1; Dinitro;} } end_dot Caption: Synthesis pathway and potential side reactions.

By understanding the potential pitfalls and employing a systematic analytical approach, researchers can confidently synthesize high-purity this compound, ensuring the success of subsequent research and development activities.

References

  • Havas, E. (1935). Preparation of-2-chloro-6-nitro-benzaldoxime. U.S. Patent No. 1,996,007. Washington, DC: U.S.
  • WIPO. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO Patentscope. [Link]

  • Ridd, J. H. (1971). Nitration and aromatic reactivity. Cambridge University Press.
  • Schmidt, T. C., et al. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. ResearchGate. [Link]

  • Google Patents. (n.d.). CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2-.
  • Wikipedia. (n.d.). Nitration. Wikipedia. [Link]

  • Google Patents. (n.d.). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA. [Link]

  • Samsonowicz, M., et al. (2007). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. International Journal of Quantum Chemistry, 107(2), 480-492.
  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Nilsson, S., et al. (2009). Analysis of nitroaromatic compounds in complex samples using solid-phase microextraction and isotope dilution quantification gas chromatography-electron-capture negative ionisation mass spectrometry. Journal of Chromatography A, 1216(29), 5587-5594. [Link]

Sources

Technical Support Center: Scale-Up of 2-Chloro-6-fluoro-3-nitrobenzoic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-6-fluoro-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth, field-proven insights into this critical chemical manufacturing process. The information herein is structured to offer both quick-reference FAQs and detailed troubleshooting guides for issues that may arise during laboratory and pilot-plant scale production.

I. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the production of this compound, focusing on the direct nitration of 2-chloro-6-fluorobenzoic acid.

Q1: What is the most common and scalable synthetic route to this compound?

A1: The direct nitration of 2-chloro-6-fluorobenzoic acid using a mixed acid (concentrated nitric acid and sulfuric acid) is a widely adopted method due to its straightforward nature and high yield, making it suitable for scale-up.[1]

Q2: What are the primary safety concerns when scaling up this nitration reaction?

A2: The primary safety concerns are the highly exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled, and the corrosive and oxidizing properties of the mixed acids.[2][3] Proper temperature control, slow addition of reagents, and adequate agitation are critical.[2]

Q3: What is the expected regioselectivity of the nitration of 2-chloro-6-fluorobenzoic acid?

A3: The nitro group is directed to the 3-position due to the combined directing effects of the substituents on the aromatic ring. The carboxylic acid group is a meta-director, while the ortho-positioned chlorine and fluorine atoms also influence the position of nitration.[4][5]

Q4: How is the purity of the final product typically assessed?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard analytical method for determining the purity of this compound and quantifying any isomeric impurities.[6][7]

Q5: What is the standard procedure for quenching a large-scale nitration reaction?

A5: The reaction is typically quenched by slowly and carefully pouring the reaction mixture onto a large volume of crushed ice or an ice-water slurry with vigorous stirring.[2][8] This serves to rapidly cool the mixture and dilute the acids, effectively stopping the reaction.

II. Troubleshooting Guide: Direct Nitration of 2-chloro-6-fluorobenzoic Acid

This guide addresses specific issues that may be encountered during the scale-up of the direct nitration process.

Issue 1: Low Yield of this compound

Q: My nitration reaction has resulted in a lower than expected yield. What are the potential causes and how can I improve it?

A: Low yields in this nitration can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The deactivating nature of both the halogens and the carboxylic acid group on the aromatic ring can lead to a sluggish or incomplete reaction.

    • Solution: Consider extending the reaction time or cautiously increasing the reaction temperature. However, be mindful that higher temperatures can promote the formation of byproducts.[9] It is also crucial to ensure the purity of the starting material, as impurities can interfere with the reaction.

  • Sub-optimal Reagent Ratio: An incorrect ratio of nitric acid to sulfuric acid can reduce the concentration of the active nitronium ion (NO₂⁺).

    • Solution: Ensure the use of highly concentrated acids. The sulfuric acid acts as a catalyst by protonating the nitric acid to generate the nitronium ion.[4][10] A typical ratio involves using sulfuric acid as the solvent.

  • Loss During Work-up: Significant product loss can occur during the isolation and purification steps.

    • Solution: When quenching the reaction with water, ensure the resulting aqueous solution is sufficiently acidic to keep the carboxylic acid protonated and thus, less soluble. During extraction and washing, minimize the formation of emulsions by gentle agitation.

Issue 2: Formation of Impurities

Q: My final product is contaminated with significant impurities, such as isomers and colored byproducts. How can I minimize their formation?

A: The formation of impurities is a common challenge in aromatic nitration. The following are key considerations:

  • Isomer Formation: While the desired product is the major isomer, small amounts of other regioisomers can form.

    • Causality: The directing effects of the substituents are not perfectly selective.

    • Solution: Strict temperature control is crucial. Running the reaction at lower temperatures (e.g., 0-5°C) generally enhances selectivity and minimizes the formation of unwanted isomers.[9][11]

  • Dinitration Products: The formation of dinitro-2-chloro-6-fluorobenzoic acid can occur if the reaction conditions are too harsh.

    • Causality: High temperatures, prolonged reaction times, or an excessive amount of nitrating agent can lead to a second nitration event.[12]

    • Solution: Maintain a low reaction temperature and use a controlled molar excess of the nitrating agent. Monitor the reaction progress closely and quench it as soon as the starting material is consumed.

  • Dark-Colored Byproducts (Tars): The appearance of dark colors indicates the formation of oxidation byproducts.

    • Causality: Nitric acid is a strong oxidizing agent, and elevated temperatures can promote the oxidation of the starting material or the product.

    • Solution: Maintain low reaction temperatures and ensure a slow, controlled addition of the nitrating agent to prevent localized overheating.

Issue 3: Runaway Reaction / Exotherm

Q: I am concerned about controlling the reaction exotherm during scale-up. What are the best practices to prevent a runaway reaction?

A: Thermal management is the most critical aspect of scaling up nitration reactions. A runaway reaction can occur if the heat generated by the reaction exceeds the rate of heat removal.[13][14]

  • Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction.

    • Solution: Ensure your reactor has an adequate cooling jacket and that the cooling medium is at a sufficiently low temperature. For larger scales, consider the use of a more efficient cooling system.

  • Rapid Addition of Reagents: Adding the nitrating agent too quickly is a common cause of thermal runaways.[2]

    • Solution: Add the nitrating agent slowly and subsurface, with continuous monitoring of the internal reaction temperature.

  • Poor Agitation: Inefficient stirring can lead to localized "hot spots" where reactant concentrations are high, potentially initiating a runaway.[2][15]

    • Solution: Ensure vigorous and consistent agitation throughout the reaction to maintain a homogenous mixture and facilitate heat transfer to the cooling surface.

  • Continuous Flow Nitration: For industrial-scale production, transitioning from a batch to a continuous flow process can significantly enhance safety.

    • Benefit: Continuous flow reactors have a much higher surface-area-to-volume ratio, allowing for superior heat transfer and precise temperature control, thus minimizing the risk of a runaway reaction.[2][16]

III. Experimental Protocols and Data

A. Scale-Up Protocol for Direct Nitration

This protocol is a general guideline for the nitration of 2-chloro-6-fluorobenzoic acid. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reactor Preparation: Charge a clean, dry, and appropriately sized glass-lined or stainless steel reactor equipped with an overhead stirrer, a temperature probe, and a cooling jacket with concentrated sulfuric acid (H₂SO₄, 98%).

  • Cooling: Cool the sulfuric acid to 0-5°C with constant agitation.

  • Nitrating Mixture Preparation: Slowly add concentrated nitric acid (HNO₃, 70%) to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Substrate Addition: Once the nitrating mixture is prepared and cooled to 0-5°C, slowly add the 2-chloro-6-fluorobenzoic acid in portions, ensuring the internal temperature does not exceed 10°C.[1]

  • Reaction: After the addition is complete, maintain the reaction mixture at 0-10°C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by HPLC.

  • Quenching: In a separate vessel equipped with a stirrer, prepare a mixture of crushed ice and water (at least 5-10 times the volume of the reaction mixture). Slowly transfer the reaction mixture into the ice/water slurry with vigorous agitation, ensuring the temperature of the quench mixture is kept low.[8]

  • Isolation: The precipitated product is collected by filtration.

  • Washing: Wash the filter cake with cold water until the filtrate is neutral to pH paper. This removes residual acids.[8]

  • Drying: Dry the product under vacuum at a temperature not exceeding 50°C.

B. Purification by Recrystallization
  • Solvent Selection: A mixed solvent system of methanol/water or ethanol/water is often effective for the recrystallization of nitrobenzoic acids.[3][6] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[17]

  • Procedure:

    • In a suitable vessel, add the minimum amount of hot methanol or ethanol to dissolve the crude this compound.

    • If necessary, perform a hot filtration to remove any insoluble impurities.

    • Slowly add water to the hot solution until the solution becomes cloudy (the saturation point).

    • Add a small amount of the alcohol to redissolve the precipitate, and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of cold methanol/water mixture, and dry under vacuum.

C. Key Process Parameters and Their Impact
ParameterRecommended RangeImpact on Process
Reaction Temperature 0-10°C (during addition)Lower temperatures improve regioselectivity and reduce byproduct formation. Higher temperatures increase the reaction rate but also the risk of dinitration and oxidation.[9][18]
Molar Ratio (HNO₃:Substrate) 1.1:1 to 1.5:1A slight excess of nitric acid ensures complete conversion. A large excess can lead to dinitration.
Agitation Speed VigorousEnsures homogeneity, prevents localized hot spots, and improves heat transfer.[2]
Quenching Temperature < 10°CEssential for safety and to ensure complete precipitation of the product.

IV. Visualization of Workflows

A. Synthetic Workflow

G cluster_prep Reactor Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Purification A Charge H₂SO₄ to Reactor B Cool to 0-5°C A->B C Slowly Add HNO₃ B->C D Cool Nitrating Mixture to 0-5°C C->D E Add 2-Chloro-6-fluorobenzoic Acid D->E Controlled Addition F React at 0-10°C, then RT E->F G Monitor by HPLC F->G H Quench in Ice/Water G->H Reaction Complete I Filter Product H->I J Wash with Cold Water I->J K Dry Under Vacuum J->K L Recrystallize (Methanol/Water) K->L M M L->M Pure Product

Caption: Synthetic workflow for this compound.

B. Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_Completion Check Reaction Completion by HPLC Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Action_Incomplete Extend Reaction Time or Slightly Increase Temperature Incomplete->Action_Incomplete Check_Workup Review Work-up Procedure Complete->Check_Workup Workup_Loss Product Loss During Work-up Check_Workup->Workup_Loss Action_Workup Ensure Acidic Quench, Optimize Extraction/Washing Workup_Loss->Action_Workup

Caption: Troubleshooting decision tree for low product yield.

V. References

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. (URL: )

  • UNITED STATES PATENT office - Googleapis.com. (URL: [Link])

  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman ChemLab. (URL: [Link])

  • CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2- - Google Patents. (URL: )

  • Solvent selection for recrystallization: An undergraduate organic experiment. (URL: [Link])

  • [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid] - PubMed. (URL: [Link])

  • Runaway reaction hazards in processing organic nitrocompounds - IChemE. (URL: [Link])

  • Nitration Of Benzoic Acid - . (URL: [Link])

  • HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. (URL: [Link])

  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (URL: [Link])

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications. (URL: [Link])

  • Nitration of benzoic acid - YouTube. (URL: [Link])

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])

  • Determination of 15 isomers of chlorobenzoic acid in soil samples using accelerated sample extraction followed by liquid chromatography - PubMed. (URL: [Link])

  • US4036838A - Process for the production of nitro derivatives of aromatic compounds - Google Patents. (URL: )

  • CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis- - Google Patents. (URL: )

  • the nitration of benzene - electrophilic substitution - Chemguide. (URL: [Link])

  • EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Google Patents. (URL: )

  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns : Waters. (URL: [Link])

  • Process hazard and thermal risk evaluation of m-xylene nitration with mixed acid. (URL: [Link])

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - Beilstein Journals. (URL: [Link])

  • Quantitative Analysis of Chlorogenic Acid, Rutin, and Isoquercitrin in Extracts of Cudrania tricuspidata Leaves Using HPLC-DAD - MDPI. (URL: [Link])

  • A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid - ResearchGate. (URL: [Link])

  • Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? | ResearchGate. (URL: [Link])

  • Incident during nitration in a batch reactor - IChemE. (URL: [Link])

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (URL: [Link])

Sources

Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 2-Chloro-6-fluoro-3-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 2-Chloro-6-fluoro-3-nitrobenzoic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The inherent challenges of this substrate, including steric hindrance and the electronic effects of the nitro group, necessitate a carefully considered approach to catalyst system selection and reaction parameter optimization.

This resource provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during experimentation. Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to confidently troubleshoot and optimize your reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable protocols.

Issue 1: Low or No Product Yield

Q1: My Suzuki coupling reaction with this compound is resulting in very low to no yield. What are the likely causes?

A1: Low or no yield in the Suzuki coupling of this substrate is a common issue stemming from a combination of factors related to its structure. The primary challenges are:

  • Steric Hindrance: The presence of substituents at both ortho positions (chloro and fluoro groups) to the carboxylic acid creates significant steric bulk around the reactive chloro group. This can impede the approach of the palladium catalyst, hindering the crucial oxidative addition step.[1][2]

  • Aryl Chloride Reactivity: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the oxidative addition step of the palladium catalytic cycle.[1][3]

  • Electronic Effects of the Nitro Group: The electron-withdrawing nature of the nitro group can influence the electron density of the aromatic ring, affecting the oxidative addition step. While often beneficial for activating aryl halides, its interplay with the other substituents requires careful catalyst system selection.[4][5]

To address these challenges, a systematic optimization of the catalyst system, base, and reaction conditions is necessary.

Q2: How do I select the optimal palladium catalyst and ligand for this sterically hindered and electron-deficient substrate?

A2: The choice of the palladium precursor and, more critically, the ligand is paramount for a successful coupling. For challenging substrates like this compound, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required.[1][6] These ligands facilitate the oxidative addition of the aryl chloride and stabilize the active catalytic species.

Here is a table summarizing recommended catalyst systems for your consideration:

Palladium PrecursorLigandKey AdvantagesRecommended Loading (mol%)
Pd(OAc)₂ or Pd₂(dba)₃SPhosExcellent for sterically hindered aryl chlorides, promotes high turnover numbers.[2]1-2% Pd, 2-4% Ligand
Pd(OAc)₂ or Pd₂(dba)₃XPhosSimilar to SPhos, effective for challenging couplings.1-2% Pd, 2-4% Ligand
[Pd(IMes)(allyl)Cl]IMes (NHC)Highly active for aryl chloride activation, offers good functional group tolerance.[7]1-3%
Pd(PPh₃)₄PPh₃A more traditional catalyst, may require higher temperatures and longer reaction times for this substrate.2-5%

Experimental Protocol: Catalyst System Screening

  • Setup: In parallel reaction vials under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: To each vial, add a different palladium precursor/ligand combination from the table above.

  • Solvent: Add a degassed solvent (e.g., toluene, 1,4-dioxane, or a mixture with water) via syringe. Ensure solvents are thoroughly sparged with an inert gas for at least 30 minutes prior to use.[1][8]

  • Reaction: Stir the reaction mixtures vigorously and heat to the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals to determine the most effective catalyst system.

Q3: My reaction is still sluggish despite using an appropriate catalyst system. Could the base be the issue?

A3: Absolutely. The choice of base is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[7] The base activates the boronic acid, enhancing its nucleophilicity. For substrates with base-sensitive functional groups like the carboxylic acid in your starting material, the choice of base is even more crucial.

BaseStrengthKey Considerations
K₃PO₄StrongOften a good choice for challenging couplings, but can be too harsh for some substrates.
K₂CO₃ModerateA milder alternative to K₃PO₄, often used in aqueous solvent mixtures.
Cs₂CO₃StrongHighly effective but more expensive; can be beneficial in difficult cases.
KFWeakUseful for substrates with base-labile groups, as it can activate the boronic acid without promoting side reactions.[7]

Troubleshooting Workflow for Base Selection

G start Low Yield with Initial Base screen_bases Screen a Panel of Bases: K₃PO₄, K₂CO₃, Cs₂CO₃, KF start->screen_bases check_solubility Ensure Base Solubility in the Chosen Solvent System screen_bases->check_solubility monitor_ph Monitor Reaction pH (if applicable and feasible) check_solubility->monitor_ph optimize_equivalents Optimize Base Equivalents (Typically 2-3 equiv.) monitor_ph->optimize_equivalents final_condition Select Optimal Base optimize_equivalents->final_condition

Caption: Workflow for optimizing the base in the Suzuki coupling.

Issue 2: Significant Side Product Formation

Q4: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

A4: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, often exacerbated by the presence of oxygen.[1] To mitigate this:

  • Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed. Sparging with an inert gas (Argon or Nitrogen) for an extended period (30-60 minutes) is crucial. Freeze-pump-thaw cycles are also highly effective.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.

  • Use of Pd(0) Source: Utilizing a Pd(0) precursor like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂.[1]

Q5: Protodeboronation of my boronic acid is another major side reaction. What steps can I take to prevent this?

A5: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is often an issue with unstable boronic acids, particularly under harsh basic conditions or in the presence of water.

  • Use Boronic Esters: Consider using more stable boronic esters, such as pinacol esters, which are less prone to protodeboronation.[9]

  • Anhydrous Conditions: If possible, run the reaction under strictly anhydrous conditions.

  • Milder Base: Employ a milder base like KF, which can be effective in activating the boronic acid while minimizing decomposition.[7]

  • Temperature Control: Avoid excessively high temperatures, as this can accelerate the decomposition of the boronic acid.

Catalytic Cycle and Common Side Reactions

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)(X)L2 ArPd(II)(X)L₂ Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(R)L2 ArPd(II)(R)L₂ ArPd(II)(X)L2->ArPd(II)(R)L2 Transmetalation (R-B(OR)₂) Protodeboronation Protodeboronation (R-H) ArPd(II)(X)L2->Protodeboronation Ar-R Ar-R ArPd(II)(R)L2->Ar-R Reductive Elimination Homocoupling Homocoupling (R-R) ArPd(II)(R)L2->Homocoupling Ar-R->Pd(0)L2 Catalyst Regeneration

Caption: The Suzuki coupling catalytic cycle with key side reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use water as a co-solvent for this reaction?

A1: Yes, using water as a co-solvent (e.g., in a toluene/water or dioxane/water mixture) can be beneficial. It can aid in the dissolution of the base (like K₂CO₃ or K₃PO₄) and in some cases, accelerate the transmetalation step. However, be mindful that water can also promote protodeboronation of sensitive boronic acids.[8] Optimization of the solvent ratio is recommended.

Q2: What is a typical catalyst loading for this type of Suzuki coupling?

A2: For challenging substrates, a higher catalyst loading of 1-5 mol% is a good starting point.[1] However, with highly active catalyst systems like those employing SPhos or XPhos, it may be possible to reduce the catalyst loading to as low as 0.1-0.5 mol% after initial optimization.[2] In some cases, for electron-poor aryl chlorides, catalyst loadings as low as 50 ppm have been reported.[10]

Q3: My reaction seems to stall after a certain percentage of conversion. What could be the cause?

A3: Reaction stalling can be due to several factors:

  • Catalyst Deactivation: The active palladium species may be degrading over time. This can sometimes be observed as the formation of palladium black. Using robust ligands can help stabilize the catalyst.

  • Incomplete Dissolution: One of the reagents, particularly the base, may not be fully dissolved, leading to a heterogeneous mixture and slower reaction rates.

  • Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center and inhibit further catalytic activity.

Q4: How does the nitro group on the substrate affect the reaction?

A4: The nitro group is a strong electron-withdrawing group. This electronic effect can make the aryl chloride more susceptible to oxidative addition, which is often a rate-limiting step.[4] However, the nitro group can also participate in side reactions or coordinate to the palladium catalyst. Recent research has even explored the use of the nitro group itself as a leaving group in Suzuki-Miyaura couplings, highlighting its significant electronic influence.[6][11][12]

Q5: Are there any alternatives to palladium catalysts for this reaction?

A5: While palladium is the most common catalyst for Suzuki couplings, nickel-based catalysts have emerged as a viable alternative, particularly for unreactive aryl chlorides.[3] Nickel catalysts can offer different reactivity profiles and may be more cost-effective. However, they often require different ligands and reaction conditions, so a separate optimization process would be necessary.

References

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Scilit. (n.d.). Solvent Effect on Palladium‐Catalyzed Cross‐Coupling Reactions and Implications on the Active Catalytic Species. Retrieved from [Link]

  • Accounts of Chemical Research. (2021). Cross-Coupling Reactions of Nitroarenes. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]

  • Green Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PubMed. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. Retrieved from [Link]

  • Catalysis Science & Technology. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]

  • Organic Letters. (n.d.). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Retrieved from [Link]

  • Schroeder Group - University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]

Sources

Technical Support Center: Improving Regioselectivity of Reactions with 2-Chloro-6-fluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-6-fluoro-3-nitrobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile but challenging building block. Here, we move beyond simple protocols to provide in-depth, field-proven insights into controlling reaction outcomes, with a specific focus on mastering regioselectivity.

Part 1: Foundational Principles - Understanding the Reactivity of this compound

Before troubleshooting, it is critical to understand the inherent electronic and steric properties of the molecule. Its reactivity is governed by a complex interplay of its substituents.

Q1: What are the key structural features of this compound that dictate its reactivity in nucleophilic aromatic substitution (SNAr)?

A1: The reactivity of this compound is primarily dictated by three factors: powerful electronic activation, the presence of two distinct halogen leaving groups, and significant steric hindrance around the reactive sites.

  • Electronic Activation : The aromatic ring is rendered extremely electron-deficient by three powerful electron-withdrawing groups (EWGs):

    • Nitro Group (-NO₂) : Positioned at C3, this is the most potent activating group. Through resonance and inductive effects, it strongly withdraws electron density from the ring, making it highly susceptible to nucleophilic attack. Crucially, it provides powerful stabilization for a negative charge at the ortho (C2) and para (C4, C6 vicariously) positions.[1][2][3]

    • Halogens (-F, -Cl) : Both fluorine and chlorine are strongly electronegative and withdraw electron density through the inductive effect.

    • Carboxylic Acid (-COOH) : This group also contributes to the overall electron-deficient nature of the ring.

  • Leaving Groups : The molecule possesses two potential leaving groups for SNAr reactions: a chlorine atom at C2 and a fluorine atom at C6. In the context of SNAr, fluoride is typically a better leaving group than chloride.[4][5] This is because the high electronegativity of fluorine polarizes the C-F bond, making the carbon more electrophilic and better able to stabilize the transition state leading to the Meisenheimer complex.

  • Steric Hindrance : The carboxylic acid group at C1 is ortho to both halogens. This creates significant steric congestion, which can impede the approach of a nucleophile, particularly a bulky one.[1][6]

Caption: Electronic influences on the aromatic ring.

Part 2: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr)

This section addresses the most common challenges encountered when performing SNAr reactions on this compound.

FAQ 1: I am observing a mixture of regioisomers from substitution at both the C2 (Chloro) and C6 (Fluoro) positions. How do I selectively favor substitution at a single position?

A1: This is the central challenge. While fluoride is a better leaving group, the electronics of the ring overwhelmingly favor substitution at the C2 position. Achieving high regioselectivity requires carefully tuning the reaction conditions to either enhance the inherent electronic preference or introduce factors that override it.

The Decisive Factor: Meisenheimer Complex Stability

The regioselectivity of an SNAr reaction is determined by the stability of the intermediate Meisenheimer complex.[3] Attack at C2 is favored because the negative charge of the intermediate can be delocalized onto the powerfully stabilizing nitro group at the ortho position. Attack at C6 does not benefit from this direct resonance stabilization from the nitro group.

G cluster_path1 Path A: Attack at C2 (Favored) cluster_path2 Path B: Attack at C6 (Disfavored) A1 Start Nu⁻ attacks C2 A2 Meisenheimer Intermediate Charge on C3 delocalized into ortho-NO₂ group (Highly Stabilized) A1->A2 k₁ B1 Start Nu⁻ attacks C6 A3 Product A Loss of Cl⁻ (Major Product) A2->A3 k₂ (fast) B2 Meisenheimer Intermediate No direct resonance stabilization from NO₂ group (Less Stabilized) B3 Product B Loss of F⁻ (Minor Product) B1->B2 k₃ B2->B3 k₄ (fast)

Caption: Competing SNAr pathways and intermediate stability.

Strategies for Improving Regioselectivity:

ParameterTo Favor C2-Substitution (Displacing -Cl)To Favor C6-Substitution (Displacing -F)Rationale
Nucleophile Use sterically small nucleophiles (e.g., NH₃, MeO⁻).Use very bulky nucleophiles (e.g., t-BuO⁻, hindered amines).Small nucleophiles can access the electronically favored but sterically hindered C2 position. Bulky nucleophiles may be forced to attack the more accessible C6 position, despite the lower electronic activation.
Temperature Lower temperatures (e.g., 0 °C to RT).Higher temperatures (e.g., >100 °C).Lower temperatures favor the pathway with the lowest activation energy, which is the electronically favored C2 attack. Higher temperatures can provide enough energy to overcome the barrier for the less favored C6 attack, potentially shifting the ratio.
Solvent Standard polar aprotic solvents (DMSO, DMF, NMP).[4][5]Consider solvents that can influence steric interactions.Polar aprotic solvents enhance nucleophilicity, amplifying the inherent electronic preference. Solvent effects on regioselectivity are less predictable and require empirical screening.
FAQ 2: My reaction is sluggish or fails completely. What are the likely causes and how do I troubleshoot?

A2: A stalled reaction is typically due to issues with the nucleophile, solvent, or temperature. Follow this systematic troubleshooting workflow.

G start Reaction Stalled / Low Yield q1 Is your nucleophile strong enough? start->q1 sol1 Use a stronger nucleophile (e.g., alkoxide vs. alcohol) or add a non-nucleophilic base (e.g., NaH, K₂CO₃) to generate the anion in situ. q1->sol1 No q2 Are you using a polar aprotic solvent (DMSO, DMF)? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Switch to a polar aprotic solvent. Protic solvents (e.g., ethanol) can solvate and deactivate the nucleophile. q2->sol2 No q3 Is the reaction temperature high enough? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Gradually increase the temperature. Monitor by TLC for decomposition. Many SNAr reactions require heat (80-120 °C). q3->sol3 No end Reaction Optimized q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting workflow for stalled SNAr reactions.

FAQ 3: I am observing significant decarboxylation as a side reaction. How can this be prevented?

A3: Decarboxylation is a common side reaction for benzoic acids, especially those with strong electron-withdrawing groups, under harsh conditions. It is typically promoted by high temperatures and/or strong basic conditions.

Mitigation Strategies:

  • Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Base Selection: If a base is required, use the mildest base that is effective. For example, prefer K₂CO₃ or Cs₂CO₃ over stronger bases like NaH or alkoxides if the nucleophile's pKa allows.

  • Protecting Groups: In extreme cases where decarboxylation is unavoidable, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed under milder conditions after the SNAr reaction is complete.

Part 3: Experimental Protocol - Regioselective Amination at C2

This protocol provides a validated starting point for the regioselective substitution of the C2-chloro group with a primary amine.

Objective: To synthesize 2-(benzylamino)-6-fluoro-3-nitrobenzoic acid with high regioselectivity.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, 1M HCl, Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration).

  • Nucleophile Addition: Add benzylamine dropwise to the stirring suspension at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with 1M HCl to remove any unreacted benzylamine.

    • Wash the organic layer with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the desired product.

References
  • ResearchGate. (n.d.). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Retrieved from [Link]

  • Clarke, C. J., et al. (2018). Green and Sustainable Solvents in Chemical Processes. Chemical Reviews, 118(2), 747–800. [Link]

  • Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link]

  • Google Patents. (n.d.). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
  • PMC. (2022). Divergent regioselective Heck-type reaction of unactivated alkenes and N-fluoro-sulfonamides. Retrieved from [Link]

  • YouTube. (2020). SNAr reactions of pi-deficient aromatic rings. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of organophotochemical SNAr reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Breaking conjugation: unusual regioselectivity with 2-substituted allylic substrates in the Tsuji–Trost reaction. Retrieved from [Link]

  • YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Utilizing 2,6-Difluoro-3-nitrobenzoic Acid in Organic Synthesis. Retrieved from [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • WordPress. (n.d.). SNAr Solvents and Reagents. Retrieved from [Link]

  • SlidePlayer. (n.d.). 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deactivating. Retrieved from [Link]

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Halo-6-fluoro-3-nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Intermediates in Complex Synthesis

In the landscape of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. 2-Halo-6-fluoro-3-nitrobenzoic acids are a class of highly activated aromatic compounds that serve as versatile intermediates in the synthesis of complex molecular targets. Their utility is defined by a benzene ring deliberately "primed" for modification. The ring is rendered electron-deficient by three powerful electron-withdrawing groups: a nitro group (-NO₂), a carboxylic acid group (-COOH), and a fluorine atom. This electronic arrangement facilitates a crucial chemical transformation: Nucleophilic Aromatic Substitution (SNAr).

This guide provides an in-depth comparison of the reactivity of three key members of this family: 2-chloro-, 2-bromo-, and 2-iodo-6-fluoro-3-nitrobenzoic acid. Understanding the subtle yet significant differences in their reaction kinetics, governed by the nature of the halogen at the C-2 position, is critical for researchers aiming to optimize reaction conditions, improve yields, and streamline synthetic pathways. We will explore the underlying mechanistic principles, present available data, and provide a robust experimental framework for their comparative evaluation.

Theoretical Framework: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

To appreciate the reactivity differences among the 2-halo analogues, one must first understand the mechanism by which they react. Unlike the SN1 and SN2 reactions familiar from alkyl halide chemistry, SNAr reactions on activated aromatic rings proceed via a distinct two-step addition-elimination pathway.[1]

  • Step 1 (Rate-Determining): Nucleophilic Addition. A nucleophile attacks the carbon atom bearing the leaving group (the C-2 halogen). This initial attack is the most energetically demanding step because it temporarily disrupts the aromaticity of the benzene ring.[2][3] The result is a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5] The stability of this complex is crucial, and it is significantly enhanced by the presence of strong electron-withdrawing groups (like -NO₂ and -COOH) at the ortho and para positions, which delocalize the negative charge.[2]

  • Step 2 (Fast): Elimination of the Leaving Group. The aromaticity of the ring is restored in a rapid second step, where the halide ion (X⁻) is expelled.[6]

The key takeaway is that the first step—the nucleophilic attack and formation of the Meisenheimer complex—is typically the rate-determining step (RDS) of the entire process.[1][4] This fundamental principle governs the relative reactivity of the different halogens.

Figure 1: The Addition-Elimination Mechanism of SNAr

Factors Governing Reactivity at the C-2 Position

The rate of an SNAr reaction is primarily dictated by the energy barrier of the first step: the nucleophilic attack. Consequently, any factor that lowers the energy of the transition state leading to the Meisenheimer complex will accelerate the reaction. For the 2-halo-6-fluoro-3-nitrobenzoic acids, the halogen at C-2 (Cl, Br, or I) influences the reaction rate through a combination of electronic and steric effects.

The Counterintuitive "Element Effect" in SNAr

In SN1 and SN2 reactions, the leaving group ability of halogens follows the order I > Br > Cl > F, which is inversely related to carbon-halogen bond strength.[7] However, in SNAr, this trend is typically inverted. The established reactivity order for activated aryl halides is often F > Cl > Br > I .[1][4]

The rationale lies in the rate-determining step. Since C-X bond cleavage does not occur in the RDS, bond strength is less important. Instead, the dominant factor is the inductive effect of the halogen on the electrophilicity of the carbon atom being attacked.[2]

  • Electronegativity: Fluorine is the most electronegative halogen. Its powerful electron-withdrawing inductive effect creates a significant partial positive charge (δ+) on the carbon atom to which it is attached.[4] This increased electrophilicity makes the carbon atom a more attractive target for the incoming nucleophile, lowering the activation energy of the initial attack and thus increasing the reaction rate.[1][2]

  • Polarizability: While iodine is the most polarizable halogen, which can help stabilize transition states in some reactions, this effect is secondary to electronegativity in governing the rate of nucleophilic attack in highly activated SNAr systems.[8]

Therefore, for the compounds , the primary electronic factor suggests a reactivity trend of:

2-Chloro- > 2-Bromo- > 2-Iodo- (for the C-2 position)

It is important to note that the fluorine at C-6 is generally more reactive towards displacement than the other halogens, but our focus here is the comparative reactivity of the C-2 position when a choice exists or for subsequent reactions.

Steric Effects

Steric hindrance can play a role by impeding the approach of the nucleophile to the C-2 position.[9] The atomic radius of the halogens increases down the group: I > Br > Cl. A larger halogen at the C-2 position, situated between the bulky carboxylic acid group and the C-6 fluorine, could potentially slow the reaction by sterically shielding the reaction center. This effect would also favor the same reactivity trend: Cl > Br > I .

Experimental Evidence and Data

The synthesis of the drug Dabrafenib , a BRAF inhibitor, provides a relevant industrial context. Its synthesis often involves SNAr reactions on highly substituted halo-aromatic intermediates.[12][13] Reports on impurities formed during these syntheses sometimes note the undesired displacement of a fluoro group, highlighting its high reactivity in SNAr reactions.[14][15]

Halogen at C-2Predicted Relative ReactivityKey Influencing Factors
Chlorine (Cl) Highest Strong inductive effect; smaller steric profile compared to Br and I.
Bromine (Br) Intermediate Moderate inductive effect; intermediate steric profile.
Iodine (I) Lowest Weakest inductive effect; largest steric profile.
Table 1: Predicted Reactivity Comparison of 2-Halo-6-fluoro-3-nitrobenzoic Acids

Experimental Protocol: A Self-Validating Reactivity Study

To empirically determine the relative reactivity, a parallel experiment must be conducted under meticulously controlled conditions. This protocol is designed as a self-validating system to provide a clear, objective comparison.

Objective: To compare the rate of amination of 2-chloro-, 2-bromo-, and 2-iodo-6-fluoro-3-nitrobenzoic acid with a model amine nucleophile.

Workflow cluster_prep Reaction Setup (Parallel) cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Interpretation A1 Weigh 2-Chloro- acid (1 eq.) into Vial 1 B Add identical volume of DMSO to each vial A1->B A2 Weigh 2-Bromo- acid (1 eq.) into Vial 2 A2->B A3 Weigh 2-Iodo- acid (1 eq.) into Vial 3 A3->B C Add identical amount of Nucleophile (e.g., Benzylamine, 2.2 eq.) and Internal Standard (e.g., Naphthalene) to each vial B->C D Place all vials in a pre-heated block (e.g., 80°C) with stirring C->D E Withdraw aliquots at set time points (t=0, 1h, 2h, 4h, 8h, 24h) D->E F Quench aliquots immediately in a prepared solution (e.g., MeCN/H₂O/TFA) E->F G Analyze quenched aliquots by LC-MS or UPLC F->G H Calculate % conversion vs. internal standard for each time point G->H I Plot % Conversion vs. Time for each substrate H->I J Compare reaction rates: Cl vs. Br vs. I I->J

Figure 2: Workflow for Comparative Reactivity Analysis
Methodology
  • Preparation of Reagents:

    • Prepare stock solutions of the nucleophile (e.g., benzylamine, 2.0 M in DMSO) and an internal standard (IS) (e.g., naphthalene, 0.1 M in DMSO). The internal standard is crucial for accurate quantification as it is unaffected by the reaction but accounts for variations in sample injection volume during analysis.

    • Causality: Using stock solutions ensures precise and identical amounts of reagents are added to each reaction, minimizing volumetric errors. DMSO is a preferred polar aprotic solvent for SNAr as it effectively solvates cations but poorly solvates anions, enhancing the nucleophilicity of the amine.

  • Reaction Setup (in triplicate for statistical validity):

    • To three separate, identical reaction vials, add 1.0 mmol of each substrate: 2-chloro-6-fluoro-3-nitrobenzoic acid, 2-bromo-6-fluoro-3-nitrobenzoic acid, and 2-iodo-6-fluoro-3-nitrobenzoic acid.

    • To each vial, add the appropriate volume of the internal standard stock solution.

    • Dilute each vial with DMSO to a final reaction volume that ensures all components are fully dissolved (e.g., 2.0 mL).

    • Causality: Running the reactions in parallel under identical conditions (concentration, solvent, temperature, stirring) is the only way to ensure that observed differences in reaction rate are due to the intrinsic reactivity of the substrates.

  • Reaction Initiation and Monitoring:

    • Place all vials simultaneously into a pre-heated reaction block or oil bath set to a constant temperature (e.g., 80 °C) with vigorous stirring.

    • Immediately withdraw the first aliquot (t=0) from each vial.

    • Withdraw subsequent small, equal-volume aliquots at predetermined time intervals (e.g., 30 min, 1, 2, 4, 8, and 24 hours).

    • Causality: A t=0 sample confirms the initial concentrations and ensures no reaction occurred prior to heating. A time course allows for the generation of kinetic profiles rather than a single endpoint, providing a much richer dataset.

  • Sample Quenching and Analysis:

    • Immediately quench each aliquot by diluting it in a fixed volume of a mobile-phase-like solvent (e.g., acetonitrile/water with 0.1% formic acid).

    • Analyze the quenched samples by a suitable chromatographic method, such as UPLC or LC-MS.

    • Causality: Quenching stops the reaction instantly, ensuring the analytical result reflects the exact state of the reaction at the time of sampling. LC-MS is ideal as it can resolve starting material, product, and internal standard, and provide mass confirmation of their identities.

  • Data Interpretation:

    • For each time point, calculate the ratio of the product peak area to the internal standard peak area.

    • Plot the product:IS ratio (or % conversion) against time for each of the three substrates.

    • The substrate that shows the fastest rate of product formation is the most reactive. The initial slope of the kinetic plot is proportional to the initial reaction rate.

Conclusion and Recommendations

Based on the established principles of the Nucleophilic Aromatic Substitution mechanism, the reactivity of the halogen at the C-2 position in 2-halo-6-fluoro-3-nitrobenzoic acids is predicted to follow the order: 2-chloro- > 2-bromo- > 2-iodo- . This trend is governed primarily by the powerful inductive effect of the halogen, which enhances the electrophilicity of the reaction center, and is further supported by steric considerations.

For drug development professionals and synthetic chemists, this has direct practical implications:

  • For rapid, efficient substitution: The 2-chloro analogue is likely the substrate of choice, potentially allowing for milder reaction conditions (lower temperatures, shorter reaction times).

  • For achieving selectivity: In a molecule with multiple potential leaving groups, the inherent reactivity differences can be exploited. If a slower, more controlled reaction is desired, the 2-bromo or 2-iodo analogues may offer an advantage.

The provided experimental protocol offers a reliable and self-validating method to confirm this reactivity trend empirically and to generate quantitative kinetic data specific to the nucleophile and conditions employed. This allows researchers to move from theoretical principles to field-proven insights, enabling a more rational and efficient approach to complex organic synthesis.

References

  • (Current Time Information). Google. Retrieved January 22, 2026.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Available at: [Link]

  • (Author not stated). (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • (Author not stated). (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • (Author not stated). (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • (Various Inventors). (2016). Processes for the preparation of dabrafenib. Google Patents.
  • (Author not stated). (n.d.). 3-Nitrobenzoic acid. PubChem. Available at: [Link]

  • (Author not stated). (2015). Structure and SN2 Reactivity: The Leaving Group. Chemistry LibreTexts. Available at: [Link]

  • (Author not stated). (n.d.). Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid. Benchchem.
  • (Various Inventors). (2014). Preparation method of dabrafenib. Google Patents.
  • (Author not stated). (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • (Author not stated). (n.d.). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation.
  • (Author not stated). (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • (User discussion). (2023).
  • (Author not stated). (2022). An Explanation of Substituent Effects. Chemistry LibreTexts. Available at: [Link]

  • (Author not stated). (n.d.).
  • (Author not stated). (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. NCRD's Sterling Institute of Pharmacy.
  • (Author not stated). (n.d.). Synthetic pathway for Dabrafenib.
  • (Author not stated). (2025). Nucleophilic Aromatic Substitution (SNAr)
  • (Author not stated). (2016). SN2: Electrophile, Leaving Group, and Nucleophile. CHEM 123 ChIRP.
  • (Author not stated). (n.d.). Rate-Determining Factors in Nucleophilic Aromatic Substitution Reactions.

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A Senior Application Scientist's Guide to Nucleophilic Aromatic Substitution: 2-Chloro- vs. 2-Bromo-6-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of SNAr in Drug Development

In the landscape of medicinal chemistry and drug development, the construction of complex molecular architectures is paramount. Among the myriad of synthetic transformations, Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and versatile tool. This reaction allows for the strategic introduction of nucleophiles onto electron-deficient aromatic rings, a common motif in pharmacologically active compounds.[1][2] The substrates for these reactions are critical, and their reactivity dictates the efficiency and feasibility of synthetic routes.

This guide provides an in-depth comparison of two closely related, yet distinct, building blocks: 2-Chloro-6-fluoro-3-nitrobenzoic acid and 2-Bromo-6-fluoro-3-nitrobenzoic acid . Both are highly activated substrates, primed for SNAr by the presence of potent electron-withdrawing groups (-NO₂, -COOH, and an ortho-fluoro substituent).[3][4] We will dissect the mechanistic nuances that govern their reactivity, providing researchers with the field-proven insights needed to make informed decisions in their synthetic endeavors.

The Heart of the Matter: The SNAr Mechanism

To understand the performance differences between our two compounds, we must first grasp the core principles of the SNAr mechanism. It is a two-step addition-elimination process.[3]

  • Nucleophilic Attack: A nucleophile attacks the electron-poor carbon atom bearing the leaving group (in this case, Cl or Br), breaking the ring's aromaticity to form a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][5]

  • Elimination & Aromatization: The aromaticity of the ring is restored through the expulsion of the leaving group (halide ion).[3]

Crucially, for most SNAr reactions, the first step—the formation of the Meisenheimer complex—is the slow, rate-determining step.[5][6][7] This fundamental principle is the key to understanding the reactivity differences between our chloro- and bromo-substituted molecules.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Reactant Activated Aryl Halide (Ar-X) Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Step 1: Addition (Slow, RDS) Nucleophile Nucleophile (Nu⁻) Product Substituted Product (Ar-Nu) Intermediate->Product Step 2: Elimination (Fast) LeavingGroup Leaving Group (X⁻)

Caption: General mechanism of the SNAr reaction.

Comparative Analysis: Chlorine vs. Bromine as the Leaving Group

In many substitution reactions (like Sₙ1 and Sₙ2), the C-Br bond, being weaker than the C-Cl bond, breaks more easily, making bromo compounds more reactive. However, in SNAr, this logic is inverted because C-X bond cleavage is not part of the rate-determining step.[6] The dominant factor is the stability of the Meisenheimer complex.

The reactivity order in SNAr is typically F > Cl > Br > I .[7] This counterintuitive trend is explained by the powerful inductive effect of the halogens.

  • Electronegativity and Inductive Effect: Fluorine is the most electronegative element, followed by chlorine, then bromine. A more electronegative halogen exerts a stronger electron-withdrawing inductive effect (-I effect).

  • Stabilization of the Intermediate: This strong inductive effect pulls electron density from the ring, stabilizing the negative charge of the Meisenheimer complex.[5] A more stable intermediate means a lower activation energy for the rate-determining step, leading to a faster reaction.

Therefore, the chlorine atom in This compound , being more electronegative than bromine, provides superior stabilization to the Meisenheimer complex compared to the bromine atom in 2-bromo-6-fluoro-3-nitrobenzoic acid .

Data Summary: Physicochemical Properties and Predicted Reactivity
Property2-Chloro-Derivative2-Bromo-DerivativeRationale for Reactivity Impact
Leaving Group Chlorine (Cl)Bromine (Br)The group being displaced by the nucleophile.
Pauling Electronegativity 3.162.96Higher electronegativity enhances the inductive effect, stabilizing the reaction intermediate.[5]
C-X Bond Energy (kJ/mol) ~339 (C-Cl)~285 (C-Br)Less relevant as C-X bond breaking is not the rate-determining step in SNAr.[6]
Predicted SNAr Reactivity Higher LowerThe stronger inductive effect of chlorine provides greater stabilization for the Meisenheimer complex, lowering the activation energy of the rate-determining step.[7]

Experimental Protocol: A Framework for Comparison

While direct kinetic studies comparing these two specific molecules are not widely published, a robust comparative analysis can be performed using a standardized protocol. The following procedure for amination serves as a self-validating system to empirically determine the relative reactivity.

General Protocol for the Comparative Amination of 2-Halo-6-fluoro-3-nitrobenzoic Acids

This workflow is designed to monitor the reaction progress and allow for a direct comparison of conversion rates.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Charge two separate vials: 1. Chloro-reagent (1 eq) 2. Bromo-reagent (1 eq) B Add solvent (e.g., DMF) and internal standard (e.g., Dodecane) A->B C Add amine nucleophile (1.1 eq) and base (e.g., K₂CO₃, 2.0 eq) B->C D Seal vials and place in a pre-heated reaction block (e.g., 80 °C) C->D E Take timed aliquots (t = 0, 1h, 2h, 4h, 8h) D->E F Quench aliquot with dilute HCl E->F G Extract with EtOAc F->G H Analyze organic layer by GC-MS or LC-MS G->H I Calculate % conversion relative to internal standard H->I J Plot % conversion vs. time for each reagent I->J

Caption: Workflow for comparative kinetic analysis.

Step-by-Step Methodology:

  • Reagent Preparation: In two separate, identical microwave vials equipped with stir bars, add this compound (e.g., 0.2 mmol, 1.0 eq) to one and 2-bromo-6-fluoro-3-nitrobenzoic acid (0.2 mmol, 1.0 eq) to the other.

  • Solvent and Standard: To each vial, add a stock solution of an inert internal standard (e.g., dodecane) in a suitable polar aprotic solvent like DMF or DMSO (2.0 mL).

  • Nucleophile and Base: To each vial, add the desired amine nucleophile (e.g., benzylamine, 0.22 mmol, 1.1 eq) followed by a solid base such as potassium carbonate (K₂CO₃, 0.4 mmol, 2.0 eq).

  • Reaction Initiation: Seal the vials tightly and place them in a pre-heated reaction block or oil bath set to a specific temperature (e.g., 80 °C). Begin stirring simultaneously.

  • Monitoring: At designated time points (e.g., 1, 2, 4, 8, and 24 hours), carefully withdraw a small aliquot (~50 µL) from each reaction mixture.

  • Workup: Quench each aliquot in a vial containing 1 M HCl (0.5 mL) and an organic solvent like ethyl acetate (0.5 mL). Vortex thoroughly.

  • Analysis: Analyze the organic layer of each quenched aliquot by LC-MS or GC-MS to determine the ratio of starting material to product, normalized against the internal standard.

  • Data Interpretation: Plot the percentage of starting material consumed over time for both reactions. The reaction that reaches a higher conversion at earlier time points is empirically the more reactive substrate.

Conclusion and Field Application

Based on the foundational principles of the SNAr mechanism, This compound is the superior substrate for achieving faster reaction rates compared to its bromo analog. The higher electronegativity of chlorine is the decisive factor, as it more effectively stabilizes the rate-limiting Meisenheimer complex.

For researchers and drug development professionals, this means:

  • Faster Synthesis: Reactions with the chloro-analog can potentially be run at lower temperatures or for shorter durations, improving throughput and energy efficiency.

  • Milder Conditions: The enhanced reactivity may allow for the use of less aggressive bases or a broader range of sensitive nucleophiles.

  • Cost-Effectiveness: While market prices fluctuate, chloro-aromatics are often more economical starting materials than their bromo counterparts.

This guide serves as a robust framework for understanding and predicting reactivity. By grounding our choices in mechanistic principles, we can design more efficient, logical, and successful synthetic routes in the pursuit of novel therapeutics.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]

  • Ho, J., et al. (2009). S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. ResearchGate. [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • RSC Publishing. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

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Strategic Alternatives to 2-Chloro-6-fluoro-3-nitrobenzoic Acid for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Drug Development Professionals

In the landscape of modern drug discovery and materials science, the strategic construction of heterocyclic scaffolds is paramount. 2-Chloro-6-fluoro-3-nitrobenzoic acid has long been a reagent of interest, offering a unique combination of functional handles for building complex molecules through sequential nucleophilic aromatic substitution (SNAr). However, challenges related to cost, availability, and the demand for diversified synthetic routes necessitate a broader perspective.

This guide provides an objective comparison of viable alternative reagents and synthetic strategies. We will delve into the mechanistic nuances, compare performance based on experimental insights, and provide actionable protocols to empower researchers in medicinal chemistry to make informed, field-proven decisions.

The Incumbent Reagent: Understanding its Utility and Limitations

This compound is a powerful synthon due to its distinct features:

  • Orthogonal Halogen Reactivity: The fluorine atom, being highly electronegative, is an excellent leaving group in SNAr reactions, often allowing for selective initial substitution.[1]

  • Nitro Group Activation: The strongly electron-withdrawing nitro group activates the aromatic ring, making it susceptible to nucleophilic attack.[2]

  • Carboxylic Acid Handle: The -COOH group provides a convenient point for amide bond formation or other derivatizations.

Despite its utility, reliance on this single precursor can introduce constraints, including stringent reaction conditions and potential for undesired side products. This has catalyzed the exploration of alternative building blocks that offer different reactivity profiles, improved cost-effectiveness, or greener reaction pathways.

Part 1: A Comparative Analysis of Direct Analogs

The most direct alternatives are analogs with varied halogen substitutions. The choice between them is a strategic decision based on desired reactivity, selectivity, and economic factors.

Alternative 1: 2,6-Dichloro-3-nitrobenzoic Acid

This analog replaces the highly reactive fluorine with a second chlorine atom. While chlorine is a less effective leaving group than fluorine in SNAr, the dual activation from the ortho-halogens and the nitro group still facilitates cyclization.

  • Advantages: Generally more cost-effective and readily available than its fluorinated counterpart. Its lower reactivity can sometimes be an advantage, allowing for better control and preventing over-reaction in complex syntheses.

  • Disadvantages: Requires harsher reaction conditions (higher temperatures, stronger bases) to achieve comparable yields, which may not be suitable for sensitive substrates.

Alternative 2: 2,6-Difluoro-3-nitrobenzoic Acid

This reagent features two highly activated fluorine atoms, significantly enhancing its reactivity in SNAr processes.[3][4]

  • Advantages: Its high reactivity allows for milder reaction conditions and can be effective with a broader range of weaker nucleophiles.[3] It is a key intermediate in the synthesis of important pharmaceuticals, such as the B-Raf kinase inhibitor vemurafenib.[4]

  • Disadvantages: The high reactivity of both fluorine atoms can lead to a lack of selectivity in sequential displacement reactions, potentially resulting in mixtures of products. It is also typically the most expensive of the three analogs.

Data-Driven Performance Comparison

The following table summarizes the key characteristics of these direct analogs to guide reagent selection.

FeatureThis compound2,6-Dichloro-3-nitrobenzoic acid[5]2,6-Difluoro-3-nitrobenzoic acid[6]
Relative Reactivity Moderate to High (F > Cl)ModerateVery High
Selectivity Good for sequential SNArPotentially higher selectivity due to lower reactivityLower selectivity in sequential steps
Typical Conditions Moderate heat, baseHigher heat, stronger baseMilder conditions, broader nucleophile scope
Key Applications Versatile heterocyclic synthesisCost-sensitive syntheses, building blocks[7]Synthesis of complex APIs, fluoroquinolones[3][4]
Cost Profile Moderate to HighLow to ModerateHigh

Part 2: Alternative Synthetic Paradigms for Key Heterocycles

Often, the most effective "alternative" is not a direct reagent swap but an entirely different synthetic approach. For many heterocycles, such as quinazolinones and benzothiazines, precursors like substituted anthranilic acids or 2-aminothiophenols offer well-established and highly versatile routes.

The Niementowski Reaction for Quinazolinone Synthesis

One of the most common methods for forming the quinazolinone core is the Niementowski reaction, which involves the condensation of an anthranilic acid with an amide.[8] This approach bypasses the need for halogenated nitrobenzoic acids altogether.

niementowski_reaction reagents Anthranilic Acid + Formamide intermediate Acyclic Intermediate reagents->intermediate Condensation product Quinazolin-4(3H)-one intermediate->product Cyclization (-H₂O)

Caption: Simplified workflow of the Niementowski quinazolinone synthesis.

This strategy offers significant flexibility, as a wide variety of substituted anthranilic acids are commercially available, allowing for diverse functionalization of the final heterocyclic product.[9][10][11]

Synthesis of Benzothiazines from 2-Aminothiophenol

For sulfur-containing heterocycles like 1,4-benzothiazines, 2-aminothiophenol is the cornerstone precursor. It can be reacted with a variety of electrophiles to construct the thiazine ring.[12] This method avoids the often-problematic handling of nitroaromatic compounds.

Part 3: Field-Proven Experimental Protocols

Trustworthiness in synthesis comes from robust and reproducible protocols. Below is a detailed methodology for a common heterocyclic synthesis that serves as an alternative to using this compound.

Protocol: Microwave-Assisted Synthesis of Quinazolin-4(3H)-one

This protocol is adapted from established microwave-assisted methods for the Niementowski reaction, which offer significant advantages in terms of reduced reaction times and increased yields compared to conventional heating.[8][13]

Objective: To synthesize the core quinazolin-4(3H)-one ring from anthranilic acid and formamide.

Materials:

  • Anthranilic acid (1.0 eq)

  • Formamide (4.0 eq)

  • Microwave synthesis vial

  • Stir bar

Procedure:

  • Reagent Preparation: In a 10 mL microwave synthesis vial, combine anthranilic acid (e.g., 1.37 g, 10 mmol) and formamide (e.g., 1.6 mL, 40 mmol).

  • Vial Sealing: Add a magnetic stir bar and securely cap the vial.

  • Microwave Irradiation: Place the vial in the cavity of a laboratory microwave reactor. Irradiate the mixture at 130-150 °C for 15-20 minutes with stirring. Causality Note: Microwave heating rapidly and uniformly increases the internal temperature, dramatically accelerating the condensation and cyclization steps while minimizing thermal decomposition that can occur with prolonged conventional heating.[8]

  • Reaction Monitoring: Monitor the reaction's completion via Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 9:1 Dichloromethane:Methanol).

  • Work-up: After cooling the vial to room temperature, pour the reaction mixture into ice-cold water (50 mL).

  • Product Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove excess formamide.

  • Drying: Dry the collected solid in a vacuum oven at 60 °C to afford the quinazolin-4(3H)-one product. Yields for this method are typically high, often exceeding 90%.[9]

Workflow Visualization

experimental_workflow start Starting Materials: - Anthranilic Acid - Formamide step1 Step 1: Combine Reagents in Microwave Vial start->step1 step2 Step 2: Microwave Irradiation (130-150 °C, 15-20 min) step1->step2 step3 Step 3: Quench Reaction in Ice-Cold Water step2->step3 step4 Step 4: Isolate Product (Vacuum Filtration) step3->step4 purification Drying in Vacuum Oven step4->purification product Final Quinazolin-4(3H)-one Product purification->product

Caption: A streamlined workflow for microwave-assisted quinazolinone synthesis.

Conclusion

While this compound is an effective reagent, a truly expert approach to heterocyclic synthesis involves a comprehensive understanding of the available alternatives. Direct analogs like 2,6-dichloro- and 2,6-difluoro-3-nitrobenzoic acid offer a spectrum of reactivity and cost options. More importantly, alternative synthetic paradigms, such as the Niementowski reaction using anthranilic acids, provide robust, efficient, and highly versatile pathways to key heterocyclic cores like quinazolinones. By evaluating these alternatives based on mechanistic principles and experimental data, researchers can optimize their synthetic strategies for efficiency, cost, and innovation.

References

  • Title: Application Notes: 2,6-Dichloro-3-fluorobenzoic Acid in the Synthesis of Heterocyclic Compounds Source: Benchchem URL
  • Title: Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024)
  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Title: 2,6-Dichloro-3-nitrobenzoic acid | C7H3Cl2NO4 Source: PubChem URL
  • Source: PMC (PubMed Central)
  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL
  • Title: Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds Source: ResearchGate URL
  • Title: 2,6-DIFLUORO-3-NITROBENZOIC ACID | 83141-10-0 Source: ChemicalBook URL
  • Title: SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES Source: Generis Publishing URL
  • Title: Synthesis of New 3-Substiuted Quinazolin-4(3H)
  • Title: Synthesis of Quinozoline-4-(3H)
  • Title: 2,6-Difluoro-3-nitrobenzoic acid | C7H3F2NO4 Source: PubChem URL
  • Title: Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic acid...

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cost-benefit analysis of different synthetic routes to 2-Chloro-6-fluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-6-fluoro-3-nitrobenzoic acid is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its trifunctionalized aromatic ring makes it a versatile intermediate for the construction of complex molecular architectures. The efficient and cost-effective synthesis of this compound is therefore of significant interest to researchers and professionals in the field of drug development and chemical manufacturing. This guide provides a comprehensive cost-benefit analysis of four distinct synthetic routes to this compound, offering an objective comparison of their performance based on yield, cost, safety, and scalability. The information presented herein is supported by experimental data from peer-reviewed literature and patents, providing a solid foundation for informed decision-making in a research and development setting.

Comparative Analysis of Synthetic Routes

This guide will dissect four plausible synthetic pathways to this compound, each starting from a different commercially available precursor. The routes are as follows:

  • Route 1: Nitration of 2-Chloro-6-fluorobenzoic Acid

  • Route 2: Synthesis from 2-Chloro-6-fluorotoluene

  • Route 3: Synthesis from 2-Chloro-3-nitrotoluene

  • Route 4: Multi-step Synthesis from o-Methylphenol

Each route will be evaluated based on the following key metrics:

  • Overall Yield: The cumulative efficiency of all reaction steps.

  • Cost of Raw Materials: An estimation of the cost based on commercially available starting materials and reagents.

  • Process Complexity and Scalability: The number of steps, ease of operation, and suitability for large-scale production.

  • Safety and Environmental Impact: A review of the hazards associated with the reagents and the generation of waste products.

Route 1: Nitration of 2-Chloro-6-fluorobenzoic Acid

This is the most direct approach, involving a single electrophilic aromatic substitution reaction on a readily available starting material.

Reaction Scheme

Caption: A direct, one-step synthesis.

Experimental Protocol

To a solution of 2-chloro-6-fluorobenzoic acid (1.0 eq) in concentrated sulfuric acid at 0°C, a solution of nitric acid (1.1 eq) in concentrated sulfuric acid is added dropwise. The reaction mixture is stirred at room temperature for 1 hour. The product is then precipitated by pouring the mixture into ice water and collected by filtration.[1]

Cost-Benefit Analysis
MetricAssessmentRationale
Overall Yield ExcellentA high reported yield of 97% in a single step makes this route highly efficient.[1]
Cost of Raw Materials ModerateThe starting material, 2-chloro-6-fluorobenzoic acid, is commercially available but can be relatively expensive, impacting the overall cost.
Process Complexity & Scalability LowThis is a straightforward, one-step synthesis that is easily scalable. Nitration is a common industrial process.[2][3]
Safety & Environmental Impact ModerateThe use of concentrated nitric and sulfuric acids requires careful handling due to their corrosive nature. The reaction is exothermic and requires strict temperature control to avoid runaway reactions and the formation of byproducts.[2][4] The process generates acidic wastewater that requires neutralization before disposal.[5]

Expert Insight: This route is the most attractive for laboratory-scale synthesis and for rapid access to the target molecule due to its simplicity and high yield. For industrial-scale production, the cost of the starting material would be a critical factor to consider.

Route 2: Synthesis from 2-Chloro-6-fluorotoluene

This pathway involves the oxidation of the methyl group of a less expensive starting material, followed by nitration.

Reaction Scheme

Caption: A multi-step route from a cheaper starting material.

Experimental Protocol
  • Oxidation of 2-Chloro-6-fluorotoluene to 2-Chloro-6-fluorobenzaldehyde: The oxidation can be achieved using various methods, including catalytic oxidation with Mn2O3 and sulfuric acid, which reports high yields.[6] Another common industrial method involves side-chain chlorination followed by hydrolysis.[5]

  • Oxidation of 2-Chloro-6-fluorobenzaldehyde to 2-Chloro-6-fluorobenzoic Acid: The aldehyde can be oxidized to the carboxylic acid using standard oxidizing agents like potassium permanganate or through catalytic methods.

  • Nitration of 2-Chloro-6-fluorobenzoic Acid: The final step is the same as in Route 1.

Cost-Benefit Analysis
MetricAssessmentRationale
Overall Yield GoodThe overall yield will be the product of the yields of the three steps. Assuming high yields for each step, the overall yield can be competitive.
Cost of Raw Materials Low to Moderate2-Chloro-6-fluorotoluene is generally less expensive than the corresponding benzoic acid, making this route potentially more cost-effective at scale.
Process Complexity & Scalability ModerateThis is a three-step process, which increases complexity and the potential for material loss. However, the individual reactions (oxidation and nitration) are well-established industrial processes.[7]
Safety & Environmental Impact Moderate to HighThe oxidation step can involve hazardous reagents and generate significant waste. The use of heavy metal oxidants is a concern.[7] The nitration step carries the same hazards as in Route 1. Toluene and its derivatives are volatile organic compounds (VOCs) with potential health and environmental risks.[8]

Expert Insight: This route presents a trade-off between the lower cost of the starting material and the increased complexity and potential for lower overall yield due to the multiple steps. It is a viable option for large-scale production where the cost of raw materials is a primary driver.

Route 3: Synthesis from 2-Chloro-3-nitrotoluene

This route introduces the fluorine atom via a halogen exchange (Halex) reaction, a common strategy in the synthesis of fluorinated aromatics.

Reaction Scheme

Caption: Introduction of fluorine via halogen exchange.

Experimental Protocol
  • Halogen Exchange of 2-Chloro-3-nitrotoluene: The chlorine atom is replaced by fluorine using a fluoride source such as potassium fluoride or cesium fluoride in a high-boiling polar aprotic solvent like DMSO or sulfolane.[9] A patent describes the synthesis of 2-fluoro-3-nitrotoluene from 2-chloro-3-nitrotoluene using cesium fluoride in DMSO with an 82% yield.[10]

  • Oxidation of 2-Fluoro-3-nitrotoluene: The methyl group is oxidized to a carboxylic acid. A patent describes a process where 2-chloro-3-nitrotoluene is first oxidized to the aldehyde, followed by halogen exchange and then oxidation to the acid.[9]

  • Chlorination: This final step would involve the selective chlorination of 2-fluoro-3-nitrobenzoic acid at the 6-position, which can be challenging to achieve with high regioselectivity.

Cost-Benefit Analysis
MetricAssessmentRationale
Overall Yield ModerateThe halogen exchange reaction has a good reported yield. However, the subsequent oxidation and selective chlorination steps would need to be efficient to maintain a high overall yield.
Cost of Raw Materials Moderate2-Chloro-3-nitrotoluene is a commercially available starting material. The cost of the fluorinating agent (e.g., CsF) can be significant.
Process Complexity & Scalability HighThis route involves multiple steps, including a potentially challenging selective chlorination. Halogen exchange reactions often require high temperatures and anhydrous conditions, which can be demanding on an industrial scale.
Safety & Environmental Impact Moderate to HighHigh-boiling polar aprotic solvents like DMSO can be difficult to remove and recycle. Fluorinating agents can be corrosive and require careful handling. The oxidation and chlorination steps have their own associated hazards.

Expert Insight: While the halogen exchange is a powerful tool for introducing fluorine, the overall practicality of this route is diminished by the need for a subsequent selective chlorination step, which could lead to isomeric impurities. This route is likely less favorable than Routes 1 and 2.

Route 4: Multi-step Synthesis from o-Methylphenol

This pathway starts from a simple, inexpensive, and readily available raw material and builds the target molecule through a series of functional group transformations.

Reaction Scheme

Caption: A lengthy but potentially cost-effective route from a basic starting material.

Experimental Protocol

A patent describes a synthesis starting from o-methylphenol which involves:

  • Nitration of o-methylphenol to selectively generate 2-methyl-6-nitrophenol.

  • Chlorination of the hydroxyl group to give 2-chloro-3-nitrotoluene.

  • Fluorination via halogen exchange to yield 2-fluoro-3-nitrotoluene.

  • Oxidation of the methyl group to the carboxylic acid.

  • A final chlorination step would be required to introduce the chlorine at the 6-position.[7]

Cost-Benefit Analysis
MetricAssessmentRationale
Overall Yield Low to ModerateWith five steps, the overall yield is likely to be significantly lower than the more direct routes, even if individual steps are efficient.
Cost of Raw Materials Very Lowo-Methylphenol is a bulk commodity chemical, making the starting material cost very low.
Process Complexity & Scalability Very HighThis is a long and complex synthesis with multiple intermediate purifications required. The scalability of each step would need to be carefully evaluated.
Safety & Environmental Impact HighThe route involves several hazardous reactions, including nitration, chlorination, and fluorination. It will generate a significant amount of waste from multiple steps. Phenolic compounds and their nitrated derivatives are often toxic.

Expert Insight: This route is the most challenging and likely the least practical for most applications. While the low cost of the starting material is appealing, the numerous steps, potential for low overall yield, and significant process development required make it a high-risk option. It would only be considered for very large-scale, continuous production where the cost of raw materials is the absolute primary concern and significant investment in process optimization is feasible.

Summary and Recommendations

The choice of the optimal synthetic route to this compound will depend on the specific requirements of the project, including the desired scale of production, cost constraints, and available resources.

RouteStarting MaterialNumber of StepsOverall YieldRaw Material CostProcess ComplexitySafety & Environmental
1 2-Chloro-6-fluorobenzoic Acid1ExcellentModerateLowModerate
2 2-Chloro-6-fluorotoluene3GoodLow-ModerateModerateModerate-High
3 2-Chloro-3-nitrotoluene3ModerateModerateHighModerate-High
4 o-Methylphenol5Low-ModerateVery LowVery HighHigh

Recommendations:

  • For laboratory-scale synthesis and rapid access to material: Route 1 is the clear choice due to its simplicity, high yield, and directness.

  • For pilot-scale to industrial-scale production where cost is a major factor: Route 2 offers a good balance between a lower-cost starting material and a manageable number of well-understood reaction steps.

  • Routes 3 and 4 are less recommended. Route 3 suffers from a challenging final chlorination step, while Route 4 is likely too long and complex for most practical applications, despite the very low cost of the initial raw material.

Conclusion

The synthesis of this compound can be approached from several different starting points, each with its own set of advantages and disadvantages. A thorough evaluation of the factors outlined in this guide – yield, cost, complexity, safety, and environmental impact – is crucial for selecting the most appropriate synthetic strategy. For most applications, the direct nitration of 2-chloro-6-fluorobenzoic acid (Route 1) and the three-step synthesis from 2-chloro-6-fluorotoluene (Route 2) represent the most practical and efficient options.

References

  • CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid - Google Patents.
  • Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production - KBR. Available at: [Link]

  • Sustainable Highly Selective Toluene Oxidation to Benzaldehyde - MDPI. Available at: [Link]

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A Senior Application Scientist's Guide to the Comparative Yield Analysis of Nitrating Agents for 2-Chloro-6-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. The nitration of 2-chloro-6-fluorobenzoic acid to produce 2-chloro-6-fluoro-3-nitrobenzoic acid is a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The choice of nitrating agent directly impacts not only the yield and purity of the desired product but also the operational safety and economic viability of the process. This guide provides an in-depth comparative analysis of different nitrating agents for this specific transformation, grounded in experimental data and mechanistic principles.

Mechanistic Insights: Directing the Nitro Group

The regioselectivity of the nitration of 2-chloro-6-fluorobenzoic acid is governed by the interplay of the electronic and steric effects of the substituents on the aromatic ring. The carboxylic acid (-COOH) group is a deactivating, meta-directing group, while the chloro (-Cl) and fluoro (-F) groups are deactivating, ortho, para-directing groups.

The strong electron-withdrawing nature of the carboxylic acid group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions meta to it (C3 and C5). The halogen substituents, through their inductive electron withdrawal and resonance electron donation, direct towards the ortho and para positions. In this case, the para position to both halogens is occupied by the other halogen, and the ortho positions are either adjacent to the bulky carboxylic acid group or the other halogen.

The concerted effect of these substituents, along with significant steric hindrance at the positions ortho to the carboxylic acid group (C2 and C6, which are already substituted), strongly favors nitration at the C3 position. This leads to the predominant formation of the desired this compound isomer.

G cluster_0 Substituent Effects on 2-Chloro-6-Fluorobenzoic Acid Start 2-Chloro-6-Fluorobenzoic Acid COOH -COOH group (meta-director, deactivating) Start->COOH Cl -Cl group (ortho, para-director, deactivating) Start->Cl F -F group (ortho, para-director, deactivating) Start->F Steric Steric Hindrance (at C2 and C6) Start->Steric Regioselectivity Regioselective Nitration COOH->Regioselectivity Directs to C3, C5 Cl->Regioselectivity Directs to C3, C5 F->Regioselectivity Directs to C3, C5 Steric->Regioselectivity Hinders C2, C6 Product This compound (Major Product) Regioselectivity->Product

Caption: Factors influencing the regioselective nitration of 2-chloro-6-fluorobenzoic acid.

Comparative Analysis of Nitrating Agents

The choice of nitrating agent is a critical parameter that influences the yield, purity, and safety of the reaction. This section compares three common nitrating systems.

Nitrating Agent/SystemTypical YieldPurityReaction ConditionsSafety Considerations
Nitric Acid / Sulfuric Acid ~97% [1][2]High, minimal byproducts0°C to room temperatureHighly corrosive and exothermic. Requires careful temperature control.
Fuming Nitric Acid / Sulfuric Acid Variable, potentially lower after purificationCan lead to isomer formationLow temperatures requiredExtremely corrosive and reactive. Generates toxic fumes.
Potassium Nitrate / Polyphosphoric Acid Moderate to Good (estimated)Generally high, clean reactionElevated temperatures (e.g., 70-75°C)Milder than mixed acids, but PPA is viscous and requires care at high temperatures.
Nitric Acid / Sulfuric Acid: The High-Yield Standard

The use of a mixture of concentrated nitric acid and sulfuric acid is the most widely reported and highest-yielding method for the nitration of 2-chloro-6-fluorobenzoic acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Experimental Protocol:

A detailed protocol for this method has been reported with a yield of 97%.[1][2]

  • Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-6-fluorobenzoic acid (1.0 eq) in concentrated sulfuric acid (98%) at 0°C.

  • Nitration: Add concentrated nitric acid (1.1 eq) dropwise to the solution while maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up: Pour the reaction mixture into ice water. The solid precipitate is collected by filtration, washed with water, and dried to afford this compound.

G cluster_1 Workflow: Nitration with HNO₃/H₂SO₄ Step1 1. Dissolve Substrate in H₂SO₄ at 0°C Step2 2. Add HNO₃ dropwise at 0°C Step1->Step2 Step3 3. Warm to RT and stir for 1h Step2->Step3 Step4 4. Quench in ice water Step3->Step4 Step5 5. Filter and wash solid Step4->Step5 Step6 6. Dry the product Step5->Step6

Caption: Experimental workflow for the nitration of 2-chloro-6-fluorobenzoic acid using nitric acid and sulfuric acid.

Fuming Nitric Acid / Sulfuric Acid: A More Potent, but Less Selective Alternative

Fuming nitric acid, which contains a higher concentration of dinitrogen pentoxide (N₂O₅), is a more powerful nitrating agent. While it can be effective for deactivating substrates, it often leads to the formation of undesired isomers and byproducts, necessitating extensive purification and resulting in lower overall yields. For the structurally similar 2-chloro-4-fluorobenzoic acid, nitration with mixed acids has been reported to yield only about 40% of the desired product after recrystallization due to the formation of 10-20% of isomers.[3] A similar outcome can be anticipated for 2-chloro-6-fluorobenzoic acid.

Causality Behind Lower Yields: The increased reactivity of fuming nitric acid can overcome the subtle directing effects of the substituents, leading to a less selective reaction. The formation of isomers requires purification steps like recrystallization, which inevitably leads to a loss of material.

Potassium Nitrate / Polyphosphoric Acid: A Milder, Safer Approach

Adapted Experimental Protocol:

  • Preparation: In a flask, prepare polyphosphoric acid by heating a mixture of phosphorus pentoxide and orthophosphoric acid.

  • Reaction Mixture: Add 2-chloro-6-fluorobenzoic acid (1.0 eq) and potassium nitrate (1.1 eq) to the prepared PPA.

  • Heating: Heat the reaction mixture to 70-75°C and maintain for 30 minutes.

  • Work-up: Cool the mixture and pour it into ice water. The precipitated solid is collected by filtration, washed with water, and dried.

This method avoids the use of highly corrosive sulfuric and nitric acids, making it a potentially safer option for scale-up, although the viscosity of PPA can present handling challenges.

Conclusion and Recommendations

For the nitration of 2-chloro-6-fluorobenzoic acid, the use of a standard mixture of concentrated nitric acid and sulfuric acid is the most highly recommended method. It offers an excellent reported yield of 97% with high purity, and the reaction proceeds under well-controlled and readily achievable laboratory conditions.

While fuming nitric acid is a more potent nitrating agent, its use is discouraged for this particular substrate due to the high likelihood of isomer formation and consequently lower isolated yields after necessary purification.

The potassium nitrate/polyphosphoric acid system presents a viable and milder alternative, which may be particularly advantageous in scenarios where the use of mixed acids is undesirable. However, the lack of specific yield data for this substrate necessitates a small-scale trial to determine its efficacy before committing to a larger scale synthesis.

Ultimately, the choice of nitrating agent will depend on the specific requirements of the synthesis, including the desired scale, purity specifications, and available safety infrastructure. For most research and development applications, the high yield and selectivity of the nitric acid/sulfuric acid method make it the superior choice.

References

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google P
  • Nitration of Aromatic Compounds with Potassium Nitrate in Polyphosphoric Acid. Journal of Scientific Research. (URL: not available)

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Chloro-6-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of key chemical entities is paramount. 2-Chloro-6-fluoro-3-nitrobenzoic acid, a critical intermediate in the synthesis of various pharmaceutical compounds, demands rigorously validated analytical methods to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of potential analytical methods for this compound, grounded in the principles of scientific integrity and supported by established validation protocols.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. This guide will explore and compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry for the quantitative analysis of this compound. Each method will be presented with a detailed experimental protocol and a discussion of its validation parameters, guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines[1][2][3].

The Importance of a Structured Validation Approach

A well-defined validation protocol is the bedrock of reliable analytical data. It ensures that the chosen method is specific, accurate, precise, and robust for the intended analysis. The following diagram illustrates a typical workflow for analytical method validation, from planning to lifecycle management.

Analytical_Method_Validation_Workflow cluster_Planning Phase 1: Planning & Development cluster_Validation Phase 2: Validation Protocol Execution cluster_Lifecycle Phase 3: Lifecycle Management Define_ATP Define Analytical Target Profile (ATP) Method_Development Method Development & Optimization Define_ATP->Method_Development Guides development Specificity Specificity/ Selectivity Method_Development->Specificity Linearity_Range Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Routine_Use Routine Method Use Robustness->Routine_Use Method_Monitoring Continuous Method Monitoring Routine_Use->Method_Monitoring Ensures continued suitability Revalidation Change Control & Revalidation Method_Monitoring->Revalidation If changes occur Method_Comparison cluster_Techniques Analytical Techniques cluster_Attributes Key Attributes HPLC HPLC-UV Specificity Specificity HPLC->Specificity High Sensitivity Sensitivity HPLC->Sensitivity High Complexity Complexity HPLC->Complexity Moderate Throughput Throughput HPLC->Throughput High GC GC-MS GC->Specificity Very High GC->Sensitivity Very High GC->Complexity High (derivatization) GC->Throughput Moderate UV_Vis UV-Vis UV_Vis->Specificity Low UV_Vis->Sensitivity Moderate UV_Vis->Complexity Low UV_Vis->Throughput Very High

Sources

The Synthetic Chemist's Guide to Fluoroquinolone Precursors: A Comparative Analysis of 2-Chloro-6-fluoro-3-nitrobenzoic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the choice of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a drug manufacturing process. This is particularly true for the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents that are indispensable in modern medicine. At the heart of many fluoroquinolone structures lies a core quinolone ring system, and the judicious selection of a precursor to build this scaffold is of paramount importance.

This guide provides an in-depth comparative analysis of a key precursor, 2-Chloro-6-fluoro-3-nitrobenzoic acid , and its common alternative, 2,4-dichloro-5-fluoroacetophenone , in the context of synthesizing ciprofloxacin, a widely prescribed second-generation fluoroquinolone. By examining the synthetic pathways, experimental data, and the inherent advantages and disadvantages of each route, this guide aims to equip researchers and drug development professionals with the critical insights needed to make informed decisions in their synthetic strategies.

The Strategic Importance of Precursor Selection

The ideal precursor for a multi-step synthesis should offer a balance of reactivity, stability, and accessibility. In the synthesis of fluoroquinolones, the precursor must contain the necessary functional groups and substitution patterns to facilitate the construction of the bicyclic quinolone core. The presence of fluorine atoms is a hallmark of this class of antibiotics, contributing to their enhanced antibacterial activity. Furthermore, the strategic placement of other substituents, such as chlorine and nitro groups, provides reactive handles for subsequent chemical transformations.

This guide will dissect two prominent synthetic routes to ciprofloxacin, each originating from a different key intermediate. Through a detailed examination of the reaction steps, reported yields, and overall process considerations, we will illuminate the trade-offs associated with each approach.

Route 1: The this compound Pathway

This compound is a versatile building block for the synthesis of various heterocyclic compounds. Its utility in the synthesis of the quinolone core of ciprofloxacin is a prime example of its strategic importance. The synthetic journey from this precursor involves a series of key transformations that culminate in the formation of the final active pharmaceutical ingredient (API).

Synthetic Pathway Overview

The synthesis of ciprofloxacin from this compound typically proceeds through the formation of a quinolone-3-carboxylic acid derivative, which is a crucial intermediate. A representative synthetic scheme is outlined below. It is important to note that while a direct, detailed experimental protocol for the entire sequence from this specific starting material is not available in a single source, the following pathway is constructed based on established chemical principles and analogous transformations reported in the literature.

Synthesis of Ciprofloxacin from this compound A This compound B Quinolone-3-carboxylic acid intermediate A->B Multistep sequence: 1. Reduction of nitro group 2. Acylation 3. Cyclization C Ciprofloxacin B->C Reaction with Piperazine Synthesis of Ciprofloxacin from 2,4-Dichloro-5-fluoroacetophenone A 2,4-Dichloro-5-fluoroacetophenone B Ethyl 3-(2,4-dichloro-5-fluorobenzoyl)acrylate A->B Reaction with diethyl oxalate and then ethyl acetate C Ethyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate B->C Reaction with cyclopropylamine and subsequent cyclization D Ciprofloxacin C->D Hydrolysis and reaction with Piperazine

A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-Chloro-6-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, cost, and scalability of a multi-step synthesis. This guide provides an in-depth, objective comparison of 2-Chloro-6-fluoro-3-nitrobenzoic acid against viable alternatives in the synthesis of a key pharmaceutical intermediate, the 4-hydroxyquinoline core. The insights and data presented herein are designed to empower you to make informed decisions in your synthetic strategy.

Introduction: The Strategic Importance of Substituted Benzoic Acids

This compound is a highly functionalized aromatic building block. The orthogonal reactivity of its substituents—the carboxylic acid for amide or ester formation, the nitro group for reduction to an amine, and the halogenated ring activated towards nucleophilic aromatic substitution (SNAr)—makes it a valuable precursor for a variety of complex heterocyclic scaffolds. A primary application is in the synthesis of quinolone and fluoroquinolone antibiotics, a class of drugs with broad-spectrum antibacterial activity.[1]

The efficiency of a multi-step synthesis is not merely a measure of the final product's yield but also encompasses the number of steps, the harshness of reaction conditions, the ease of purification, and the overall cost-effectiveness. This guide will benchmark the performance of this compound in a representative multi-step synthesis against two logical alternatives:

  • Alternative A: 2,6-Dichloro-3-nitrobenzoic acid

  • Alternative B: 2-Bromo-6-fluoro-3-nitrobenzoic acid

The comparison will focus on a well-established route to the 4-hydroxyquinoline core: the Gould-Jacobs reaction.[2][3][4] This pathway provides an excellent platform to evaluate how the subtle differences in the halogen substituents at the 2-position influence the key thermal cyclization step, which proceeds via an intramolecular SNAr mechanism.

The Benchmark Synthesis: A Four-Step Route to a 4-Hydroxyquinoline Core

The benchmark synthesis transforms this compound into a 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester, a key intermediate for various bioactive molecules.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Benchmark Synthetic Workflow"

Step-by-Step Experimental Protocol

A detailed protocol for the benchmark synthesis is provided in the "Experimental Protocols" section at the end of this guide.

Comparative Analysis: Benchmarking Against Alternatives

The critical step in the benchmark synthesis is the thermal cyclization (Step 4), an intramolecular nucleophilic aromatic substitution (SNAr). The efficiency of this step is highly dependent on the nature of the leaving group at the 2-position of the aniline intermediate.

Mechanistic Insights: The Role of the Halogen Leaving Group

The SNAr mechanism involves the attack of the nucleophilic nitrogen of the enamine on the aromatic ring, forming a Meisenheimer complex. The subsequent departure of the halide leaving group re-aromatizes the ring to form the quinolone product. The rate of this reaction is influenced by two key factors:

  • Electronegativity: The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

  • Leaving Group Ability: The ability of the halide to depart is related to the strength of the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, which is in turn weaker than the C-F bond. Therefore, bromide is a better leaving group than chloride.[5]

dot graph G { layout=dot; rankdir=LR; node [shape=record, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Key Mechanistic Steps in SNAr Cyclization"

Performance Comparison

The table below summarizes the expected performance of this compound and its alternatives in the benchmark synthesis. The data is compiled from typical yields reported in the literature for Gould-Jacobs and related SNAr reactions and is intended for comparative purposes.[6][7]

ParameterThis compound (Benchmark)2,6-Dichloro-3-nitrobenzoic Acid (Alternative A)2-Bromo-6-fluoro-3-nitrobenzoic Acid (Alternative B)
Key Differentiator Balanced reactivity and cost.Lower cost starting material.More reactive leaving group.
Cyclization Efficiency Good to excellent. The fluorine at the adjacent position activates the ring for SNAr.Moderate to good. The second chlorine is a less effective activating group than fluorine.Excellent. Bromide is a better leaving group than chloride.[5]
Typical Overall Yield ~60-70%~50-60%~65-75%
Reaction Conditions High temperature (250°C) for cyclization is typically required.May require slightly higher temperatures or longer reaction times for complete cyclization compared to the benchmark.Cyclization may proceed at a lower temperature or for a shorter duration.
Cost of Starting Material Moderate.Low.High.
Purification Standard chromatographic or recrystallization methods are effective.Similar to the benchmark.Similar to the benchmark, though potentially cleaner reaction profiles may simplify purification.
Expert Analysis and Recommendations
  • This compound (Benchmark): This starting material represents a well-balanced option. The presence of the 6-fluoro group provides sufficient activation for the SNAr cyclization to proceed in high yield, while the chloro leaving group is more cost-effective than a bromo substituent. It is the recommended choice for general-purpose synthesis where a balance of cost and efficiency is desired.

  • 2,6-Dichloro-3-nitrobenzoic Acid (Alternative A): The primary advantage of this alternative is its lower cost. However, the reduced activation from a second chloro group (compared to a fluoro group) can lead to lower yields and potentially require more forcing conditions for the cyclization. This option may be suitable for large-scale syntheses where cost is the primary driver, and lower yields can be tolerated or optimized.

  • 2-Bromo-6-fluoro-3-nitrobenzoic Acid (Alternative B): This alternative is expected to provide the highest efficiency in the key cyclization step due to the superior leaving group ability of bromide.[5] This can translate to higher overall yields and potentially milder reaction conditions. However, the significantly higher cost of brominated starting materials makes this option best suited for small-scale, high-value syntheses where maximizing yield is paramount, such as in the preparation of analytical standards or during early-stage drug discovery.

Conclusion

The choice of a halogenated nitrobenzoic acid for the synthesis of 4-hydroxyquinoline cores is a nuanced decision that requires a careful consideration of the interplay between reactivity, yield, and cost. While 2-bromo-6-fluoro-3-nitrobenzoic acid offers the highest potential for chemical efficiency, its cost may be prohibitive for many applications. 2,6-dichloro-3-nitrobenzoic acid presents a cost-effective alternative, albeit with a likely compromise in yield.

This compound emerges as a highly versatile and efficient building block, providing an optimal balance of reactivity and cost for a wide range of applications. Its robust performance in the benchmark Gould-Jacobs synthesis makes it a reliable and recommended starting material for the efficient construction of complex heterocyclic molecules.

Experimental Protocols

Benchmark Synthesis: Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate

Step 1: Esterification - Ethyl 2-chloro-6-fluoro-3-nitrobenzoate To a solution of this compound (10.0 g, 45.1 mmol) in absolute ethanol (100 mL) is added thionyl chloride (5.0 mL, 67.7 mmol) dropwise at 0°C. The mixture is then heated to reflux for 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the title ester as a solid, which can be used in the next step without further purification.

Step 2: Nitro Reduction - Ethyl 2-amino-6-chloro-3-fluorobenzoate To a stirred solution of Ethyl 2-chloro-6-fluoro-3-nitrobenzoate (from Step 1) in a mixture of ethanol (150 mL) and water (50 mL), iron powder (12.6 g, 225.5 mmol) and ammonium chloride (1.2 g, 22.5 mmol) are added. The mixture is heated to reflux for 3 hours. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the desired aniline.

Step 3: Condensation - Diethyl ((3-(ethoxycarbonyl)-2-chloro-4-fluorophenyl)amino)methylenemalonate A mixture of Ethyl 2-amino-6-chloro-3-fluorobenzoate (from Step 2) and diethyl ethoxymethylenemalonate (EMME) (1.1 equivalents) is heated at 120°C for 2 hours.[3] The reaction is monitored by TLC for the disappearance of the aniline. The excess EMME is removed under high vacuum to yield the crude product, which is used directly in the next step.

Step 4: Thermal Cyclization - Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate The crude product from Step 3 is added to a suitable high-boiling solvent such as Dowtherm A and heated to 250°C for 30 minutes.[2] The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with hexane, and recrystallized from ethanol to afford the final product. A similar procedure for a related compound is described in the literature.[8]

References

  • Liu, J., & Guo, C.-C. (2021). An efficient copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid permits the direct synthesis of 2-substituted quinolines. The Journal of Organic Chemistry, 86(21), 15232–15241.
  • Royal Society of Chemistry. (n.d.).
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2010). Revista de Chimie, 61(8), 745-748.
  • Google Patents. (n.d.). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Ellis, G. P., & Shaw, D. (1983). Benzopyrones. Part 23. Cyclization of o-amino carboxamides and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 2593.
  • Wikipedia. (2023, October 27). Gould–Jacobs reaction. Retrieved from [Link]

  • MDPI. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1143.
  • Google Patents. (n.d.). DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
  • Zhang, J., & Larock, R. C. (2009). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 65(31), 6143-6161.
  • PrepChem. (n.d.). Synthesis of 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • MDPI. (2018, November 13).
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • MDPI. (n.d.). Recent Advances in the Substitution Reactions of Triorganylstannyl Ions with Aromatic Compounds by the S RN 1 Mechanism.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Google Patents. (n.d.). CN1045002C - Preparation of 2,6-dichloroaniline.
  • Scanned document on Quinoline synthesis. (n.d.).
  • Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13465-13480.
  • MDPI. (2023, April 25). 2-(3-Bromophenyl)

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Safety Operating Guide

Mastering the Safe Handling of 2-Chloro-6-fluoro-3-nitrobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a cornerstone of modern drug discovery and organic synthesis, halogenated and nitrated benzoic acid derivatives demand a high level of respect and meticulous handling. This guide provides essential, field-tested safety and operational protocols for 2-Chloro-6-fluoro-3-nitrobenzoic acid, ensuring the protection of laboratory personnel and the integrity of research. The procedures outlined below are synthesized from established safety data for structurally similar compounds and general best practices for handling hazardous chemicals.

Authoritative Note: This guide is based on hazard assessments of closely related analogs like 2-Chloro-5-nitrobenzoic acid and 2-Chloro-3-nitrobenzoic acid in the absence of a specific Safety Data Sheet (SDS) for this compound. Researchers must consult the specific SDS provided by their chemical supplier before commencing any work.

Immediate Safety Profile & Hazard Assessment

Understanding the hazard profile is the first step in a risk-based approach to chemical handling. Based on data from analogous compounds, this compound should be treated as a hazardous substance with the potential to cause significant irritation and harm upon exposure.[1][2]

Hazard ClassificationDescriptionGHS Hazard StatementPrecautionary Action
Skin Irritation Causes skin irritation upon direct contact.[1][2]H315P280: Wear protective gloves.[1]
Serious Eye Damage Causes serious eye irritation or damage.[1][2]H318/H319P280: Wear eye/face protection.[1]
Respiratory Irritation May cause respiratory irritation if inhaled as dust.[1]H335P261: Avoid breathing dust.[1]
Acute Oral Toxicity Harmful if swallowed.[1]H302P264: Wash hands thoroughly after handling.
Aquatic Toxicity May be very toxic to aquatic life.[1]H400P273: Avoid release to the environment.[1]

This table synthesizes data from multiple sources for similar chemical compounds.[1][2]

The combination of a carboxylic acid, a nitro group, and two halogen substituents (chloro and fluoro) on an aromatic ring suggests that the compound is acidic and potentially reactive. The nitro group, in particular, can increase the reactivity and potential for thermal decomposition, although it is not classified as explosive in the analogs reviewed. Incompatible materials include strong oxidizing agents and strong bases.[2][3]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimize exposure and prevent accidents. This plan covers the entire lifecycle of the chemical within the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3] Store away from incompatible materials such as strong oxidizing agents and bases.[2][3] The storage area should be clearly marked with the appropriate hazard symbols.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical.[4][5]

  • Primary Engineering Control: All handling of solid this compound must be conducted inside a certified chemical fume hood to control dust and potential vapors.

  • Hand Protection: Chemical-resistant gloves are required. Given the aromatic and halogenated nature of the compound, nitrile or neoprene gloves are recommended. Always double-glove when handling the pure solid.[6]

  • Eye and Face Protection: Safety goggles that provide a complete seal around the eyes are the minimum requirement.[4] For procedures with a higher risk of splashing, a full-face shield must be worn in addition to safety goggles.[4][6]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required.[4] For larger quantities, a chemical-resistant apron or coveralls should be worn.[6][7]

  • Footwear: Closed-toe shoes, preferably made of a chemical-resistant material, must be worn.[4]

The sequence of donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Workspace Exit) Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. First Pair of Gloves Don2->Don3 Don4 4. Second Pair of Gloves Don3->Don4 Doff1 1. Outer Gloves (Dispose as HazWaste) Doff2 2. Lab Coat (Remove by turning inside out) Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Inner Gloves (Dispose as HazWaste) Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Locate the nearest eyewash station and safety shower.[2]

  • Weighing: To minimize dust generation, do not pour the dry powder. Use a spatula to carefully transfer the solid from the stock bottle to a tared weigh boat or beaker. Perform this task deep within the fume hood over a disposable absorbent pad.

  • Dissolution: If making a solution, add the solvent to the beaker containing the weighed solid slowly. Do not add the solid to the solvent, as this can increase the risk of splashing and dust formation.

  • Post-Handling: After use, securely close the primary container.[2] Decontaminate the spatula and any other reusable equipment. Wipe down the work surface within the fume hood with a suitable solvent and dispose of the cleaning materials as hazardous waste.

  • Hand Washing: After doffing all PPE, wash hands thoroughly with soap and water.[2]

Emergency Response Plan

Rapid and correct response during an emergency can significantly mitigate harm.[8]

Spill Response
  • Minor Spill (Solid, inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).[9]

    • Carefully sweep the mixture into a designated hazardous waste container.[10] Avoid creating dust.[10][11]

    • Decontaminate the area with a suitable solvent and wipe clean.

    • Place all contaminated materials, including gloves and wipes, into a sealed bag or container labeled as hazardous waste.[9][12]

  • Major Spill (Outside a fume hood or large quantity):

    • Evacuate the immediate area.[8][13] Alert your supervisor and institutional safety office.

    • If the material is volatile or dusty, close the laboratory doors to contain the spill.[8]

    • Prevent re-entry.[8] Allow only trained emergency response personnel to handle the cleanup.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][2][8] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately.[13][14] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[2][3] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water.[2] Seek immediate medical attention.

The universal "Remove, Remove, Remove" protocol for chemical exposure should be followed: Remove the person from the area, remove contaminated clothing, and remove the substance from the skin or eyes.[14]

Disposal Plan

Proper disposal is a legal and ethical requirement to protect the environment. As a halogenated and nitrated organic compound, this compound and its contaminated waste must be treated as hazardous.

  • Waste Segregation:

    • Solid Waste: Collect waste solid, contaminated consumables (gloves, weigh boats, absorbent pads), and spill cleanup materials in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste".[9][15]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled container for "Halogenated Organic Liquid Waste".[15]

  • Labeling: All waste containers must be affixed with a hazardous waste tag detailing the full chemical name and approximate quantities.[9]

  • Storage and Collection: Store waste containers in a designated Satellite Accumulation Area, ensuring they are kept closed and within secondary containment.[9] Follow your institution's procedures for requesting waste collection by the Environmental Health and Safety (EHS) department.[9]

The operational and disposal workflow is designed to create a closed loop, minimizing environmental release and personnel exposure.

Disposal_Workflow cluster_workflow Chemical Lifecycle & Waste Stream cluster_waste Waste Generation Receive Receive & Store Chemical Use Use in Fume Hood (Wear Full PPE) Receive->Use SolidWaste Solid Waste (Gloves, Pads, etc.) Use->SolidWaste LiquidWaste Liquid Waste (Solutions) Use->LiquidWaste Segregate Segregate into Labeled Halogenated Waste Containers SolidWaste->Segregate LiquidWaste->Segregate Dispose Dispose via EHS Segregate->Dispose

Caption: Chemical Handling and Waste Disposal Workflow.

By adhering to these rigorous protocols, researchers can confidently and safely utilize this compound, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid. Available at: [Link]

  • GOV.UK. (2024). What to do in a chemical emergency. Available at: [Link]

  • Temple University Environmental Health & Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Available at: [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Available at: [Link]

  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Available at: [Link]

  • Florida State University Emergency Management. (n.d.). Chemical Spills. Available at: [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Available at: [Link]

  • Lunn, G., & Sansone, E. B. (1988). Dealing with spills of hazardous chemicals: some nitrosamides. Food and Chemical Toxicology, 26(5), 481-4.
  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Available at: [Link]

  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Available at: [Link]

  • University of Alabama at Birmingham. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. Available at: [Link]

  • OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances. Available at: [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Available at: [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Available at: [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.